molecular formula C8H10FN B133924 4-Fluoro-3,5-dimethylaniline CAS No. 1840-27-3

4-Fluoro-3,5-dimethylaniline

Cat. No.: B133924
CAS No.: 1840-27-3
M. Wt: 139.17 g/mol
InChI Key: IGNFILTZSIUWBS-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylaniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and materials science. Its primary research application is in the novel synthesis of complex fluoroaromatic compounds . The presence of both an amine group and fluorine atoms on the aromatic ring, which is further substituted with methyl groups, makes it a valuable precursor for constructing molecular structures with specific electronic and steric properties. Researchers utilize this compound as a key intermediate in the development of advanced materials and specialty chemicals, where the introduction of fluorine can dramatically alter a molecule's characteristics. This compound is intended for use in a controlled laboratory setting by qualified professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNFILTZSIUWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598112
Record name 4-Fluoro-3,5-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1840-27-3
Record name 4-Fluoro-3,5-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1840-27-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, applications, and safety protocols for 4-Fluoro-3,5-dimethylaniline (CAS No. 1840-27-3). The information is compiled to serve as a critical resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical and Physical Properties

This compound, also known as 4-fluoro-3,5-xylidine, is an aromatic amine featuring a fluorine atom and two methyl groups on the benzene ring.[1] Its unique structure makes it a valuable intermediate and building block in the synthesis of complex organic molecules, particularly fluoroaromatics.[2][3] The compound's physical state may be a liquid or a solid, depending on the ambient temperature, as its melting point is close to room temperature.[3][4]

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1840-27-3[2][3][4][5][6]
Molecular Formula C₈H₁₀FN[3][4][5][6]
Molecular Weight 139.173 g/mol [3][4]
IUPAC Name This compound[3][4]
Melting Point 30°C to 32°C[3]
Solubility in Water Sparingly soluble (0.71 g/L at 25°C)[2][3]
Appearance Liquid or solid[1][4]
Purity Typically ≥97%[3][6]
InChI Key IGNFILTZSIUWBS-UHFFFAOYSA-N[3][4]

Synthesis and Reactivity

Synthetic Protocols

This compound can be synthesized through various routes. One documented method involves a multi-step reaction starting from 2,6-Dimethylfluorobenzene.[5]

Experimental Protocol: Two-Step Synthesis

  • Nitration: The starting material, 2,6-Dimethylfluorobenzene, undergoes nitration using nitric acid (HNO₃).

  • Reduction: The resulting nitro-intermediate is then reduced to the amine using iron (Fe) powder and aqueous ammonium chloride (NH₄Cl).[5]

This synthetic pathway provides a reliable method for producing this compound for laboratory and industrial use.

Synthesis_Workflow Start 2,6-Dimethylfluorobenzene Intermediate Nitrated Intermediate Start->Intermediate Step 1: Nitration (Reagent: HNO₃) Product This compound Intermediate->Product Step 2: Reduction (Reagents: Fe, aq. NH₄Cl)

A simplified workflow for the synthesis of this compound.
Chemical Reactivity and Applications

The primary application of this compound is as a specialized organic building block.[6] It is particularly useful in the synthesis of novel fluoroaromatics, where the fluorine atom can significantly alter the biological and chemical properties of the target molecule.[2][3] Its role as an intermediate is critical in developing new pharmaceutical compounds and other high-value specialty chemicals.

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and purity assessment. For this compound, various spectral data sets are available through chemical suppliers and databases.

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for structural elucidation.[7]

  • ¹³C NMR: Carbon-13 NMR data provides further structural detail.[7]

  • IR Spectroscopy: Infrared spectra help identify characteristic functional groups.[7]

  • Mass Spectrometry (MS): Mass spectra are used to confirm the molecular weight and fragmentation pattern.[7]

Researchers can typically access these spectra from the supplier from which the chemical was purchased or through comprehensive databases like ChemicalBook.[7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Use only in a well-ventilated area. Wash hands thoroughly after handling. Avoid eating, drinking, or smoking when using this product.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[3]

In case of exposure, follow standard first-aid procedures and seek medical advice if necessary.[4]

Chemical_Properties_Overview cluster_main This compound cluster_props Data & Applications Main Core Compound Properties Identity Chemical Identity - CAS: 1840-27-3 - Formula: C₈H₁₀FN Main->Identity Physical Physical Properties - M.P.: 30-32°C - Solubility: 0.71 g/L Main->Physical Safety Safety Information - GHS07 (Irritant) - Harmful if swallowed Main->Safety Applications Key Applications - Synthesis of Fluoroaromatics - Organic Building Block Main->Applications Spectral Spectral Data - ¹H NMR - ¹³C NMR, IR, MS Main->Spectral

Logical relationships of this compound's core properties.

References

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylaniline (CAS: 1840-27-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethylaniline (CAS number: 1840-27-3), a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and safety profile. While specific experimental spectroscopic data and detailed toxicological studies are limited in publicly accessible literature, this guide presents information on closely related compounds to offer valuable insights for researchers.

Core Properties

This compound is a substituted aniline featuring a fluorine atom and two methyl groups on the aromatic ring. These substitutions impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1840-27-3General
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)-
Melting Point 30-32 °C-
Boiling Point 225.6 ± 35.0 °C at 760 mmHg-
Density 1.083 ± 0.06 g/cm³-
Solubility Sparingly soluble in water-
Flash Point 103.5 ± 12.5 °C-

Synthesis and Reactivity

The primary synthetic route to this compound reported in the literature involves a two-step process starting from 2,6-dimethylfluorobenzene.[1]

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthetic Pathway Start 2,6-Dimethylfluorobenzene Step1 Nitration (HNO₃) Start->Step1 Step 1 Intermediate 4-Fluoro-3,5-dimethylnitrobenzene Step1->Intermediate Step2 Reduction (Fe, aq. NH₄Cl) Intermediate->Step2 Step 2 Product This compound Step2->Product G cluster_drug_discovery Role in Drug Discovery Compound This compound Intermediate Key Synthetic Intermediate Compound->Intermediate Properties Modulation of: - Lipophilicity - Metabolic Stability - Target Binding Compound->Properties Scaffold Novel Molecular Scaffolds Intermediate->Scaffold Bioactive Bioactive Molecules Scaffold->Bioactive Properties->Bioactive

References

In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-3,5-dimethylaniline (CAS No. 1840-27-3), a key intermediate in the synthesis of various organic compounds. This document details its physical characteristics, provides standardized experimental protocols for their determination, and includes relevant spectral data.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and for the characterization of its derivatives. A summary of these properties is presented below.

Physical PropertyValueReference
Molecular Formula C₈H₁₀FN[1][2]
Molecular Weight 139.17 g/mol [1][2]
Appearance Off-white to pale yellow solid[3]
Melting Point 30-32 °C[3]
Boiling Point 225.6 ± 35.0 °C at 760 Torr[3]
Density 1.083 ± 0.06 g/cm³ (20 °C, 760 Torr)[3]
Solubility Sparingly soluble in water (0.71 g/L @ 25°C)[3]
pKa (Predicted) 4.90 ± 0.10[3]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point provides information about the volatility of the compound.

Methodology:

  • A small volume of this compound is placed in a micro boiling point tube.

  • A sealed capillary tube is inverted and placed inside the boiling point tube.

  • The apparatus is heated in a suitable bath (e.g., silicone oil).

  • The temperature is carefully monitored. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid re-enters the capillary upon cooling.

Solubility Determination

Understanding the solubility of this compound is essential for reaction setup, purification, and formulation.

Methodology:

  • A known mass of this compound is added to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a constant temperature.

  • The mixture is agitated until equilibrium is reached.

  • The concentration of the dissolved solute is determined analytically, for example, by UV-Vis spectroscopy or by evaporating the solvent from a filtered, saturated solution and weighing the residue.

Density Determination

Density is a fundamental physical property useful for mass-to-volume conversions and for assessing material purity.

Methodology:

  • A pycnometer (a flask with a specific volume) is weighed empty.

  • The pycnometer is filled with this compound (in its liquid state, i.e., above its melting point) and weighed again.

  • The pycnometer is then emptied, cleaned, filled with a reference liquid of known density (e.g., water), and weighed.

  • The density of the sample is calculated from the recorded weights and the known density of the reference liquid.

pKa Determination

The acid dissociation constant (pKa) is a measure of the basicity of the aniline nitrogen.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the aniline.

Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The integration of these signals will be consistent with the number of protons in each environment. Splitting patterns will provide information about the connectivity of the protons. A spectrum is available for reference on ChemicalBook.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and a C-F stretching band.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (139.17 g/mol ). The fragmentation pattern can provide further structural information.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of an organic compound such as this compound.

Physical_Properties_Workflow Start Start: Purified Sample of This compound Appearance Visual Inspection: Appearance (Color, Form) Start->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint BoilingPoint Boiling Point Determination Appearance->BoilingPoint Density Density Measurement Appearance->Density Solubility Solubility Testing Appearance->Solubility Spectroscopy Spectroscopic Analysis Appearance->Spectroscopy DataCompilation Data Compilation & Analysis MeltingPoint->DataCompilation BoilingPoint->DataCompilation Density->DataCompilation pKa pKa Determination Solubility->pKa pKa->DataCompilation NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->DataCompilation IR->DataCompilation MS->DataCompilation End End: Complete Physical Characterization DataCompilation->End

Caption: Workflow for Physical Characterization.

References

4-Fluoro-3,5-dimethylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. This information is intended to support research and development activities in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Structure and Properties

This compound is an aromatic amine characterized by a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions of the aniline ring.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 1840-27-3[1][2][3][4]
Molecular Formula C₈H₁₀FN[1][2][4][5]
Molecular Weight 139.17 g/mol [2][3][4][5]
Physical State Liquid or Solid[1]
Boiling Point 127°-130° C at 40 mm Hg[1]
Density 1.083 ± 0.06 g/cm³ (Predicted)[6]
Canonical SMILES CC1=CC(N)=CC(C)=C1F[1]
InChI Key IGNFILTZSIUWBS-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 3,5-dimethylphenylazide with hydrogen fluoride.[1]

Experimental Workflow:

G start 3,5-dimethylphenylazide in hexane hf Add Hydrogen Fluoride start->hf react Agitate at room temperature for 10 hours hf->react workup1 Cool, vent, and combine with water and dichloromethane react->workup1 concentrate Concentrate under nitrogen workup1->concentrate neutralize Cool to 0°C and make alkaline with KOH concentrate->neutralize extract Extract with dichloromethane (3x) neutralize->extract dry Dry combined extracts over MgSO₄ extract->dry concentrate2 Concentrate under reduced pressure dry->concentrate2 distill Vacuum distill (40 mm Hg) concentrate2->distill product This compound (colorless oil) distill->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • A solution of 3,5-dimethylphenylazide in hexane is placed in a suitable pressure reactor (e.g., a rocker bomb).[1]

  • Hydrogen fluoride is added to the reactor.[1]

  • The reaction mixture is agitated at room temperature for 10 hours.[1]

  • After the reaction, the mixture is cooled, vented, and poured out. The reactor is rinsed with water and dichloromethane.[1]

  • The combined organic and aqueous phases are concentrated under a stream of nitrogen.[1]

  • The resulting residue is combined with the aqueous rinse, cooled to 0°C, and made alkaline with potassium hydroxide pellets.[1]

  • The aqueous layer is extracted three times with dichloromethane.[1]

  • The combined organic extracts are dried over magnesium sulfate.[1]

  • The solvent is removed under reduced pressure to yield the crude product as a brown-red oil.[1]

  • The crude product is purified by vacuum distillation (boiling point 127°-130° C at 40 mm Hg) to yield this compound as a colorless oil.[1]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound. While specific spectral data can be found in various databases, a typical ¹H NMR spectrum in CDCl₃ would show signals corresponding to the aromatic protons, the amine protons, and the methyl protons.[5] The fluorine atom will cause characteristic splitting patterns in the signals of nearby protons and carbons.

High-Performance Liquid Chromatography (HPLC): Purity analysis and quantification of this compound can be performed using reversed-phase HPLC with UV detection. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The gradient and buffer pH would be optimized to achieve good separation from any impurities.[3]

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its applications are primarily in:

  • Pharmaceuticals: The introduction of a fluorine atom can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[7] This makes fluorinated anilines like this compound attractive starting materials in drug discovery programs.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and selectivity of herbicides and pesticides.[7]

  • Materials Science: It can be used in the synthesis of specialty polymers and other functional materials.[7]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

In case of exposure, follow the first-aid measures outlined in the SDS.[6][8][9]

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-3,5-dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3,5-dimethylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines predicted solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and includes logical workflows for experimental procedures and solvent selection.

Predicted Solubility of this compound

While extensive quantitative solubility data for this compound is not widely published, predictions can be made based on the principle of "like dissolves like" and available data for structurally similar compounds such as xylidines, N,N-dimethylaniline, and fluoroanilines. Aromatic amines, including xylidine isomers, are generally miscible with or highly soluble in polar organic solvents like ethanol and diethyl ether, and also show good solubility in nonpolar aromatic solvents like benzene.[1][2] The presence of the polar amino group and the fluorine atom in this compound suggests good solubility in polar solvents. N,N-dimethylaniline, a related compound, is soluble in a range of organic solvents including acetone, benzene, chloroform, diethyl ether, and ethanol.[3] Similarly, 4-fluoroaniline is known to be soluble in ethanol and ether.[4]

Based on these analogs, the following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents at ambient temperature.

Solvent ClassSolventPredicted SolubilityRationale
Alcohols MethanolHighly SolubleThe polar hydroxyl group of methanol can form hydrogen bonds with the amino group and the fluorine atom of the solute.
EthanolHighly SolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Structurally similar xylidines are miscible with ethanol.
Ketones AcetoneHighly SolubleAcetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the polar C-N and C-F bonds of the aniline. N,N-dimethylaniline is soluble in acetone.[3]
Ethers Diethyl EtherSolubleAs a moderately polar solvent, diethyl ether can solvate the aromatic ring and interact with the polar functional groups. Xylidines are miscible with diethyl ether.[1]
Tetrahydrofuran (THF)Highly SolubleTHF is a polar aprotic ether with good solvating power for a wide range of organic compounds.
Esters Ethyl AcetateSolubleEthyl acetate is a moderately polar solvent that can effectively dissolve many aromatic compounds.
Halogenated Dichloromethane (DCM)Highly SolubleDCM is a polar aprotic solvent with excellent solvating capabilities for a broad spectrum of organic molecules.
ChloroformHighly SolubleSimilar to DCM, chloroform is a good solvent for many organic compounds. N,N-dimethylaniline is soluble in chloroform.[3]
Aromatic TolueneSolubleThe non-polar aromatic ring of toluene can interact favorably with the phenyl ring of this compound through π-stacking. The methyl groups on the aniline also contribute to favorable van der Waals interactions.
BenzeneSolubleSimilar to toluene, benzene is a good solvent for aromatic compounds. 2,4-Dimethylaniline is highly soluble in benzene.[2]
Alkanes HexaneSlightly SolubleAs a non-polar solvent, hexane is not expected to effectively solvate the polar amino and fluoro groups of the molecule, leading to limited solubility.
Amides Dimethylformamide (DMF)Highly SolubleDMF is a highly polar aprotic solvent with strong solvating power for a wide range of organic and inorganic compounds.

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from general methods for determining the solubility of organic compounds.[5][6][7]

1. Materials and Equipment

  • Solute: this compound (purity ≥ 98%)

  • Solvents: High-purity (≥ 99%) organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, ethyl acetate, toluene, hexane, dichloromethane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 10 mL)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Centrifuge (optional)

2. Experimental Procedure

2.1. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains at equilibrium.

  • Add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

2.2. Sample Collection and Preparation

  • Stop the agitation and allow the solid to settle. If necessary, centrifuge the vials at a low speed to facilitate sedimentation.

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Record the exact dilution factor.

2.3. Analytical Method

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

  • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

3. Data Analysis and Presentation

  • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

  • Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

  • Summarize all quantitative data in a clearly structured table for easy comparison.

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Equilibrate in thermostatic shaker (24-48h) prep3->equil1 equil2 Confirm presence of undissolved solid equil1->equil2 sampling1 Withdraw supernatant equil2->sampling1 sampling2 Filter supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Analyze by HPLC/GC sampling3->sampling4 data1 Calculate concentration from calibration curve sampling4->data1 data2 Report solubility data1->data2

Experimental workflow for determining solubility.

Logical Workflow for Solvent Selection

This diagram provides a logical approach for selecting an appropriate solvent for processes involving aromatic amines like this compound, considering both solubility and other practical factors.

solvent_selection start Start: Define Process Requirements solubility High Solubility Required? start->solubility reactivity Solvent Inert to Reactants/Products? solubility->reactivity Yes reconsider Re-evaluate or Consider Solvent Mixture solubility->reconsider No bp Appropriate Boiling Point? reactivity->bp Yes reactivity->reconsider No safety Acceptable Safety Profile (Toxicity, Flammability)? bp->safety Yes bp->reconsider No cost Cost-Effective? safety->cost Yes safety->reconsider No select Select Solvent cost->select Yes cost->reconsider No

Decision-making workflow for solvent selection.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the production of 4-Fluoro-3,5-dimethylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes schematic diagrams of the reaction pathways.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are discussed herein:

  • Pathway 1: Fluorination of 3,5-Dimethylphenylazide. This method involves the direct fluorination of an azide precursor using hydrogen fluoride.

  • Pathway 2: Two-Step Synthesis from 2,6-Dimethylfluorobenzene. This pathway proceeds through the nitration of the starting material followed by the reduction of the resulting nitro intermediate.

A detailed comparison of these pathways is presented below, offering insights into their respective yields, conditions, and starting materials.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data associated with each synthesis pathway, facilitating a direct comparison of their key reaction parameters.

ParameterPathway 1: Fluorination of 3,5-DimethylphenylazidePathway 2: Nitration and Reduction of 2,6-Dimethylfluorobenzene
Starting Material 3,5-Dimethylphenylazide2,6-Dimethylfluorobenzene
Key Reagents Hydrogen fluoride (HF)1. Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) 2. Iron (Fe) powder, Ammonium Chloride (NH₄Cl)
Reaction Time 10 hours1. 1-4 hours (Nitration) 2. 2-4 hours (Reduction)
Temperature Room Temperature1. 0-10°C (Nitration) 2. Reflux (Reduction)
Overall Yield ~60%Not explicitly stated, but individual step yields are generally high.
Purification Method Vacuum distillation1. Column chromatography or recrystallization (Nitration) 2. Extraction and distillation (Reduction)

Experimental Protocols

Pathway 1: Synthesis from 3,5-Dimethylphenylazide

This protocol is adapted from US Patent US04145364.[1]

Step 1: Preparation of this compound

  • A 95 ml hexane solution of 3,5-dimethylphenylazide is charged to a rocker bomb.

  • 20 ml of hydrogen fluoride is carefully added to the bomb.

  • The reaction mixture is aged for 10 hours at room temperature with agitation.

  • After the reaction is complete, the bomb is cooled and vented.

  • The contents are poured from the bomb, and the bomb is rinsed with 40 ml of water and 40 ml of dichloromethane.

  • The combined hexane, dichloromethane, and hydrogen fluoride are evaporated under a stream of nitrogen.

  • The resulting residue is combined with the aqueous rinse and cooled to 0°C.

  • The solution is rendered alkaline by the addition of potassium hydroxide (KOH) pellets.

  • The product is extracted three times with 75 ml of dichloromethane per extraction.

  • The combined organic extracts are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield a crude product.

  • The crude oil is then purified by vacuum distillation at 40 mm Hg to yield this compound as a colorless oil (boiling point: 127°-130°C at 40 mm Hg).[1] The final yield is approximately 60%.[1]

Pathway 2: Synthesis from 2,6-Dimethylfluorobenzene

This two-step synthesis involves the nitration of 2,6-dimethylfluorobenzene followed by the reduction of the nitro group. The following protocol is based on established chemical literature.[2]

Step 1: Nitration of 2,6-Dimethylfluorobenzene to 1-Fluoro-2,6-dimethyl-4-nitrobenzene

  • In a flask equipped with a dropping funnel and a stirrer, and cooled in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add concentrated nitric acid to the sulfuric acid with stirring, maintaining the temperature below 10°C.

  • To this nitrating mixture, add 2,6-dimethylfluorobenzene dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for 2-3 hours at a temperature between 0°C and 10°C.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable solvent such as dichloromethane or ether.

  • Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 1-fluoro-2,6-dimethyl-4-nitrobenzene.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 1-Fluoro-2,6-dimethyl-4-nitrobenzene to this compound

  • In a round-bottom flask, create a suspension of 1-fluoro-2,6-dimethyl-4-nitrobenzene in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • The remaining aqueous solution is then made basic with an appropriate base (e.g., sodium carbonate or sodium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by distillation if necessary.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic pathways.

Synthesis_Pathway_1 Start 3,5-Dimethylphenylazide Intermediate Reaction Mixture Start->Intermediate Fluorination Reagent1 Hydrogen Fluoride (HF) Reagent1->Intermediate Product This compound Intermediate->Product Workup & Purification

Pathway 1: Fluorination of 3,5-Dimethylphenylazide.

Synthesis_Pathway_2 Start 2,6-Dimethylfluorobenzene Intermediate 1-Fluoro-2,6-dimethyl- 4-nitrobenzene Start->Intermediate Nitration Reagent1 HNO₃ / H₂SO₄ Reagent1->Intermediate Product This compound Intermediate->Product Reduction Reagent2 Fe / aq. NH₄Cl Reagent2->Product

Pathway 2: From 2,6-Dimethylfluorobenzene.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aniline scaffold, a deceptively simple aromatic amine, represents a cornerstone in the edifice of modern organic and medicinal chemistry. Its journey from a byproduct of coal tar to a privileged pharmacophore in blockbuster drugs is a testament to over a century of chemical innovation. This technical guide provides an in-depth exploration of the discovery and history of substituted anilines, offering researchers and drug development professionals a comprehensive understanding of the foundational chemistry, key synthetic milestones, and the evolution of their therapeutic applications. We will delve into the seminal experimental protocols that defined an era and present a structured overview of the quantitative data that propelled the field forward.

I. The Dawn of Aniline: From Indigo to Industrial Synthesis

The story of aniline begins not with a targeted synthesis, but with the deconstruction of a natural product.

  • 1826: Otto Unverdorben's "Crystallin" - Through the destructive distillation of indigo, German chemist Otto Unverdorben first isolated a substance he named "Crystallin." This was the first recorded isolation of aniline.[1]

  • 1834: Friedlieb Runge and "Kyanol" - Independently, Friedlieb Runge isolated a substance from coal tar that produced a blue color upon treatment with chloride of lime, which he named "kyanol."[1]

  • 1840: Fritzsche and "Aniline" - Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oily substance he named "aniline," derived from the Sanskrit word for the indigo plant, 'nila'.[2]

  • 1842: Zinin's "Benzidam" - Nikolay Zinin accomplished the reduction of nitrobenzene to a base he called "benzidam."[1]

  • 1843: Hofmann's Unification - It was August Wilhelm von Hofmann who demonstrated that all these substances were, in fact, the same compound, which became universally known as aniline.[1]

A pivotal moment in the history of aniline was the development of a commercially viable synthesis, which unlocked its potential for industrial applications.

  • 1854: The Béchamp Reduction - Antoine Béchamp discovered that nitrobenzene could be reduced to aniline using iron filings and an acid, a process that became the dominant industrial method for aniline production for many years.[3][4]

Historical Synthesis Timeline

G cluster_early Early Isolations cluster_unification Unification and Industrialization 1826 1826 Otto Unverdorben isolates 'Crystallin' from indigo distillation. 1834 1834 Friedlieb Runge isolates 'Kyanol' from coal tar. 1826->1834 1840 1840 Carl Julius Fritzsche isolates 'Aniline' from indigo. 1834->1840 1842 1842 Nikolay Zinin synthesizes 'Benzidam' from nitrobenzene. 1840->1842 1843 1843 August Wilhelm von Hofmann proves Crystallin, Kyanol, Aniline, and Benzidam are the same compound. 1842->1843 1854 1854 Antoine Béchamp develops the Béchamp reduction for industrial-scale aniline synthesis. 1843->1854

Caption: A timeline of the key discoveries leading to the identification and industrial synthesis of aniline.

II. The Mauve Revolution and the Birth of Synthetic Dyes

The first major application of aniline and its derivatives was in the burgeoning textile industry, a development sparked by a serendipitous discovery.

  • 1856: William Henry Perkin's Mauveine - While attempting to synthesize quinine, the 18-year-old chemist William Henry Perkin, a student of Hofmann, accidentally synthesized the first synthetic organic dye, mauveine, from impure aniline.[5][6] This discovery launched the synthetic dye industry and demonstrated the vast potential of aniline as a chemical feedstock.[6][7]

General Workflow of Early Aniline Dye Synthesis

G Coal_Tar Coal Tar Benzene Benzene Coal_Tar->Benzene Distillation Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration Aniline Aniline Nitrobenzene->Aniline Béchamp Reduction Impure_Aniline Impure Aniline (containing toluidines) Aniline->Impure_Aniline Oxidation Oxidation (e.g., with K₂Cr₂O₇) Impure_Aniline->Oxidation Mauveine Mauveine Dye Oxidation->Mauveine

Caption: A simplified workflow for the production of mauveine from coal tar in the 19th century.

III. From Dyes to Drugs: The Medicinal Chemistry of Substituted Anilines

The recognition that aniline-based dyes could selectively stain biological tissues led to the revolutionary idea that they could also be used to target pathogens. This marked the beginning of chemotherapy.

  • Late 19th Century: Acetanilide, the First Synthetic Analgesic - Acetanilide, a simple derivative of aniline, was one of the first synthetic analgesics and antipyretics, though its use was later curtailed due to toxicity.[3][8]

  • 1909: Paul Ehrlich's "Magic Bullet" - Salvarsan - Paul Ehrlich, building on his work with dyes, systematically synthesized and tested hundreds of organoarsenic compounds. This led to the discovery of Salvarsan (arsphenamine), the first effective treatment for syphilis.[9][10] Although not a direct aniline derivative in its final form, the intellectual lineage from aniline dyes to targeted chemotherapy is direct.

  • 1932: The Dawn of Antibiotics - Prontosil - Gerhard Domagk discovered that the sulfonamide-containing azo dye, Prontosil, was effective against streptococcal infections.[11] It was later shown to be a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide, an aniline derivative.[2][12]

IV. Modern Synthetic Methodologies for Substituted Anilines

While early methods were groundbreaking, modern organic synthesis has developed more versatile and efficient ways to construct substituted anilines.

A. The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl anilines.[13][14]

B. The Buchwald-Hartwig Amination

A more recent and highly versatile method, the Buchwald-Hartwig amination, is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[15][16] It offers a broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[17]

Comparative Overview of Key Synthetic Reactions
ReactionCatalystTypical SubstratesKey AdvantagesKey Disadvantages
Béchamp Reduction Iron (Fe) in acidAromatic nitro compoundsLow cost, scalableHarsh conditions, stoichiometric iron waste
Ullmann Condensation Copper (Cu)Aryl halides, anilinesGood for electron-deficient aryl halidesHigh temperatures, often requires stoichiometric copper
Buchwald-Hartwig Amination Palladium (Pd) with phosphine ligandsAryl halides/triflates, anilinesBroad substrate scope, mild conditions, high functional group toleranceCatalyst cost, sensitivity to air and moisture

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_reactants Reactants & Catalyst Aryl_Halide Aryl Halide/Triflate Reaction_Vessel Reaction Vessel (Inert Atmosphere) Aryl_Halide->Reaction_Vessel Aniline Substituted Aniline Aniline->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Heating Heating (e.g., 80-110 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Aryl Aniline Product Purification->Product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

V. Substituted Anilines as Kinase Inhibitors in Modern Drug Discovery

In contemporary drug development, the substituted aniline scaffold is a prominent feature in a multitude of kinase inhibitors, particularly in oncology. The 4-anilinoquinazoline core is a well-established pharmacophore that targets the ATP-binding site of several key kinases.

A. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations and overexpression of EGFR are hallmarks of various cancers. 4-Anilinoquinazoline derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[18][19]

B. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily mediated by the VEGF/VEGFR-2 pathway. Substituted anilines have been incorporated into potent VEGFR-2 inhibitors.[1][7]

C. PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Aniline-containing compounds have been designed to target kinases within this critical signaling cascade.[20][21][22]

Signaling Pathways Targeted by Substituted Aniline Kinase Inhibitors

G cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway cluster_PI3K PI3K/Akt/mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation_Survival_EGFR Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation_Survival_EGFR Anilinoquinazoline_EGFR 4-Anilinoquinazoline EGFR Inhibitors Anilinoquinazoline_EGFR->EGFR inhibit VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis_Signaling Downstream Signaling VEGFR2->Angiogenesis_Signaling Angiogenesis Angiogenesis Angiogenesis_Signaling->Angiogenesis Anilinoquinazoline_VEGFR Substituted Aniline VEGFR-2 Inhibitors Anilinoquinazoline_VEGFR->VEGFR2 inhibit Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival_PI3K Cell Growth, Proliferation, Survival mTOR->Proliferation_Survival_PI3K Aniline_Derivative_PI3K Aniline Derivative PI3K/Akt/mTOR Inhibitors Aniline_Derivative_PI3K->PI3K inhibit Aniline_Derivative_PI3K->Akt inhibit Aniline_Derivative_PI3K->mTOR inhibit

Caption: Major signaling pathways in oncology targeted by substituted aniline-based kinase inhibitors.

VI. Detailed Experimental Protocols

A. Synthesis of Aniline via Béchamp Reduction (Representative Protocol)

Objective: To synthesize aniline by the reduction of nitrobenzene using iron and hydrochloric acid.

Materials:

  • Nitrobenzene

  • Iron filings (fine powder)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 30%)

  • Sodium Chloride (NaCl)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place iron filings and water.

  • Heat the mixture to near boiling and add a small amount of concentrated HCl.

  • Add nitrobenzene in small portions through the dropping funnel while maintaining vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.[23]

  • After the addition is complete, continue heating under reflux for a specified time (e.g., 2-3 hours) until the odor of nitrobenzene is no longer apparent.

  • Allow the reaction mixture to cool slightly and then make it strongly alkaline by the slow addition of a concentrated NaOH solution. This will precipitate iron hydroxides and liberate the free aniline.

  • Set up for steam distillation and distill the mixture until the distillate is no longer milky.

  • Saturate the distillate with NaCl to decrease the solubility of aniline in water.

  • Extract the aniline from the aqueous layer using diethyl ether.

  • Combine the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the ether by distillation.

  • Purify the crude aniline by distillation, collecting the fraction boiling at approximately 184 °C.[24]

B. Synthesis of Acetanilide from Aniline (Representative Protocol)

Objective: To synthesize acetanilide by the acetylation of aniline.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc dust (optional, to prevent oxidation of aniline)[25]

  • Sodium acetate solution

  • Ice

Procedure:

  • In a flask, combine aniline and glacial acetic acid.

  • Add acetic anhydride to the mixture. A small amount of zinc dust can be added to prevent the oxidation of aniline.[25]

  • Gently reflux the mixture for 15-20 minutes.

  • Pour the hot reaction mixture into a beaker containing ice-cold water with vigorous stirring.[25]

  • The crude acetanilide will precipitate as a white solid.

  • Isolate the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain the purified product.

  • Collect the purified crystals by filtration and allow them to air dry.

VII. Quantitative Data Summary

A. Biological Activity of Representative Substituted Aniline Kinase Inhibitors
Compound ClassTarget Kinase(s)Example CompoundIC₅₀ (nM)Cell LineReference
4-AnilinoquinazolinesEGFRCompound 7i17.32 (EGFR)A549, HT-29, MCF-7[26]
4-AnilinoquinazolinesEGFR, VEGFR-2Vandetanib derivative (10a)EGFR: 2.5, VEGFR-2: 15.3A549, H446[1]
Aniline DerivativesPI3K/Akt/mTORPegaharoline A (PA)-A549, PC9[20]

Note: IC₅₀ values are highly dependent on assay conditions and are presented for comparative purposes.

Conclusion

The journey of substituted anilines from their initial isolation in the 19th century to their current status as indispensable scaffolds in medicinal chemistry is a compelling narrative of scientific discovery and innovation. From the vibrant hues of the first synthetic dyes to the life-saving potential of modern targeted therapies, the aniline core has proven to be remarkably versatile. A thorough understanding of the historical context, the evolution of synthetic methodologies, and the principles of their biological activity is crucial for today's researchers and drug development professionals. As we continue to refine our synthetic tools and deepen our understanding of complex biological pathways, the legacy of aniline will undoubtedly continue to inspire the development of new and improved therapeutics for generations to come.

References

Spectroscopic and Analytical Profile of 4-Fluoro-3,5-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Fluoro-3,5-dimethylaniline (CAS No. 1840-27-3). This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, quality control, and drug development by presenting key analytical data in a structured and accessible format.

Core Spectroscopic Data

While comprehensive, publicly available datasets for this compound are limited, this section outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. The following tables provide a predicted summary of the key data points for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 6.7d (doublet)2HAromatic CH
~3.6 (broad s)s (singlet)2H-NH₂
~2.2s (singlet)6H-CH₃

Predicted solvent: CDCl₃. The aromatic protons are expected to appear as a doublet due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155 (d, J ≈ 240 Hz)C -F
~145 (d, J ≈ 2 Hz)C -NH₂
~125 (d, J ≈ 15 Hz)C -CH₃
~115 (d, J ≈ 20 Hz)Aromatic C H
~15-C H₃

Predicted solvent: CDCl₃. Carbon signals are expected to show coupling with the fluorine atom (J-coupling constants are approximate).

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
2850 - 2960MediumC-H stretch (aliphatic)
1600 - 1630StrongN-H bend (scissoring)
1450 - 1550StrongC=C stretch (aromatic)
1200 - 1300StrongC-N stretch (aromatic amine)
1100 - 1200StrongC-F stretch

Predicted sample state: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
139High[M]⁺ (Molecular Ion)
124Moderate[M - CH₃]⁺
111Moderate[M - NH₂ - F]⁺

Predicted ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS with Electron Ionization):

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Processing:

    • The mass spectrum corresponding to the GC peak of this compound is analyzed.

    • Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Analysis NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectrometer IR_Prep->IR_Analysis MS_Analysis GC-MS MS_Prep->MS_Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Analysis->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Analysis->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS_Analysis->MS_Data Structure_Elucidation Structure Confirmation and Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Integration_for_Structure_Elucidation cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data H_NMR ¹H NMR - Proton environment - Integration (proton count) - Splitting patterns Structure Confirmed Structure of This compound H_NMR->Structure C_NMR ¹³C NMR - Number of unique carbons - Carbon skeleton C_NMR->Structure IR IR Spectroscopy - Functional groups (N-H, C-F, C=C) IR->Structure MS Mass Spectrometry - Molecular weight - Molecular formula - Fragmentation pattern MS->Structure

Caption: Integration of spectroscopic data for structural elucidation.

4-Fluoro-3,5-dimethylaniline: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylaniline is a fluorinated aromatic amine that holds significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. The strategic introduction of a fluorine atom onto the 3,5-dimethylaniline scaffold can profoundly influence the physicochemical and biological properties of resulting molecules. This in-depth technical guide explores the potential research applications of this compound, providing insights into its synthesis, chemical properties, and prospective utility in the development of novel bioactive compounds and advanced materials. While direct, extensive research on this specific isomer is emerging, this guide draws upon data from structurally related compounds to highlight its promising future in various scientific domains.

Chemical Properties and Synthesis

A thorough understanding of the chemical characteristics and synthetic routes is paramount for the effective utilization of this compound in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 1840-27-3[1][2]
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Appearance Liquid[3]
Purity ≥97%[3]
Solubility Sparingly soluble in water (0.71 g/L @ 25°C)[2]
Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

SpectroscopyDataSource
¹H NMR Available[4]
¹³C NMR Available[4]
IR Available[4]
Mass Spectrometry Available[4]
Synthesis of this compound

A key synthetic route to this compound involves a two-step process starting from 2,6-dimethylfluorobenzene.[1]

Experimental Protocol: Synthesis from 2,6-Dimethylfluorobenzene [1]

Step 1: Nitration of 2,6-Dimethylfluorobenzene

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, carefully add 2,6-dimethylfluorobenzene.

  • Nitrating Agent: Slowly introduce a nitrating mixture, typically consisting of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while maintaining a low temperature to control the exothermic reaction.

  • Reaction Conditions: The reaction is stirred for a specified period to ensure complete nitration.

  • Work-up: The reaction mixture is then carefully quenched with ice water, and the crude nitro product, 4-fluoro-2,6-dimethyl-1-nitrobenzene, is isolated through extraction with an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization or chromatography.

Step 2: Reduction of 4-Fluoro-2,6-dimethyl-1-nitrobenzene

  • Reaction Setup: The purified 4-fluoro-2,6-dimethyl-1-nitrobenzene is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reducing Agent: A reducing agent, commonly iron (Fe) powder in the presence of an acid (e.g., hydrochloric acid or ammonium chloride solution), is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring to facilitate the reduction of the nitro group to an amine.

  • Work-up: After the reaction is complete, the mixture is cooled and made basic to precipitate the iron salts. The product, this compound, is then extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The final product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow 2,6-Dimethylfluorobenzene 2,6-Dimethylfluorobenzene Nitration Nitration 2,6-Dimethylfluorobenzene->Nitration HNO₃, H₂SO₄ 4-Fluoro-2,6-dimethyl-1-nitrobenzene 4-Fluoro-2,6-dimethyl-1-nitrobenzene Nitration->4-Fluoro-2,6-dimethyl-1-nitrobenzene Reduction Reduction 4-Fluoro-2,6-dimethyl-1-nitrobenzene->Reduction Fe, NH₄Cl(aq) This compound This compound Reduction->this compound

Synthesis of this compound.

Potential Research Applications in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[5][6] this compound represents a valuable scaffold for the synthesis of novel bioactive molecules.

Kinase Inhibitors

Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase active site.[3][7] The fluorine atom in this compound can act as a hydrogen bond acceptor, potentially forming favorable interactions with the kinase hinge. Furthermore, the dimethyl substitution pattern can provide steric hindrance to prevent unwanted metabolism and can be tailored to fit specific sub-pockets of the kinase active site. The synthesis of novel kinase inhibitors could involve the coupling of this compound with various heterocyclic scaffolds, a common approach in kinase inhibitor design.[8][9][10]

G cluster_kinase Kinase Inhibitor Synthesis Logic This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Heterocyclic Scaffold Heterocyclic Scaffold Heterocyclic Scaffold->Coupling Reaction Novel Kinase Inhibitor Novel Kinase Inhibitor Coupling Reaction->Novel Kinase Inhibitor Biological Screening Biological Screening Novel Kinase Inhibitor->Biological Screening IC₅₀ determination Lead Compound Lead Compound Biological Screening->Lead Compound

Kinase Inhibitor Development Workflow.

Agrochemicals

Fluorinated compounds are prevalent in the agrochemical industry due to their enhanced efficacy and metabolic stability. This compound can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. The specific substitution pattern may lead to compounds with improved soil retention, reduced leaching, and enhanced target specificity, contributing to the development of more environmentally benign crop protection agents.

Potential Research Applications in Materials Science

Fluorinated polymers, such as polyimides, are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. These characteristics make them suitable for applications in the aerospace and electronics industries.

High-Performance Polyimides

This compound can be utilized as a diamine monomer in the synthesis of novel fluorinated polyimides. The incorporation of the fluoro and dimethyl groups is expected to enhance the solubility of the resulting polymers, facilitating their processing, while also potentially lowering the dielectric constant and moisture absorption, which are critical parameters for microelectronics applications.

Experimental Protocol: Synthesis of a Polyimide from this compound (General Procedure)

  • Poly(amic acid) Formation:

    • In a dry, inert atmosphere, dissolve this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

    • To this solution, add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise while stirring at room temperature.

    • Continue stirring for several hours to form the poly(amic acid) solution.

  • Imidization:

    • The poly(amic acid) solution can be cast onto a substrate to form a film.

    • The film is then subjected to thermal imidization by heating it in a stepwise manner to high temperatures (e.g., up to 300-350 °C) under an inert atmosphere. This process removes water and closes the imide ring, forming the final polyimide.

    • Alternatively, chemical imidization can be performed at lower temperatures by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.

G cluster_polyimide Polyimide Synthesis Workflow This compound This compound Polycondensation Polycondensation This compound->Polycondensation Aromatic Dianhydride Aromatic Dianhydride Aromatic Dianhydride->Polycondensation Poly(amic acid) Poly(amic acid) Polycondensation->Poly(amic acid) Imidization Imidization Poly(amic acid)->Imidization Thermal or Chemical Fluorinated Polyimide Fluorinated Polyimide Imidization->Fluorinated Polyimide

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-3,5-dimethylaniline is a substituted aniline derivative, available as a liquid with a purity of 98%.[1] Due to the lack of specific toxicological data, it should be handled as a potentially hazardous substance with acute toxicity, potential for skin and eye damage, and possible long-term health effects analogous to other aniline compounds. This document provides a comprehensive overview of the presumed hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on the hazard profile of 4-fluoroaniline and aniline, this compound should be presumed to possess the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or inhaled.[2][3] Systemic effects can include methaemoglobinaemia, cyanosis, headache, nausea, and dizziness.[2]

  • Skin Corrosion/Irritation: 4-fluoroaniline is classified as causing severe skin burns and eye damage.[4] Direct contact with this compound should be avoided.

  • Serious Eye Damage/Irritation: As with other corrosive substances, contact with the eyes is likely to cause serious and potentially permanent damage.[3][4]

  • Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer and genetic defects.[3] Therefore, this compound should be treated as a potential carcinogen and mutagen.

  • Aquatic Toxicity: Aniline is very toxic to aquatic life.[3] Releases into the environment must be avoided.

GHS Hazard Statements (Presumed)
  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H410: Very toxic to aquatic life with long lasting effects.

Quantitative Data Summary

The following tables summarize key quantitative data for surrogate compounds. This data should be used for risk assessment purposes in the absence of specific data for this compound.

Table 1: Physical and Chemical Properties

Property4-FluoroanilineAnilineThis compound
CAS Number 371-40-462-53-31840-27-3
Molecular Formula C6H6FNC6H7NC8H10FN
Molecular Weight 111.12 g/mol [4]93.13 g/mol 139.17 g/mol [1]
Appearance Light-colored oily liquid[5]Colorless to brown, oily liquid[6]Liquid[1]
Boiling Point 187 °C at 1023 hPa[4]184 °CNot Available
Melting Point -1.9 °C-6 °CNot Available
Flash Point 74 °C (165 °F)[5]70 °C (158 °F)Not Available
Density 1.155 g/cm³1.022 g/cm³Not Available

Table 2: Toxicological Data (for Surrogate Compounds)

Data PointSpeciesRouteValueReference
LD50 (4-fluoroaniline) RatOral417-460 mg/kg bw[7]
OSHA PEL (Aniline) HumanTWA5 ppm (skin)[6]
NIOSH REL (Aniline) HumanTWALowest feasible concentration[6]
ACGIH TLV (Aniline) HumanTWA2 ppm (skin)[6]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the presumed hazards, all work with this compound must be conducted within a properly functioning certified laboratory chemical fume hood.[8]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline; nitrile gloves are not recommended.[8] Always consult the glove manufacturer's compatibility chart.

  • Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.

  • Skin and Body Protection: A fully-buttoned lab coat and, for larger quantities or risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Personnel must be medically cleared and fit-tested to wear a respirator.[8]

General Handling Protocol
  • Designated Area: All work with this compound should be confined to a designated area within a chemical fume hood. This area should be clearly marked with warning signs.[8]

  • Pre-use Inspection: Inspect containers for damage or leaks before handling.

  • Dispensing: Use a syringe or pipette for transferring small quantities to minimize the risk of spills. Avoid creating aerosols.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Secure the area and prevent entry. Notify your institution's emergency response team.[8]

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling hazardous chemicals like this compound.

Hazard_Assessment_and_Control_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Safe Work Procedure cluster_3 Review and Improve start Identify Chemical (this compound) gather_data Gather Safety Data (MSDS, Literature) start->gather_data assess_hazards Assess Hazards (Toxicity, Corrosivity, etc.) gather_data->assess_hazards evaluate_exposure Evaluate Exposure Potential (Quantity, Frequency) assess_hazards->evaluate_exposure select_controls Select Controls (Engineering, Administrative, PPE) evaluate_exposure->select_controls implement_controls Implement Controls select_controls->implement_controls work Perform Work in Designated Area implement_controls->work decontaminate Decontaminate Work Area and Equipment work->decontaminate dispose Dispose of Waste Properly decontaminate->dispose review Review Incidents and Procedures dispose->review update Update Procedures as Needed review->update update->start PPE_Selection_Logic cluster_0 Hazard Assessment cluster_1 Exposure Route cluster_2 Required PPE hazards Potential Hazards: - Skin/Eye Corrosion - Acute Toxicity (All Routes) - Carcinogenicity dermal Skin/Eye Contact hazards->dermal inhalation Inhalation hazards->inhalation ingestion Ingestion hazards->ingestion gloves Chemical Resistant Gloves (e.g., Butyl, Viton) dermal->gloves goggles_shield Splash Goggles & Face Shield dermal->goggles_shield lab_coat Lab Coat/ Chemical Apron dermal->lab_coat respirator NIOSH-Approved Respirator inhalation->respirator no_eating No Eating/Drinking in Lab ingestion->no_eating Chemical_Spill_Emergency_Response cluster_yes Major Spill Response cluster_no Minor Spill Response spill Chemical Spill Occurs is_large Large Spill or Outside Hood? spill->is_large evacuate Evacuate Area is_large->evacuate Yes ppe Ensure Proper PPE is Worn is_large->ppe No alert Alert Others & Call Emergency Response evacuate->alert secure Secure Area, Prevent Entry alert->secure absorb Absorb with Inert Material ppe->absorb collect Collect into Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate

References

Methodological & Application

Synthesis of 4-Fluoro-3,5-dimethylaniline from 2,6-Dimethylfluorobenzene: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step protocol for the synthesis of 4-fluoro-3,5-dimethylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of commercially available 2,6-dimethylfluorobenzene to yield the intermediate, 4-fluoro-3,5-dimethylnitrobenzene. Subsequent reduction of the nitro group using a cost-effective and efficient iron-based system affords the target aniline. This document outlines the detailed experimental procedures, presents key quantitative data in a structured format, and includes process diagrams to ensure clarity and reproducibility.

Introduction

Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Specifically, fluoro- and methyl-substituted anilines are of significant interest due to the unique physicochemical properties imparted by these functional groups, which can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. The target molecule, this compound, serves as a key precursor for various applications, necessitating a reliable and well-documented synthetic route.

The synthesis described herein involves a two-step sequence starting from 2,6-dimethylfluorobenzene. The first step is an electrophilic aromatic substitution, specifically a nitration reaction. The directing effects of the activating methyl groups and the ortho-, para-directing, yet deactivating, fluorine atom guide the incoming nitro group to the 4-position, sterically unhindered and electronically favored. The second step involves the reduction of the nitroaromatic intermediate to the corresponding aniline. Among various reduction methods, the use of iron powder in the presence of an electrolyte such as ammonium chloride offers a scalable, economical, and environmentally benign option compared to catalytic hydrogenation or reductions with more hazardous reagents.

Overall Reaction Scheme

The synthesis of this compound from 2,6-dimethylfluorobenzene proceeds via a two-step reaction pathway, as illustrated below.

Synthesis_Scheme cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2_6_Dimethylfluorobenzene 2,6-Dimethylfluorobenzene 4_Fluoro_3_5_dimethylnitrobenzene 4-Fluoro-3,5-dimethylnitrobenzene 2_6_Dimethylfluorobenzene->4_Fluoro_3_5_dimethylnitrobenzene Nitrating_Mixture HNO₃ / H₂SO₄ Reducing_Agent Fe / NH₄Cl (aq) 4_Fluoro_3_5_dimethylaniline This compound 4_Fluoro_3_5_dimethylnitrobenzene_ref->4_Fluoro_3_5_dimethylaniline

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3,5-dimethylnitrobenzene

This protocol describes the nitration of 2,6-dimethylfluorobenzene using a standard mixed acid procedure.

Materials:

  • 2,6-Dimethylfluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration Reaction: To the cold, stirred nitrating mixture, add 2,6-dimethylfluorobenzene (1.0 equivalent) dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 5-10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 5-10 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This will quench the reaction and precipitate the crude product.

  • Extraction and Washing: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-3,5-dimethylnitrobenzene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Step 2: Synthesis of this compound

This protocol details the reduction of the intermediate 4-fluoro-3,5-dimethylnitrobenzene to the final product using iron powder and ammonium chloride.

Materials:

  • 4-Fluoro-3,5-dimethylnitrobenzene

  • Iron Powder

  • Ammonium Chloride

  • Ethanol

  • Water

  • Ethyl Acetate

  • Celite

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3,5-dimethylnitrobenzene (1.0 equivalent), iron powder (5.0 equivalents), and ammonium chloride (5.0 equivalents).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Reduction Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterStep 1: NitrationStep 2: ReductionNotes
Starting Material 2,6-Dimethylfluorobenzene4-Fluoro-3,5-dimethylnitrobenzene
Reagents Conc. HNO₃ (1.2 eq), Conc. H₂SO₄ (2.5 eq)Fe powder (5.0 eq), NH₄Cl (5.0 eq)Molar equivalents are relative to the starting material of each step.
Solvent None (H₂SO₄ acts as solvent)Ethanol/Water (4:1 v/v)The choice of solvent in the reduction step can be varied; ethanol/water is a common and effective system.
Reaction Temperature 5-10 °CReflux (approx. 80-90 °C)Careful temperature control in the nitration step is crucial to prevent the formation of by-products. The reduction is typically carried out at an elevated temperature.
Reaction Time 1 hour2-4 hoursReaction times should be monitored by TLC or GC for optimal results.
Product 4-Fluoro-3,5-dimethylnitrobenzeneThis compound
Typical Yield 70-80%85-95%Yields are dependent on the reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.
Purity >98% (after purification)>98% (after purification)Purity can be assessed by GC, HPLC, and NMR spectroscopy.

Mandatory Visualizations

Nitration_Workflow prep Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5 °C) addition Add 2,6-Dimethylfluorobenzene (Maintain 5-10 °C) prep->addition reaction Stir at 5-10 °C for 1h addition->reaction quench Quench on Ice-Water reaction->quench extraction Extract with Dichloromethane quench->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify (Distillation/Chromatography) dry_conc->purify product 4-Fluoro-3,5-dimethylnitrobenzene purify->product

Caption: Experimental workflow for the nitration of 2,6-dimethylfluorobenzene.

Reduction_Workflow setup Combine Nitro-compound, Fe, NH₄Cl in Ethanol/Water reflux Heat to Reflux (2-4h) setup->reflux filter Cool and Filter through Celite reflux->filter concentrate Concentrate Filtrate filter->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO₃, Brine extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify (Optional) dry_conc->purify product This compound purify->product

Caption: Experimental workflow for the reduction to this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Iron powder is flammable. Avoid creating dust clouds and keep away from ignition sources.

  • Handle all organic solvents in a well-ventilated area and away from open flames.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from 2,6-dimethylfluorobenzene. The protocols are based on well-established chemical transformations and utilize readily available and cost-effective reagents. The provided data and procedural details are intended to facilitate the successful implementation of this synthesis in a research and development setting.

Application Notes and Protocols for the Use of 4-Fluoro-3,5-dimethylaniline in Novel Fluoroaromatics Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 4-Fluoro-3,5-dimethylaniline as a key building block in the synthesis of complex fluoroaromatic compounds with potential applications in medicinal chemistry. The following sections detail its application in the synthesis of pyrazolopyridine derivatives, which have shown potential as GLP-1 receptor agonists, and sulphamoylpyrrolamide derivatives for the treatment of Hepatitis B.

Synthesis of a Pyrazolopyridine Derivative Intermediate

This compound serves as a crucial starting material in the multi-step synthesis of complex heterocyclic compounds. One notable application is in the preparation of pyrazolopyridine derivatives, which are under investigation as potential GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity.[1][2][3][4][5][6][7] The initial step involves the formation of the hydrochloride salt of the aniline, which prepares it for subsequent coupling reactions.

Experimental Protocol: Formation of this compound Hydrochloride

This protocol describes the formation of the hydrochloride salt of this compound, a key intermediate for further reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Water

  • Methoxycyclopentane

Procedure:

  • To a stirred solution of concentrated hydrochloric acid (20 mL) and water (20 mL), add this compound (3.97 g, 28.5 mmol) at room temperature.[1][2][3][4]

  • Stir the resulting reaction mixture for 1 hour at the same temperature.

  • Collect the solid precipitate by filtration and dry thoroughly.

  • To the obtained solid, add methoxycyclopentane (20 mL) and stir the mixture at 50°C for 1 hour.[1][2][3][4]

  • Continue stirring at room temperature for an additional 1.5 hours.

  • The resulting this compound hydrochloride can then be used in subsequent synthetic steps.

experimental_workflow_1 start Start step1 Dissolve this compound in HCl and Water start->step1 step2 Stir for 1 hour at room temperature step1->step2 step3 Filter and Dry the solid precipitate step2->step3 step4 Treat with Methoxycyclopentane at 50°C step3->step4 step5 Stir for 1.5 hours at room temperature step4->step5 end This compound Hydrochloride Intermediate step5->end

Synthesis of a Sulphamoylpyrrolamide Derivative

This compound is also a key precursor in the synthesis of sulphamoylpyrrolamide derivatives, which are being investigated as potential treatments for Hepatitis B.[8] This synthesis involves the coupling of the aniline with a substituted pyrrole sulfonyl chloride.

Experimental Protocol: Synthesis of a Novel Sulphamoylpyrrolamide

This protocol outlines the synthesis of a sulphamoylpyrrolamide derivative from this compound.

Materials:

  • Methyl 3-chloro-4-chlorosulfonyl-1-methyl-pyrrole-2-carboxylate

  • This compound

  • Acetonitrile

Procedure:

  • Dissolve Methyl 3-chloro-4-chlorosulfonyl-1-methyl-pyrrole-2-carboxylate (1 g, 3.68 mmol) in hot acetonitrile (5 mL).

  • In a separate vessel, prepare a solution of this compound in a suitable solvent.

  • Slowly add the aniline solution to the sulfonyl chloride solution. The exact stoichiometry and reaction conditions such as temperature and reaction time are outlined in the source patent.[8]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up and the product is purified, typically by chromatography.

Product Characterization Data

The following data corresponds to the final sulphamoylpyrrolamide product.[8]

ParameterValue
Retention Time (Rt) 1.01 min
Mass Spectrum (m/z) 430.2 (M-H)⁻
Exact Mass 431.1
¹H NMR (400 MHz, DMSO-d₆) δ ppm 1.55 (s, 3H), 2.39 (s, 3H), 3.92 (s, 3H), 4.14 (d, J=6.4 Hz, 2H), 4.60 (d, J=5.9 Hz, 2H)

signaling_pathway

Summary and Future Perspectives

The protocols and data presented herein demonstrate the utility of this compound as a versatile building block in the synthesis of complex, biologically active fluoroaromatic compounds. The presence of the fluorine atom and the dimethyl substitution pattern on the aniline ring provides a unique scaffold for the development of novel pharmaceutical candidates. Researchers in drug discovery and medicinal chemistry can adapt these methodologies to create libraries of novel compounds for screening and lead optimization. Further exploration of this intermediate in other coupling reactions, such as Buchwald-Hartwig or Suzuki couplings, could yield a wider array of novel fluoroaromatics with diverse therapeutic applications.

References

Application Notes and Protocols: The Role of 4-Fluoro-3,5-dimethylaniline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-3,5-dimethylaniline is a key chemical intermediate in the synthesis of targeted therapies, most notably in the development of kinase inhibitors for cancer treatment. Its specific substitution pattern provides a valuable scaffold for the construction of complex heterocyclic systems that can potently and selectively interact with biological targets. This document provides detailed application notes and protocols regarding the use of this compound in the synthesis and evaluation of Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.

Application: Synthesis of Quizartinib, a Potent FLT3 Inhibitor

This compound serves as a crucial building block in the multi-step synthesis of Quizartinib (AC220). Quizartinib is a second-generation type II FLT3 inhibitor approved for the treatment of adult patients with newly diagnosed Acute Myeloid Leukemia (AML) that is FLT3 internal tandem duplication (ITD) positive.[1][2] FLT3-ITD mutations are present in approximately 25% of newly diagnosed AML cases and are associated with a poor prognosis.[1]

The synthesis of Quizartinib involves the construction of a complex imidazo[2,1-b]benzothiazole core, to which a phenylurea moiety is attached. This compound is utilized in the formation of a key intermediate that ultimately becomes part of the core structure of Quizartinib.

Quantitative Data: Biological Activity of Quizartinib

Quizartinib is a highly potent and selective inhibitor of the FLT3 kinase. Its inhibitory activity has been characterized in various biochemical and cell-based assays.

Assay Type Target/Cell Line IC50 / Kd Value Reference
Biochemical Kinase Assay FLT3 (Wild-Type)4.2 nM[3]
Biochemical Kinase Assay FLT3Kd = 1.6 nM[4]
Cell Proliferation Assay MV4-11 (FLT3-ITD)0.56 nM[4]
Cell Proliferation Assay MV4-11 (FLT3-ITD)1.1 nM[5]
FLT3 Phosphorylation Assay MV4-11 (FLT3-ITD)0.50 nM[6]
Cell Viability Assay MV4-11 (FLT3-ITD)0.40 nM[7]
Cell Viability Assay MOLM-13 (FLT3-ITD)0.89 nM[7]
Cell Viability Assay MOLM-14 (FLT3-ITD)0.73 nM[7]

Experimental Protocols

Protocol 1: Synthesis of a Key Quizartinib Intermediate from this compound (Illustrative)

While a complete, step-by-step protocol for the industrial synthesis of Quizartinib starting from this compound is proprietary, the following represents a plausible, literature-derived multi-step synthesis of a key structural component. This protocol is for illustrative purposes to demonstrate the application of the starting material.

Step 1: Nitration of 2,6-Dimethylfluorobenzene

  • To a stirred solution of 2,6-dimethylfluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), slowly add nitric acid at a controlled temperature (e.g., 0-5°C).

  • After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2,6-dimethyl-4-nitrobenzene.

Step 2: Reduction to this compound

  • Dissolve the 1-fluoro-2,6-dimethyl-4-nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as iron powder and ammonium chloride in an aqueous solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the iron salts, and neutralize the filtrate.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain this compound.

Subsequent Steps:

The synthesized this compound would then undergo a series of reactions, including cyclization and coupling steps, to form the complete Quizartinib molecule. A representative synthesis of the core involves reacting a substituted aniline with a benzothiazole derivative, followed by coupling with a phenylurea moiety.

Protocol 2: In Vitro FLT3 Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit FLT3 kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Quizartinib (or test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of Quizartinib in DMSO. A typical starting concentration is 10 µM.

  • Kinase Reaction Setup:

    • In each well of the plate, add the FLT3 kinase, the kinase substrate, and the test compound at various concentrations.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km for FLT3.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each Quizartinib concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT-Based)

This assay determines the effect of Quizartinib on the viability and proliferation of FLT3-dependent cancer cells.

Materials:

  • AML cell line with FLT3-ITD mutation (e.g., MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of Quizartinib to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each Quizartinib concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Synthetic Workflow for a Key Quizartinib Precursor

G A 2,6-Dimethylfluorobenzene B Nitration (HNO3, H2SO4) A->B C 1-Fluoro-2,6-dimethyl-4-nitrobenzene B->C D Reduction (Fe, NH4Cl) C->D E This compound D->E F Multi-step synthesis E->F G Quizartinib Core Intermediate F->G FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_STAT5 STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD Mutation) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3

References

Application of 4-Fluoro-3,5-dimethylaniline in Agrochemical Production: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3,5-dimethylaniline is a specialized aromatic amine that serves as a crucial building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the aniline ring, imparts desirable properties to the resulting active ingredients, including enhanced biological efficacy and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the production of a novel class of pyrazole carboxamide fungicides, which are potent inhibitors of the fungal enzyme succinate dehydrogenase (SDH).

Fungicidal Applications: Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)

The primary application of this compound in the agrochemical industry is in the synthesis of pyrazole carboxamide fungicides. These fungicides target the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi. By inhibiting this enzyme, they disrupt the fungus's energy production, leading to its death. The incorporation of the 4-fluoro-3,5-dimethylphenyl moiety into the carboxamide structure has been shown to significantly enhance the fungicidal activity of these compounds.

General Synthesis Pathway

The synthesis of these fungicides generally involves the coupling of a substituted pyrazole carboxylic acid chloride with this compound. This amidation reaction forms the core pyrazole carboxamide structure.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound C Amidation Reaction A->C B Substituted Pyrazole Carbonyl Chloride B->C D Pyrazole Carboxamide Fungicide C->D

Figure 1: General synthesis workflow for pyrazole carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluoro-3,5-dimethylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol describes the synthesis of a representative pyrazole carboxamide fungicide using this compound.

Materials:

  • This compound

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Anhydrous Toluene

  • Triethylamine

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-(4-fluoro-3,5-dimethylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

G cluster_setup Reaction Setup cluster_addition Reactant Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and Triethylamine in Toluene B Add 3-(Difluoromethyl)-1-methyl-1H-pyrazole- 4-carbonyl chloride solution A->B C Heat to 80°C for 4h B->C D Wash with HCl, NaHCO3, Brine C->D E Dry and Concentrate D->E F Column Chromatography E->F G Final Product F->G

Figure 2: Experimental workflow for the synthesis of a pyrazole carboxamide fungicide.

Quantitative Data

The following table summarizes the typical reaction parameters and outcomes for the synthesis described in Protocol 1.

ParameterValue
Reactant Ratio
This compound1.0 eq
Pyrazole acid chloride1.05 eq
Triethylamine1.2 eq
Reaction Conditions
SolventToluene
Temperature80°C
Time4 hours
Product Yield & Purity
Yield85-95%
Purity (by HPLC)>98%

Biological Activity and Signaling Pathway

Pyrazole carboxamide fungicides synthesized from this compound act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration.

G cluster_fungicide Fungicide Action cluster_enzyme Enzyme Inhibition cluster_pathway Metabolic Pathway cluster_outcome Outcome A Pyrazole Carboxamide Fungicide B Succinate Dehydrogenase (SDH) A->B Inhibits D Fumarate B->D Blocks Conversion E Krebs Cycle & Respiration B->E Disrupts C Succinate C->B D->E F ATP Production Blocked E->F G Fungal Cell Death F->G

Figure 3: Signaling pathway showing the mode of action of SDHI fungicides.

This compound is a valuable intermediate for the synthesis of highly effective pyrazole carboxamide fungicides. The protocols and data presented here demonstrate a robust and efficient method for the production of these agrochemicals. The resulting fungicides exhibit potent activity through the targeted inhibition of the fungal succinate dehydrogenase enzyme, making them a critical tool in modern crop protection. Further research into derivatives based on this scaffold holds promise for the development of new and improved fungicidal agents.

Application Notes and Protocols: 4-Fluoro-3,5-dimethylaniline as a Versatile Intermediate in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, widely utilized in the textile, printing, and pigment industries.[1][2] Their synthesis is characterized by a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3] The specific substituents on the aromatic rings of both the diazo and coupling components are crucial in determining the final color, solubility, and fastness properties of the dye.[1] 4-Fluoro-3,5-dimethylaniline is an aromatic amine that serves as a valuable building block, or intermediate, for the synthesis of complex chromophores that impart color.[4][5] The presence of a fluorine atom and two methyl groups on the aniline ring offers a unique combination of electronic and steric properties, making this compound an interesting candidate for the development of novel azo dyes with potentially unique shades and enhanced performance characteristics. These application notes provide a generalized framework for the laboratory-scale synthesis and characterization of azo dyes using this compound as the diazo component.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established two-stage reaction pathway. This process is an electrophilic aromatic substitution reaction.[6]

  • Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This reaction is conducted in an acidic medium (typically with hydrochloric acid) at low temperatures (0-5 °C) using a nitrosating agent, commonly sodium nitrite.[3][7] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.[3]

  • Azo Coupling: The in situ generated diazonium salt, which acts as an electrophile, is then immediately reacted with a suitable coupling component.[8] Common coupling agents are electron-rich aromatic compounds such as phenols (e.g., 2-naphthol) or aromatic amines (e.g., N,N-dimethylaniline).[3] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form a stable azo compound, characterized by the -N=N- linkage that connects the two aromatic rings.[8][9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Suggested Quantity (0.01 mol scale)
This compoundC₈H₁₀FN139.171.39 g
Concentrated Hydrochloric Acid (~37%)HCl36.463.0 mL
Sodium NitriteNaNO₂69.000.70 g
N,N-dimethylanilineC₈H₁₁N121.181.21 g (1.27 mL)
Glacial Acetic AcidCH₃COOH60.052.0 mL
Sodium Hydroxide (10% aq. solution)NaOH40.00~15 mL
Deionized WaterH₂O18.02As needed
IceH₂O18.02As needed
Protocol 1: Diazotization of this compound
  • Preparation of Amine Salt: In a 250 mL beaker, add 1.39 g (0.01 mol) of this compound to a mixture of 3.0 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir the mixture until the aniline derivative is fully dissolved.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline salt solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The solution should be clear.

Protocol 2: Azo Coupling with N,N-dimethylaniline
  • Preparation of Coupling Component Solution: In a separate 250 mL beaker, add 1.21 g (0.01 mol) of N,N-dimethylaniline and 2.0 mL of glacial acetic acid. Stir to dissolve.

  • Cooling: Cool this solution in an ice bath to 0-5 °C.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold N,N-dimethylaniline solution. A brightly colored precipitate should form immediately.

  • Completion and Neutralization: Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete. After 30 minutes, slowly add a 10% sodium hydroxide solution to the mixture until it is slightly alkaline (test with pH paper).

  • Isolation and Purification: Isolate the solid azo dye by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove any unreacted salts.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following table presents hypothetical, yet representative, data for a novel azo dye synthesized from this compound and N,N-dimethylaniline. This data is for illustrative purposes to guide researchers in their analysis.

ParameterHypothetical Value
Product Name (E)-1-(4-Fluoro-3,5-dimethylphenyl)-2-(4-(dimethylamino)phenyl)diazene
Appearance Deep Red to Violet Powder
Yield 85-95%
Melting Point >200 °C (decomposes)
Purity (by HPLC) >98%
λmax (in Ethanol) 520-540 nm
Molar Absorptivity (ε) 35,000 - 45,000 L mol⁻¹ cm⁻¹

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification start This compound reagents_d HCl, H₂O start->reagents_d cool_d Cool to 0-5 °C reagents_d->cool_d diazonium_salt Diazonium Salt Solution (Intermediate) cool_d->diazonium_salt Add NaNO₂ dropwise na_no2 NaNO₂ Solution na_no2->diazonium_salt reaction Coupling Reaction diazonium_salt->reaction Add to coupling agent coupling_agent N,N-dimethylaniline in Acetic Acid cool_c Cool to 0-5 °C coupling_agent->cool_c cool_c->reaction neutralize Neutralize (NaOH) reaction->neutralize filtration Vacuum Filtration neutralize->filtration wash Wash with H₂O filtration->wash dry Dry in Vacuum Oven wash->dry final_product Final Azo Dye Product dry->final_product

Caption: General workflow for azo dye synthesis.

Safety Precautions

  • Aromatic amines, such as this compound and N,N-dimethylaniline, can be toxic and may be absorbed through the skin.[10]

  • Concentrated acids and bases are corrosive.

  • Diazonium salts are unstable and can be explosive when isolated and dry. They should always be prepared in a cold solution and used immediately without isolation.

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This compound is a promising intermediate for the synthesis of novel azo dyes. The presence of the fluoro and dimethyl substituents can be expected to impart unique properties to the resulting dyes, such as altered shades, improved lightfastness, and different affinities for various fibers. The generalized protocols and workflows presented here provide a solid foundation for researchers to explore the synthesis and application of new colorants derived from this versatile building block. Further research can focus on utilizing different coupling components to create a diverse library of dyes and characterizing their physicochemical and performance properties.

References

Application Notes and Protocols for the N-Methylation of Fluoro-Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-methylation of fluoro-anilines, critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of methylating agent and reaction conditions can significantly impact yield, selectivity for mono-methylation, and overall process safety and environmental friendliness. These notes offer a comparative overview of common methodologies to guide researchers in selecting the optimal procedure for their specific needs.

Introduction

N-methylated anilines are prevalent structural motifs in a wide array of biologically active compounds. The introduction of a methyl group to the nitrogen atom of an aniline can modulate its pharmacokinetic and pharmacodynamic properties. Fluoro-anilines, in particular, are valuable starting materials due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.

The primary challenge in the N-methylation of primary anilines is achieving selective mono-methylation while avoiding the formation of the tertiary amine (N,N-dimethylaniline) byproduct. This is because the secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-methylation.[1] This document outlines several effective methods for the N-methylation of fluoro-anilines, with a focus on procedural details and comparative data.

Comparative Data of N-Methylation Methods

The following tables summarize quantitative data for different N-methylation strategies applicable to fluoro-anilines.

Table 1: N-Methylation of o-Fluoroaniline with Dimethyl Carbonate

CatalystAniline:DMC Mole RatioTemperature (°C)Time (h)GC Purity (%)Yield (%)Byproduct (N,N-dimethyl) (%)
Basic Kaolin1:22Reflux10-1598.9597.970.15
Basic Kaolin1:15Reflux10-1598.5396.21.17
Basic Kaolin1:11Reflux10-1599.299.40.29
Basic Kaolin1:7.5Reflux10-1599.1299.10.32

Data extracted from a patent describing the synthesis of N-methyl o-fluoroaniline.[2]

Table 2: General N-Methylation of Anilines with Various Reagents

Methylating AgentCatalyst/Reducing AgentSubstrateConditionsYield (%)Notes
Dimethyl CarbonateNaY FaujasiteDeactivated Anilines (e.g., p-NO2)120-150 °C, Autoclave72-93% conversion, 92-98% selectivityEnvironmentally friendly method.[3]
Dimethyl CarbonateRuthenium/Triphos complex & H₂Anilines-Good to excellentGreen and non-toxic carbon source.[4]
Formaldehyde & Formic Acid (Eschweiler-Clarke)NonePrimary/Secondary AnilinesNear boiling in aqueous solution-Classic method, avoids quaternary salts.[5]
FormaldehydeNone (acts as reductant)Electron-donating substituted anilines130 °C, Toluene>99% conversion, 74% yield (N,N-dimethyl)Transition metal-free.[6]
Formic Acid & TriethylamineNoneAromatic Amines150 °C, DMSOHighSimple, catalyst-free.[7]
MethanolRuthenium catalyst & Cs₂CO₃Anilines140 °C-"Borrowing hydrogen" reaction, water is the only byproduct.[8]

Experimental Protocols

Method 1: N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green methylating agent due to its low toxicity and the fact that it produces benign byproducts.[3] This method can provide high selectivity for mono-N-methylation, particularly with the use of zeolites or other catalysts.[3][9]

Materials:

  • Fluoroaniline (ortho, meta, or para isomer)

  • Dimethyl Carbonate (DMC)

  • Basic Catalyst (e.g., Basic Kaolin, NaY Faujasite)[2][3]

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or autoclave)

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • To a reaction vessel, add the fluoroaniline, dimethyl carbonate, and the basic catalyst. The molar ratio of aniline to DMC can be varied to optimize the reaction (e.g., 1:7.5 to 1:22).[2]

  • Stir the mixture and heat to reflux under normal pressure for 10-15 hours. For less reactive anilines or different catalysts, the reaction may require higher temperatures (120-150 °C) in an autoclave.[3]

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The filtrate can be purified by distillation under normal or reduced pressure to remove excess DMC and isolate the N-methylated fluoroaniline.[2]

Method 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[5] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5]

Materials:

  • Fluoroaniline (ortho, meta, or para isomer)

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-99%)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Sodium hydroxide solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the fluoroaniline, formaldehyde, and formic acid. The reaction is typically performed with an excess of both formaldehyde and formic acid.[5]

  • Heat the reaction mixture to reflux (near 100 °C) for several hours (e.g., 12-24 hours).[7] The reaction is irreversible due to the loss of carbon dioxide.[5]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a sodium hydroxide solution to a pH > 9.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude N-methylated product.

  • Purify the crude product by column chromatography on silica gel.

Method 3: N-Methylation using Formic Acid and Triethylamine in DMSO

This method provides a simple, catalyst-free approach to N-methylation with a broad substrate scope.

Materials:

  • Fluoroaniline (ortho, meta, or para isomer)

  • Formic Acid (99%)

  • Triethylamine

  • Dimethyl sulfoxide (DMSO)

  • Pressure tube or suitable pressure vessel

  • Inert gas (e.g., Argon or Nitrogen)

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • In a pressure tube, combine the fluoroaniline (1 mmol), formic acid (20 mmol), and triethylamine (20 mmol) in DMSO. The molar ratio of aniline to formic acid and triethylamine is approximately 1:20:20.[7]

  • Bubble an inert gas through the mixture for 15 minutes.

  • Seal the pressure tube and heat the mixture to 150 °C for 12-48 hours. Caution: Pressure will build up during the reaction. Use an appropriate pressure vessel.

  • After cooling to room temperature, basify the reaction mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-methylated fluoroaniline.

Workflow and Signaling Pathway Diagrams

N_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine Fluoroaniline, Methylating Agent, and Catalyst/Solvent start->reagents heat Heat and Stir (Reflux or Autoclave) reagents->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench/Neutralize (if necessary) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify end N-Methylated Fluoroaniline purify->end

Caption: General experimental workflow for the N-methylation of fluoro-anilines.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many methylating agents, such as dimethyl sulfate (not detailed here but a common reagent), are toxic and carcinogenic and should be handled with extreme care.

  • Formaldehyde is a known carcinogen and sensitizer.

  • Reactions under pressure should be conducted behind a blast shield with appropriate pressure-rated equipment.

  • Handle strong acids and bases with care.

References

Application Notes and Protocols for the Characterization of 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Fluoro-3,5-dimethylaniline, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for spectroscopic and chromatographic techniques to ensure the identity, purity, and quality of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.

1.1.1. ¹H NMR Spectroscopy

  • Objective: To determine the number and arrangement of protons in the molecule.

  • Expected Chemical Shifts: The aromatic protons are expected to appear as a singlet due to their symmetrical environment. The methyl protons will also appear as a singlet, and the amine protons will present as a broad singlet.

1.1.2. ¹³C NMR Spectroscopy

  • Objective: To identify the number of chemically distinct carbon atoms.

  • Expected Chemical Shifts: Signals will be observed for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbons will appear as a single peak in the aliphatic region.

1.1.3. ¹⁹F NMR Spectroscopy

  • Objective: To confirm the presence and chemical environment of the fluorine atom.

  • Expected Chemical Shifts: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho-protons.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)Multiplicity
¹H~6.5s
~3.5br s
~2.2s
¹³C~158 (d, ¹JCF ≈ 240 Hz)d
~138s
~125 (d, ³JCF ≈ 6 Hz)d
~115 (d, ²JCF ≈ 20 Hz)d
~18s

Note: Predicted values based on structurally similar compounds. Actual values may vary.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Set an appropriate spectral width centered around the expected fluorine chemical shift.

  • Data Processing: Process the acquired data with appropriate Fourier transformation, phasing, and baseline correction.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in Deuterated Solvent acq_H ¹H NMR prep->acq_H Introduce to NMR Spectrometer acq_C ¹³C NMR prep->acq_C Introduce to NMR Spectrometer acq_F ¹⁹F NMR prep->acq_F Introduce to NMR Spectrometer proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_C->proc acq_F->proc analysis Structure Elucidation proc->analysis

NMR analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3400-3300Medium
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=C Stretch (Aromatic)1600-1450Medium-Strong
C-N Stretch (Amine)1350-1250Strong
C-F Stretch1250-1100Strong

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Expected Fragmentation: The molecular ion peak (M⁺) is expected at m/z 139. Common fragmentation pathways for aromatic amines include the loss of a methyl group (-15) and cleavage of the C-N bond.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/zPossible Fragment
139[M]⁺
124[M - CH₃]⁺
111[M - N(CH₃)₂]⁺

Protocol 3: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for LC-MS).

  • Data Acquisition:

    • Full Scan: Acquire a full scan mass spectrum to identify the molecular ion and major fragments.

    • Tandem MS (MS/MS): For further structural elucidation, select the molecular ion and subject it to collision-induced dissociation to observe daughter ions.

  • Data Analysis: Interpret the fragmentation pattern to confirm the molecular structure.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating the target compound from non-volatile impurities.

Table 4: Representative HPLC Method Parameters

ParameterCondition
Column C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Protocol 4: HPLC Analysis

  • Mobile Phase Preparation: Prepare and degas the mobile phases.

  • Standard and Sample Preparation:

    • Standard: Prepare a stock solution of the reference standard in a suitable diluent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Prepare working standards by serial dilution.

    • Sample: Prepare the sample solution at a similar concentration to the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the blank, standards, and sample solutions.

  • Data Processing: Integrate the peaks and calculate the purity of the sample using the area percent method or by comparison to the reference standard.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_sample Standard & Sample Preparation prep_sample->equilibration injection Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification

HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile impurities and provides both separation and structural information.

Table 5: Representative GC-MS Method Parameters

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Protocol 5: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. The purity can be estimated by the area percent method.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry NMR->MS Confirms Molecular Formula IR FT-IR HPLC HPLC-UV HPLC->MS LC-MS for Impurity ID GCMS GC-MS Compound This compound Compound->NMR Compound->IR Compound->MS Compound->HPLC Compound->GCMS

Interrelation of analytical methods.

Application Notes and Protocols: 4-Fluoro-3,5-dimethylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 4-Fluoro-3,5-dimethylaniline in polymer synthesis is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established principles of polymer chemistry and data from structurally related fluorinated aromatic amines. These guidelines are intended to serve as a foundational resource for researchers exploring the use of novel fluorinated monomers. The experimental protocols provided are generalized and would require optimization for specific applications.

Introduction: The Potential of this compound in High-Performance Polymers

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and optical transparency.[1][2] The incorporation of fluorine atoms into the polymer backbone can significantly enhance these characteristics. This compound, with its unique substitution pattern, presents an interesting, albeit underexplored, building block for the synthesis of novel high-performance polymers such as polyamides and polyimides.

The presence of a fluorine atom is expected to impart desirable properties, while the methyl groups can influence solubility and processing characteristics. As a monoamine, this compound is not directly suitable for polycondensation reactions. It must first be converted into a bifunctional monomer, such as a diamine or a dicarboxylic acid. This document outlines a hypothetical pathway for the synthesis of a diamine monomer derived from this compound and provides generalized protocols for its subsequent use in the synthesis of polyamides and polyimides.

Hypothetical Synthesis of a Diamine Monomer

A common strategy to produce a diamine from a monoamine for use in polycondensation is to create a larger molecule with two amine functionalities. One plausible approach is the synthesis of a diamine containing flexible ether linkages, which can improve the solubility and processability of the final polymers. A hypothetical two-step synthesis to create a diamine from this compound is proposed below.

Scheme 1: Hypothetical Synthesis of 4,4'-((4-fluoro-3,5-dimethylphenyl)azanediyl)bis(4,1-phenylene))bis(oxy)dianiline

This hypothetical scheme involves a double nucleophilic aromatic substitution reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of polyamides and polyimides using a hypothetical fluorinated diamine derived from this compound.

General Protocol for Polyamide Synthesis via Direct Polycondensation

This protocol describes the synthesis of a polyamide from a diamine and a dicarboxylic acid using the Yamazaki-Higashi phosphorylation reaction.

Materials:

  • Hypothetical Fluorinated Diamine

  • Aromatic Dicarboxylic Acid (e.g., Terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a thermometer, add the hypothetical fluorinated diamine (1 equivalent), the aromatic dicarboxylic acid (1 equivalent), and anhydrous calcium chloride (0.1 g per 10 mL of NMP).

  • Add anhydrous NMP to dissolve the monomers under a slow stream of inert gas.

  • Once the reactants are fully dissolved, add anhydrous pyridine (2 equivalents) to the solution.

  • Add triphenyl phosphite (2.2 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours under a continuous flow of inert gas. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot water and methanol to remove any residual reactants and solvent.

  • Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

General Protocol for Polyimide Synthesis (Two-Step Method)

This protocol outlines the synthesis of a polyimide through a poly(amic acid) precursor followed by thermal or chemical imidization.

Materials:

  • Hypothetical Fluorinated Diamine

  • Aromatic Dianhydride (e.g., Pyromellitic dianhydride, PMDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen/argon inlet, dissolve the hypothetical fluorinated diamine (1 equivalent) in anhydrous DMAc under an inert atmosphere.

  • Once the diamine is completely dissolved, slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature. Ensure the dianhydride is added in portions to control the exothermic reaction.

  • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film.

    • Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating removes the solvent and facilitates the cyclization to the polyimide.

    • After cooling, the polyimide film can be peeled from the glass plate.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 1-2 hours, then heat to 50-60°C for another 1-2 hours to complete the imidization.

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Collect the solid polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.

Data Presentation: Representative Properties of Polymers from Structurally Similar Fluorinated Diamines

The following table summarizes typical properties of high-performance polyamides and polyimides derived from fluorinated diamines, which can serve as a benchmark for what might be expected from polymers synthesized using a diamine derived from this compound.

PropertyPolyamides from Fluorinated DiaminesPolyimides from Fluorinated Diamines
Thermal Properties
Glass Transition Temp. (Tg)250 - 330 °C300 - 400 °C
10% Weight Loss Temp. (TGA)> 450 °C in N₂> 500 °C in N₂
Mechanical Properties
Tensile Strength80 - 120 MPa100 - 200 MPa
Elongation at Break5 - 15 %10 - 30 %
Electrical Properties
Dielectric Constant (1 MHz)3.0 - 3.52.5 - 3.2
Other Properties
Water Absorption1.5 - 2.5 %< 1.0 %
SolubilityGood in polar aprotic solventsGenerally good in polar aprotic solvents
Optical Transparency (%T at 550 nm)> 85%> 88%

Note: These are representative values from literature on various fluorinated polyamides and polyimides and may vary depending on the specific monomer structures and polymerization conditions.

Visualizations

Experimental Workflow for Hypothetical Diamine Synthesis

experimental_workflow_diamine cluster_step1 Step 1: Synthesis of Dinitro Intermediate cluster_step2 Step 2: Reduction to Diamine start This compound reaction1 Nucleophilic Aromatic Substitution (160-180°C, 12-24h) start->reaction1 reagent1 4-Chloronitrobenzene reagent1->reaction1 solvent1 Anhydrous DMAc solvent1->reaction1 base K₂CO₃ base->reaction1 workup1 Cooling, Precipitation in Water, Filtration, and Drying reaction1->workup1 intermediate Dinitro Intermediate workup1->intermediate reaction2 Catalytic Reduction (Reflux, 8-12h) intermediate->reaction2 reagent2 Hydrazine Hydrate reagent2->reaction2 catalyst Pd/C catalyst->reaction2 solvent2 Ethanol solvent2->reaction2 workup2 Filtration of Catalyst, Solvent Removal, Recrystallization reaction2->workup2 product Hypothetical Fluorinated Diamine workup2->product

Caption: Hypothetical workflow for diamine synthesis.

Logical Relationship for Polyamide Synthesis

polyamide_synthesis cluster_reaction Polycondensation Reaction cluster_workup Work-up and Purification Diamine Hypothetical Fluorinated Diamine Polymerization Phosphorylation Polymerization (100-120°C, 3-4h) Diamine->Polymerization Diacid Aromatic Dicarboxylic Acid Diacid->Polymerization Solvent NMP/Pyridine Solvent->Polymerization Reagent Triphenyl Phosphite Reagent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing with Water and Methanol Precipitation->Washing Drying Drying under Vacuum Washing->Drying Product Fluorinated Polyamide Drying->Product

Caption: Logical steps for polyamide synthesis.

References

protocol for purification of 4-Fluoro-3,5-dimethylaniline by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chromatographic Purification of 4-Fluoro-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to address the challenges associated with the purification of basic aromatic amines, ensuring high purity of the final product.

Introduction

This compound is an important synthetic intermediate in the development of various pharmaceuticals and agrochemicals.[1] Efficient purification of this compound is critical to ensure the quality and efficacy of the final products. Standard silica gel chromatography can be challenging for basic amines due to strong interactions with acidic silanol groups, leading to poor separation, peak tailing, and potential compound degradation.[2] This protocol outlines a robust method using a modified mobile phase to achieve efficient purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for developing an appropriate purification strategy.

PropertyValueReference
Molecular Formula C₈H₁₀FN[3]
Molecular Weight 139.17 g/mol [3]
State Liquid[3]
Solubility Sparingly soluble in water (0.71 g/L @ 25°C)[1]

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of this compound using flash column chromatography on silica gel.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)[4]

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Method Development: Thin Layer Chromatography (TLC)

The selection of an appropriate mobile phase is critical for successful separation. This is achieved by preliminary analysis using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a 9:1 mixture of Hexane:Ethyl Acetate.[2]

  • To improve separation and minimize streaking, add 0.5-1% triethylamine to the solvent system.[2]

  • The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[4]

Table 1: Example TLC Solvent Systems

Solvent System (v/v/v)Purpose
95:5:0.5 Hexane:Ethyl Acetate:TEAInitial screening for less polar impurities
90:10:0.5 Hexane:Ethyl Acetate:TEATo achieve an Rf of ~0.3 for the target compound
80:20:0.5 Hexane:Ethyl Acetate:TEAFor eluting more polar impurities
Column Preparation (Wet Slurry Method)
  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2][4]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).[2]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[2][5]

  • Open the stopcock to allow some solvent to drain, which helps in settling the silica bed.

  • Add more slurry as needed to achieve the desired column height.

  • Ensure the top of the silica bed is flat and does not run dry. Add a thin layer of sand on top to prevent disturbance during sample loading.[4]

Sample Loading

Dry Loading (Recommended for optimal resolution):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

Solution Loading:

  • Dissolve the crude material in a minimal amount of the mobile phase.[2]

  • Using a pipette, carefully apply the sample solution to the top of the silica bed.[2]

  • Open the stopcock and allow the sample to absorb onto the silica until the solvent level is just at the top of the sand.[2]

Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to the top of the column to begin elution at a steady rate.

  • Collect fractions in an organized manner.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.[4]

  • Combine the fractions containing the pure this compound.

Product Isolation
  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvents.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

Purification_Workflow Crude Crude this compound TLC TLC Method Development (Optimize Mobile Phase, Rf ~0.3) Crude->TLC Sample_Load Sample Loading (Dry Loading Recommended) Crude->Sample_Load Column_Prep Column Preparation (Silica Gel Slurry Packing) TLC->Column_Prep Column_Prep->Sample_Load Elution Elution & Fraction Collection (Gradient or Isocratic) Sample_Load->Elution Monitoring Fraction Monitoring by TLC Elution->Monitoring Combine Combine Pure Fractions Monitoring->Combine Identify Pure Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Peak Tailing Strong interaction of the basic amine with acidic silica gel.[2]Add 0.5-1% triethylamine to the mobile phase.[2] Use deactivated or amine-functionalized silica gel.
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC to achieve a greater difference in Rf values between the product and impurities.
Compound does not elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[2]
Cracks in silica bed Improper column packing or the column ran dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-Fluoro-3,5-dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3,5-dimethylaniline. Our aim is to facilitate the optimization of reaction yields and purity through detailed experimental protocols and targeted troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic routes for this compound are:

  • Nitration and Reduction Route: This pathway begins with the nitration of 1-fluoro-3,5-dimethylbenzene to form 1-fluoro-2-nitro-3,5-dimethylbenzene, which is subsequently reduced to the desired aniline.[1]

  • Diazotization Route (Balz-Schiemann Reaction): This method involves the diazotization of 3,5-dimethylaniline, followed by a fluorination reaction, typically using a fluoroborate salt.[2][3]

Q2: I am experiencing low yield in the nitration of 1-fluoro-3,5-dimethylbenzene. What are the likely causes?

A2: Low yields in this nitration step are often attributed to incomplete reaction, formation of isomers, or dinitration. Key factors to investigate include the concentration of the nitrating agent, reaction temperature, and reaction time. Ensure anhydrous conditions, as the presence of water can deactivate the nitrating species.

Q3: During the reduction of 1-fluoro-2-nitro-3,5-dimethylbenzene, I observe the formation of side products. How can I minimize these?

A3: Side product formation during the reduction of nitroarenes can include partially reduced intermediates (nitroso, hydroxylamine) or dehalogenated products. The choice of reducing agent and reaction conditions is critical. For instance, catalytic hydrogenation with catalysts like Pt/C can sometimes lead to dehalogenation at elevated temperatures and pressures.[4] Using milder reducing agents like iron in acetic acid or stannous chloride can often mitigate these side reactions.

Q4: The Balz-Schiemann reaction is giving me a low yield of the desired fluoro-compound. What are the common pitfalls?

A4: Low yields in the Balz-Schiemann reaction can stem from incomplete diazotization, premature decomposition of the diazonium salt, or inefficient thermal decomposition of the tetrafluoroborate intermediate.[3][5] It is crucial to maintain low temperatures (0-5 °C) during diazotization and to ensure the complete formation of the diazonium salt before proceeding. The thermal decomposition step requires careful temperature control to avoid charring and side reactions.

Q5: What are the best analytical techniques to monitor the progress of these reactions and assess product purity?

A5: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for monitoring reaction progress. For final product purity analysis and characterization of any impurities, High-Performance Liquid Chromatography (HPLC), GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are recommended.[4]

Troubleshooting Guides

Route 1: Nitration and Reduction of 1-Fluoro-3,5-dimethylbenzene

Issue 1: Low Yield in Nitration Step

Symptom Potential Cause Troubleshooting Steps & Recommendations
Significant amount of unreacted starting materialIncomplete reaction- Increase reaction time. - Gradually increase reaction temperature, monitoring for side product formation. - Ensure the nitrating agent is of high purity and concentration.
Presence of multiple isomers in the product mixtureNon-selective nitration- Lower the reaction temperature to improve regioselectivity. - Consider using a milder nitrating agent.
Formation of a dinitro- productOver-nitration- Use a stoichiometric amount of the nitrating agent. - Reduce the reaction time and temperature.
Low yield despite complete consumption of starting materialProduct loss during workup- Optimize the extraction procedure with a suitable organic solvent. - Ensure proper neutralization before extraction.

Issue 2: Incomplete Reduction or Side Reactions

Symptom Potential Cause Troubleshooting Steps & Recommendations
Presence of nitro- or intermediate species (nitroso, hydroxylamine)Incomplete reduction- Increase the amount of reducing agent. - Extend the reaction time. - If using catalytic hydrogenation, ensure the catalyst is active.
Formation of dehalogenated aniline (3,5-dimethylaniline)Reductive dehalogenation- Use a milder reducing agent (e.g., Fe/NH₄Cl, SnCl₂). - Lower the reaction temperature and pressure if using catalytic hydrogenation.
Tarry, dark-colored crude productPolymerization or degradation- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Purify the starting nitro-compound to remove any impurities that might promote side reactions.
Route 2: Balz-Schiemann Reaction of 3,5-Dimethylaniline

Issue 1: Low Yield of Diazonium Tetrafluoroborate

Symptom Potential Cause Troubleshooting Steps & Recommendations
Diazonium salt does not precipitate or precipitates in low yieldIncomplete diazotization- Maintain the reaction temperature strictly between 0-5 °C. - Ensure slow, dropwise addition of sodium nitrite solution. - Use a slight excess of sodium nitrite and ensure the solution is sufficiently acidic.
Oily product instead of a solid precipitatePresence of impurities or excess water- Use high-purity starting materials. - Minimize the amount of water used in the diazotization step.

Issue 2: Low Yield in Thermal Decomposition

| Symptom | Potential Cause | Troubleshooting Steps & Recommendations | | Vigorous decomposition with charring and low yield | Uncontrolled thermal decomposition | - Heat the diazonium tetrafluoroborate salt slowly and evenly. - Consider performing the decomposition in a high-boiling point, inert solvent to better control the temperature. | | Formation of biaryl and other side products | Radical side reactions | - Ensure the diazonium salt is dry before decomposition. - Decompose the salt in smaller batches to manage the exotherm. | | Low conversion of the diazonium salt | Insufficient heating | - Ensure the decomposition temperature is reached and maintained for an adequate period. - The optimal temperature can vary depending on the substrate. |

Experimental Protocols

Protocol 1: Synthesis via Nitration and Reduction

Step 1: Nitration of 1-Fluoro-3,5-dimethylbenzene

  • Materials: 1-Fluoro-3,5-dimethylbenzene, Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

    • To this nitrating mixture, add 1-fluoro-3,5-dimethylbenzene dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-fluoro-2-nitro-3,5-dimethylbenzene.

Step 2: Reduction of 1-Fluoro-2-nitro-3,5-dimethylbenzene

  • Materials: 1-Fluoro-2-nitro-3,5-dimethylbenzene, Iron powder, Ammonium Chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, prepare a solution of ammonium chloride in water.

    • Add the crude 1-fluoro-2-nitro-3,5-dimethylbenzene and ethanol to the flask.

    • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

    • Add iron powder portion-wise over 30-60 minutes.

    • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Protocol 2: Synthesis via Balz-Schiemann Reaction

Step 1: Diazotization of 3,5-Dimethylaniline

  • Materials: 3,5-Dimethylaniline, Sodium Nitrite, Hydrochloric Acid, Fluoroboric Acid (HBF₄).

  • Procedure:

    • Dissolve 3,5-dimethylaniline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.

    • To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid.

    • The diazonium tetrafluoroborate salt will precipitate. Stir for another 30 minutes at low temperature.

    • Filter the precipitate and wash it with cold water, cold ethanol, and finally cold diethyl ether.

    • Dry the solid diazonium tetrafluoroborate salt under vacuum in the dark.

Step 2: Thermal Decomposition of the Diazonium Tetrafluoroborate Salt

  • Materials: Dry 3,5-dimethylbenzenediazonium tetrafluoroborate.

  • Procedure:

    • Gently heat the dry diazonium salt in a flask equipped with a condenser.

    • The salt will decompose, evolving nitrogen gas and boron trifluoride.

    • The product, this compound, can be isolated by distillation or extraction of the residue.

    • Further purification can be achieved by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of 1-Fluoro-3,5-dimethylbenzene

Nitrating Agent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Side Products
HNO₃ / H₂SO₄0 - 101 - 275 - 85Dinitro-compound, Isomers
Fuming HNO₃-10 - 0180 - 90Dinitro-compound
Acyl nitrate20 - 253 - 560 - 70Fewer side products

Table 2: Comparison of Reduction Methods for 1-Fluoro-2-nitro-3,5-dimethylbenzene

Reducing Agent Solvent Temperature (°C) Typical Yield (%) Notes
Fe / NH₄ClEthanol/WaterReflux85 - 95Cost-effective, good for halogenated compounds.
SnCl₂·2H₂OEthanolReflux80 - 90Milder conditions, good selectivity.
H₂ / Pt/CMethanol25 - 5070 - 85Risk of dehalogenation at higher temperatures.

Table 3: Yield Optimization for the Balz-Schiemann Reaction

Parameter Varied Condition Observed Yield (%) Comments
Diazotization Temperature0 - 5 °C70 - 80Optimal for diazonium salt stability.
Diazotization Temperature> 10 °C< 50Increased decomposition of the diazonium salt.
Decomposition MethodNeat, thermal60 - 70Can be difficult to control.
Decomposition MethodIn inert solvent (e.g., decalin)65 - 75Better temperature control.

Mandatory Visualizations

experimental_workflow_nitration_reduction cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_purification Purification start 1-Fluoro-3,5-dimethylbenzene nitration Nitration (HNO3 / H2SO4) start->nitration 1 intermediate 1-Fluoro-2-nitro-3,5-dimethylbenzene nitration->intermediate 2 reduction Reduction (Fe / NH4Cl) intermediate->reduction 3 product This compound reduction->product 4 purification Column Chromatography / Distillation product->purification 5

Caption: Experimental workflow for the synthesis of this compound via the nitration and reduction route.

experimental_workflow_balz_schiemann cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Fluorination cluster_purification Purification start 3,5-Dimethylaniline diazotization Diazotization (NaNO2, HCl, HBF4) start->diazotization 1 intermediate 3,5-Dimethylbenzenediazonium tetrafluoroborate diazotization->intermediate 2 decomposition Thermal Decomposition intermediate->decomposition 3 product This compound decomposition->product 4 purification Distillation / Column Chromatography product->purification 5

Caption: Experimental workflow for the synthesis of this compound via the Balz-Schiemann reaction.

troubleshooting_logic cluster_route1 Route 1: Nitration/Reduction cluster_route2 Route 2: Balz-Schiemann start Low Yield of This compound low_nitration Low Nitration Yield? start->low_nitration low_diazotization Low Diazotization Yield? start->low_diazotization incomplete_nitration Incomplete Reaction? - Increase time/temp - Check reagents low_nitration->incomplete_nitration Yes side_products_nitration Side Products? - Lower temp - Stoichiometry control low_nitration->side_products_nitration Yes low_reduction Low Reduction Yield? low_nitration->low_reduction No incomplete_reduction Incomplete Reaction? - More reducing agent - Longer time low_reduction->incomplete_reduction Yes dehalogenation Dehalogenation? - Milder reducing agent - Lower temp/pressure low_reduction->dehalogenation Yes incomplete_diazotization Incomplete Reaction? - Maintain 0-5 °C - Slow addition low_diazotization->incomplete_diazotization Yes impure_salt Impure Salt? - High purity reagents - Minimize water low_diazotization->impure_salt Yes low_decomposition Low Decomposition Yield? low_diazotization->low_decomposition No uncontrolled_decomp Uncontrolled Reaction? - Slow heating - Use inert solvent low_decomposition->uncontrolled_decomp Yes side_products_decomp Side Products? - Dry salt thoroughly low_decomposition->side_products_decomp Yes

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aniline Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of aniline derivatives.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered in the synthesis of aniline derivatives, focusing on the identification and mitigation of side products.

Issue 1: Low Yield and/or Complex Mixture in N-Alkylation of Anilines

Symptom: The reaction produces a significant amount of N,N-dialkylated or poly-alkylated aniline byproducts, leading to a low yield of the desired mono-N-alkylated product.

Root Cause: Over-alkylation is a frequent side reaction because the mono-N-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]

Troubleshooting Steps:

  • Stoichiometric Control:

    • Problem: The molar ratio of the alkylating agent to aniline may be too high.

    • Solution: Use a large excess of the aniline relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.[1]

  • Reaction Conditions:

    • Problem: High temperatures can accelerate the rate of the second alkylation.

    • Solution: Optimize the reaction temperature. Lowering the temperature can sometimes improve selectivity for the mono-alkylated product.[1]

  • Catalyst and Reagent Selection:

    • Problem: The chosen alkylating agent is too reactive, or the catalyst does not favor mono-alkylation.

    • Solution:

      • Employ less reactive alkylating agents.

      • Use catalysts that sterically or electronically favor the mono-alkylation product. Heterogeneous catalysts like zeolites or palladium on carbon (Pd/C) can be effective.[1]

      • Consider modern methods like the "borrowing hydrogen" strategy with alcohols, which can offer better control.[1]

  • Solvent Choice:

    • Problem: The reaction medium may not be optimal for selective mono-alkylation.

    • Solution: The choice of solvent can influence selectivity. For instance, ionic liquids have been shown to improve conversion and selectivity for mono-alkylation.[1]

Issue 2: Formation of Colored Impurities (Red, Brown, or Black)

Symptom: The crude or even purified aniline derivative is discolored.

Root Cause: Anilines are susceptible to aerial oxidation, which leads to the formation of highly colored impurities such as p-benzoquinone, azobenzene, and polymeric byproducts often referred to as "aniline black". This process can be accelerated by exposure to light, air, and trace metal impurities.

Troubleshooting Steps:

  • Starting Material Purity:

    • Problem: The starting aniline is already oxidized.

    • Solution: Purify the aniline before use. Distillation under reduced pressure or steam distillation are common methods. Store purified aniline under an inert atmosphere (e.g., nitrogen or argon), protected from light, in a cool, dark place.

  • Reaction Conditions:

    • Problem: The reaction conditions are promoting oxidation.

    • Solution: Perform the reaction under an inert atmosphere to minimize contact with oxygen. Ensure all glassware is scrupulously clean and free of oxidizing contaminants like residual metal ions.

  • Purification:

    • Problem: Colored impurities are carried through to the final product.

    • Solution:

      • For solids: Recrystallization is often effective. Adding a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help remove colored impurities.

      • For liquids: Distillation, particularly vacuum or steam distillation, is a common purification method. Distilling over a small amount of zinc dust can help prevent oxidation during heating.

Issue 3: Incomplete Reduction of Nitroarenes and Formation of Azoxy/Azo Compounds

Symptom: When synthesizing an aniline derivative by the reduction of a nitroaromatic precursor, significant amounts of azoxybenzene or azobenzene are isolated as side products.

Root Cause: These side products arise from the condensation of intermediate species, namely nitrosobenzene and phenylhydroxylamine, which are formed during the reduction process. Conditions of incomplete reduction often favor their formation.

Troubleshooting Steps:

  • Optimize Reducing Agent and Conditions:

    • Problem: The reducing agent is not efficient enough, or the reaction has not gone to completion.

    • Solution:

      • Ensure a sufficient and consistent supply of the reducing agent (e.g., hydrogen for catalytic hydrogenation).

      • For catalytic reductions, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active. If using a recycled catalyst, consider a regeneration step.[2]

      • When using metal/acid combinations (e.g., Sn/HCl or Fe/HCl), ensure sufficient acid and metal are present and that the reaction is allowed to proceed to completion, which can be monitored by TLC.

  • Control Reaction Temperature:

    • Problem: Higher temperatures can sometimes promote the formation of condensation byproducts.

    • Solution: Experiment with a lower temperature range while ensuring complete conversion of the starting material.

  • Solvent and pH:

    • Problem: The solvent and pH can influence the relative rates of reduction and condensation.

    • Solution: The choice of solvent can dramatically affect selectivity. For example, in the photocatalytic reduction of nitrobenzene, methanol favors the formation of aniline, while tetrahydrofuran favors azoxybenzene.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common side products in a Buchwald-Hartwig amination reaction involving an aniline?

A1: Besides the desired C-N coupled product, a common side reaction is the hydrodehalogenation of the aryl halide starting material. This occurs via a competing pathway where the palladium intermediate undergoes beta-hydride elimination, leading to a palladium-hydride species that can then reduce the aryl halide.[5][6] Careful selection of the phosphine ligand and reaction conditions is crucial to minimize this side reaction.[5]

Q2: I am performing a Sandmeyer reaction with an aniline derivative and getting a significant amount of a phenolic byproduct. How can I avoid this?

A2: The formation of phenols is a common side reaction in Sandmeyer reactions, occurring when the diazonium salt reacts with water.[7] This is especially problematic at elevated temperatures. To minimize phenol formation, it is critical to maintain a low temperature (typically 0-5°C) during the diazotization step and the subsequent reaction with the copper(I) salt.[8] Performing the reaction under strongly acidic conditions can also help to suppress the reaction with water.[7]

Q3: During the reductive amination of an aldehyde with an aniline, I am observing unreacted starting materials and an imine intermediate. What is going wrong?

A3: This indicates either incomplete imine formation or ineffective reduction of the imine.

  • For incomplete imine formation: The reaction to form the imine is an equilibrium process that produces water. To drive the reaction forward, remove water using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate. The reaction is also often catalyzed by a weak acid (optimal pH is typically 4-5).[9]

  • For ineffective reduction: The choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the imine in the presence of the unreacted aldehyde. A stronger reducing agent like sodium borohydride (NaBH₄) may also reduce the starting aldehyde.[9]

Q4: My reaction is producing a dark, intractable tar. What is the cause and how can I prevent it?

A4: Tar formation can occur for several reasons, including the polymerization of starting materials or products, especially under harsh conditions (e.g., strong acids, high temperatures).[10][11] For instance, in reactions involving aldehydes like glyoxal, side reactions can lead to polymerization.[10] To mitigate this, consider the following:

  • Control reactant addition: Add reagents slowly to maintain a low instantaneous concentration.[10]

  • Temperature control: Run the reaction at the lowest effective temperature.[10]

  • pH control: Maintain the pH within the optimal range for the desired reaction.[10]

  • Purification of starting materials: Impurities in the starting materials can sometimes initiate polymerization.

Data Presentation

The selectivity of aniline derivative synthesis is highly dependent on reaction conditions. Below are tables summarizing the impact of different parameters on product distribution in key reactions.

Table 1: Influence of Base on the Selective Oxidation of Aniline

EntryBase (equiv.)SolventTime (h)Conversion (%)Yield of Azoxybenzene (%)Yield of Nitrobenzene (%)
1NaOAc (1.0)MeCN1>997821
2NaF (2.0)MeCN1>9999<1
3NaOMe (0.4)MeCN1>991287
4NaOMe (0.4)EtOH/MeCN (4:1)1>99<196

Data adapted from a study on the selective oxidation of aniline, demonstrating that a mild base (NaF) favors azoxybenzene formation, while a stronger base (NaOMe) promotes the formation of nitrobenzene.[1]

Table 2: Solvent Effect on the Photocatalytic Reduction of Nitrobenzene

EntrySolventConversion (%)Yield of Aniline (%)Yield of Azoxybenzene (%)Yield of Azobenzene (%)
1Methanol999810
2Tetrahydrofuran (THF)991980
3Ethanol991098
4Acetonitrile (MeCN)4510305

Data adapted from a study on the photocatalytic reduction of nitrobenzene, showing that the solvent has a profound effect on product selectivity.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Acetanilide (Protection of Aniline)

This protocol is a common first step to control the reactivity of aniline in subsequent electrophilic substitution reactions.

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

  • Immediately add the sodium acetate solution and stir the mixture vigorously.

  • The acetanilide will precipitate as a white solid.

  • Collect the product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.[12]

Protocol 2: Nitration of Acetanilide to Synthesize p-Nitroacetanilide

This protocol demonstrates a selective electrophilic aromatic substitution on a protected aniline.

Materials:

  • Acetanilide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

Procedure:

  • In a clean, dry flask, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid with gentle warming.

  • Cool the solution to room temperature and then place it in an ice bath.

  • Slowly add 10 mL of concentrated sulfuric acid, keeping the temperature below 10°C.

  • In a separate flask, prepare a nitrating mixture of 3 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid, and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto 100 g of crushed ice.

  • The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the product from ethanol to obtain the pure para-isomer.[12]

Visualizations

Diagram 1: General Pathways for Side Product Formation in Nitrobenzene Reduction

Nitrobenzene_Reduction Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene Reduction Phenylhydroxylamine N-Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine Reduction Azoxybenzene Azoxybenzene (Side Product) Nitrosobenzene->Azoxybenzene Condensation Aniline Aniline (Desired Product) Phenylhydroxylamine->Aniline Reduction Phenylhydroxylamine->Azoxybenzene Azobenzene Azobenzene (Side Product) Azoxybenzene->Azobenzene Reduction

Caption: Reaction network showing the formation of aniline and common side products during nitrobenzene reduction.

Diagram 2: Troubleshooting Workflow for Low Yield in Aniline N-Alkylation

Overalkylation_Troubleshooting Start Low Yield of Mono-alkylated Aniline CheckRatio Check Aniline:Alkylating Agent Stoichiometry Start->CheckRatio ExcessAniline Use Large Excess of Aniline CheckRatio->ExcessAniline Ratio ≤ 1:1 CheckTemp Review Reaction Temperature CheckRatio->CheckTemp Ratio > 1:1 End Improved Selectivity ExcessAniline->End LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp High Temp CheckReagents Evaluate Catalyst and Alkylating Agent CheckTemp->CheckReagents Optimal Temp LowerTemp->End ChangeReagents Use Sterically Hindered Catalyst or Less Reactive Agent CheckReagents->ChangeReagents Non-selective CheckReagents->End Selective ChangeReagents->End

Caption: A step-by-step guide to troubleshoot and improve selectivity in aniline N-alkylation reactions.

Diagram 3: Competing Pathways in Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NHR'R'')L_n]+ OxAdd->AmineComplex + Amine AmidoComplex Ar-Pd(II)(NR'R'')L_n AmineComplex->AmidoComplex - H+ (Base) Product Ar-NR'R'' (Desired Product) AmidoComplex->Product Reductive Elimination (Desired Pathway) PdH L_nPd(H)(X) AmidoComplex->PdH β-Hydride Elimination (Side Reaction) Product->Pd0 SideProduct Ar-H (Hydrodehalogenation) PdH->SideProduct

References

minimizing impurity formation in 4-Fluoro-3,5-dimethylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3,5-dimethylaniline. The information provided aims to help minimize impurity formation during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: The most prevalent industrial synthesis involves a two-step process:

  • Nitration: Electrophilic nitration of 3,5-dimethylfluorobenzene to form 4-fluoro-3,5-dimethylnitrobenzene.

  • Reduction: Catalytic hydrogenation of the resulting nitro compound to the desired this compound.

The critical aspects of this synthesis are controlling the regioselectivity and preventing over-nitration in the first step, and ensuring complete reduction without dehalogenation in the second step.

Q2: What are the major impurities I should be aware of during the synthesis of this compound?

A2: Impurities can arise from both the nitration and reduction steps.

  • From Nitration:

    • Positional Isomers: Isomers of 4-fluoro-3,5-dimethylnitrobenzene may form.

    • Dinitro Compounds: Over-nitration can lead to the formation of dinitro derivatives.

    • Oxidation and Coupling Products: Harsh reaction conditions can cause the formation of phenolic and biphenyl-type impurities.

    • Unreacted Starting Material: Incomplete reaction will leave residual 3,5-dimethylfluorobenzene.

  • From Reduction:

    • Incomplete Reduction Intermediates: These include 4-fluoro-3,5-dimethylnitrosobenzene, N-(4-fluoro-3,5-dimethylphenyl)hydroxylamine, and their condensation products like azoxy, azo, and hydrazo compounds.

    • Dehalogenation Byproduct: Loss of the fluorine atom during hydrogenation can result in the formation of 3,5-dimethylaniline.

    • Unreacted Nitro Compound: Incomplete reduction will leave residual 4-fluoro-3,5-dimethylnitrobenzene.

Q3: Which analytical techniques are recommended for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity analysis and quantification of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying volatile impurities and byproducts, and for providing structural information on unknown impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield and Purity in the Nitration Step
Symptom Potential Cause Recommended Action
Formation of a dark, resinous material Oxidation and polymerization side reactions due to high temperature or overly acidic conditions.Maintain a low reaction temperature (typically between -5°C and 5°C). Ensure slow, controlled addition of the nitrating agent to the substrate solution.
Presence of significant amounts of dinitro compounds (identified by MS) Over-nitration due to an excess of nitrating agent or prolonged reaction time.Use a stoichiometric amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Monitor the reaction progress closely using TLC or GC and quench the reaction once the starting material is consumed.
High levels of unreacted 3,5-dimethylfluorobenzene Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time.Ensure the correct stoichiometry of the nitrating agent. Allow the reaction to proceed for a sufficient duration, monitoring by TLC or GC. A slight increase in temperature (e.g., to 10°C) towards the end of the reaction may be considered, but with caution to avoid side reactions.
Issue 2: Impurity Formation During the Reduction of 4-Fluoro-3,5-dimethylnitrobenzene
Symptom Potential Cause Recommended Action
Product contains 3,5-dimethylaniline (defluorination) Over-reduction or use of a non-selective catalyst. High hydrogen pressure and temperature can promote dehalogenation.Use a more selective catalyst such as palladium on carbon (Pd/C) with a lower loading. Optimize the reaction conditions by using lower hydrogen pressure and temperature. The addition of a catalyst modifier can sometimes suppress dehalogenation.
Presence of colored impurities (yellow/orange) Incomplete reduction leading to the presence of nitroso, azo, or azoxy compounds.Ensure the catalyst is active and not poisoned. Increase the reaction time or hydrogen pressure moderately. Check the purity of the starting material and solvents for potential catalyst poisons (e.g., sulfur compounds).
Significant amount of unreacted nitro compound Inactive catalyst, insufficient hydrogen pressure, or inadequate mixing.Use a fresh, high-quality catalyst. Increase the catalyst loading if necessary. Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.

Quantitative Data Summary

The following tables summarize typical reaction conditions and their impact on product purity. Note that these are generalized conditions and may require optimization for specific laboratory setups.

Table 1: Nitration of 3,5-Dimethylfluorobenzene - Condition Effects on Purity

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Purity of Nitro Product
Temperature 0-5°C20-25°C>98%
Nitrating Agent 1.05 eq. HNO₃ in H₂SO₄>1.5 eq. HNO₃ in H₂SO₄90-95% (with dinitro impurities)
Addition Time > 1 hour< 15 minutes>98%

Table 2: Catalytic Reduction of 4-Fluoro-3,5-dimethylnitrobenzene - Condition Effects on Purity

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Purity of Aniline Product
Catalyst 5% Pd/C10% Pd/C (high loading)>99%
H₂ Pressure 50 psi200 psi95-98% (with defluorination)
Temperature 25-30°C60-70°C>99%

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylnitrobenzene (Nitration)

Materials:

  • 3,5-Dimethylfluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (3 equivalents) to 0°C in an ice-salt bath.

  • Slowly add 3,5-dimethylfluorobenzene (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1.5 equivalents) at 0°C.

  • Add the nitrating mixture dropwise to the solution of 3,5-dimethylfluorobenzene over a period of at least 1 hour, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-3,5-dimethylnitrobenzene. The product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound (Reduction)

Materials:

  • 4-Fluoro-3,5-dimethylnitrobenzene

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen Gas

  • Celite

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker), dissolve 4-fluoro-3,5-dimethylnitrobenzene (1 equivalent) in ethanol or ethyl acetate.

  • Add 5% Pd/C catalyst (typically 1-2% by weight of the nitro compound).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 25-30°C.

  • Monitor the reaction by observing hydrogen uptake and by TLC or HPLC analysis. The reaction is usually complete within 2-4 hours.

  • Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by vacuum distillation.

Visualizations

Reaction_Pathway cluster_nitration Nitration Step cluster_reduction Reduction Step 3,5-Dimethylfluorobenzene 3,5-Dimethylfluorobenzene 4-Fluoro-3,5-dimethylnitrobenzene 4-Fluoro-3,5-dimethylnitrobenzene 3,5-Dimethylfluorobenzene->4-Fluoro-3,5-dimethylnitrobenzene HNO₃, H₂SO₄ 0-5°C Dinitro_Impurity Dinitro Impurity 3,5-Dimethylfluorobenzene->Dinitro_Impurity Excess HNO₃ or High Temp. Oxidation_Impurity Oxidation/Coupling Byproducts 3,5-Dimethylfluorobenzene->Oxidation_Impurity High Temp. This compound This compound 4-Fluoro-3,5-dimethylnitrobenzene->this compound H₂, Pd/C Ethanol Incomplete_Reduction Incomplete Reduction (Nitroso, Azo, etc.) 4-Fluoro-3,5-dimethylnitrobenzene->Incomplete_Reduction Insufficient H₂ or Catalyst Poisoning Defluorination_Impurity 3,5-Dimethylaniline (Defluorination) 4-Fluoro-3,5-dimethylnitrobenzene->Defluorination_Impurity High Temp./Pressure

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Workflow start Start Synthesis nitration Nitration of 3,5-Dimethylfluorobenzene start->nitration check_nitration Analyze Nitration Product (TLC, GC/MS) nitration->check_nitration nitration_ok Purity > 98%? check_nitration->nitration_ok adjust_nitration Troubleshoot Nitration: - Lower Temperature - Adjust Stoichiometry - Slower Addition nitration_ok->adjust_nitration No reduction Reduction of 4-Fluoro-3,5-dimethylnitrobenzene nitration_ok->reduction Yes adjust_nitration->nitration check_reduction Analyze Final Product (HPLC, GC/MS) reduction->check_reduction reduction_ok Purity > 99%? check_reduction->reduction_ok adjust_reduction Troubleshoot Reduction: - Change Catalyst/Loading - Optimize Temp./Pressure - Check for Poisons reduction_ok->adjust_reduction No end_product Pure this compound reduction_ok->end_product Yes adjust_reduction->reduction

Caption: Troubleshooting workflow for synthesis optimization.

stability issues of 4-Fluoro-3,5-dimethylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Fluoro-3,5-dimethylaniline under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several stability-related issues when working with this compound. The following table outlines common problems, their potential causes, and recommended solutions. This guidance is based on the general reactivity of substituted anilines.

Problem Potential Cause Recommended Solution
Reaction mixture turns dark brown or black. Oxidation of the aniline amine group, particularly when exposed to air.- Degas the solvent before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Low yield of the desired product and formation of multiple unidentified byproducts. Decomposition of the aniline under the reaction conditions (e.g., high temperature, strong acidity or basicity).- Lower the reaction temperature if feasible.- Employ milder acids or bases.- Reduce the overall reaction time.- If the amine is not the reactive site, consider using a protecting group.[1]
Inconsistent reaction outcomes between batches. The starting material may have degraded during storage, leading to variable purity.- Assess the purity of the this compound by NMR or LC-MS before each use.- If the material has discolored, consider purification via column chromatography or distillation.[1]
Formation of a precipitate upon addition of an acid. The anilinium salt formed may be insoluble in the reaction solvent.- Switch to a more polar solvent.- If an acid is part of the reaction, consider adding a non-coordinating base to maintain the aniline in its freebase form.[1]

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

Based on the handling recommendations for similar substituted anilines, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent oxidation, which is often indicated by a color change to reddish-brown, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1][2]

Q2: What are the likely decomposition products of this compound under harsh thermal conditions?

Upon thermal decomposition, substituted anilines can release hazardous substances. For this compound, these would likely include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]

Q3: Is this compound stable in common organic solvents?

Q4: What substances are incompatible with this compound?

Structurally similar anilines are known to be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Contact with these materials can lead to vigorous reactions and decomposition.

Quantitative Stability Data

The following table is a template for researchers to document the stability of this compound under their specific experimental conditions.

Condition Solvent Temperature (°C) Duration (h) Purity by LC-MS (%) Observations
Control Acetonitrile25099.5Colorless solution
Thermal Stress Acetonitrile6024
Acidic Stress (0.1 N HCl) Acetonitrile2524
Basic Stress (0.1 N NaOH) Acetonitrile2524
Oxidative Stress (H₂O₂) Acetonitrile2524

Experimental Protocols

Protocol for Assessing the Stability of this compound under Simulated Reaction Conditions:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a common reaction solvent such as acetonitrile or tetrahydrofuran (THF).

  • Application of Stress Conditions:

    • Aliquot the stock solution into several vials.

    • Subject each vial to a different stress condition relevant to the intended reaction:

      • Thermal Stress: Heat the vials at various temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.

      • Acidic Stress: Add a specific acid (e.g., HCl, TFA) to a final concentration of 0.1 N.

      • Basic Stress: Add a specific base (e.g., NaOH, K₂CO₃) to a final concentration of 0.1 N.

      • Oxidative Stress: Add an oxidizing agent (e.g., a small amount of hydrogen peroxide).

      • Photolytic Stress: Expose the solution to UV light.

  • Sample Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • Analyze the samples by LC-MS or HPLC to determine the remaining percentage of this compound and to identify any major degradation products.

  • Data Interpretation:

    • Compare the purity of the stressed samples to a control sample kept at room temperature in the dark.

    • This will help to identify the conditions under which this compound is unstable.

Visualizations

TroubleshootingWorkflow start Stability Issue Encountered discoloration Discoloration (Darkening) start->discoloration low_yield Low Yield / Byproducts start->low_yield inconsistent Inconsistent Results start->inconsistent cause_oxidation Potential Cause: Oxidation discoloration->cause_oxidation cause_decomposition Potential Cause: Decomposition low_yield->cause_decomposition cause_purity Potential Cause: Purity of Starting Material inconsistent->cause_purity solution_inert Solution: Use Inert Atmosphere cause_oxidation->solution_inert solution_conditions Solution: Modify Reaction Conditions (Temp, pH, Time) cause_decomposition->solution_conditions solution_purify Solution: Check and Purify Starting Material cause_purity->solution_purify

Caption: Troubleshooting workflow for stability issues.

ReactionPathway reactant This compound (Starting Material) instability Potential Instability reactant->instability reagents Reagents + Conditions (Heat, Acid/Base, Air) reagents->instability product Desired Product side_products Side Products instability->product Successful Reaction instability->side_products Decomposition/ Side Reactions

Caption: Generalized reaction pathway highlighting instability.

References

improving solubility of 4-Fluoro-3,5-dimethylaniline for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluoro-3,5-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of this compound in aqueous reactions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. The reported solubility is approximately 0.71 g/L at 25°C[1][2]. This low solubility can present challenges for its use in aqueous reaction media.

Q2: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A2: The three main strategies to enhance the solubility of this compound in aqueous solutions are:

  • pH Adjustment: As an aniline derivative, its solubility can be significantly increased by lowering the pH of the solution.

  • Co-solvents: Utilizing a water-miscible organic solvent can increase the overall solvating power of the reaction medium.

  • Surfactants: The use of surfactants can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.

Q3: How does pH adjustment increase the solubility of this compound?

A3: this compound is a weak base. By lowering the pH of the aqueous solution with an acid (e.g., hydrochloric acid), the amino group becomes protonated, forming a more soluble anilinium salt. The predicted pKa for this compound is approximately 4.90[2]. Therefore, adjusting the pH to be significantly below this value will favor the formation of the more soluble protonated form.

Q4: What are some suitable co-solvents for this compound?

Q5: Can surfactants be used to dissolve this compound in water?

A5: Yes, surfactants can be an effective way to increase the aqueous solubility of hydrophobic compounds like this compound. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), and these micelles can encapsulate the aniline derivative, facilitating its dispersion in water.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous reaction mixture.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solutions:

    • Decrease Concentration: The most direct approach is to lower the working concentration of the aniline.

    • pH Adjustment: If your reaction conditions permit, lower the pH of the aqueous medium to below the pKa of the aniline (ideally pH < 4) before adding the compound.

    • Utilize a Co-solvent: Prepare the reaction in a pre-mixed aqueous/organic co-solvent system.

    • Employ a Surfactant: Add a suitable surfactant to the aqueous phase before introducing the aniline.

Issue 2: Reaction is slow or incomplete in an aqueous co-solvent system.
  • Possible Cause: The presence of a co-solvent can sometimes alter the reaction kinetics. The polarity of the solvent system can influence the stability of transition states.

  • Solutions:

    • Solvent Screening: Experiment with different water-miscible co-solvents (e.g., methanol, ethanol, DMSO, THF) to find a system that provides both adequate solubility and favorable reaction kinetics.

    • Optimize Co-solvent Ratio: Vary the ratio of the organic co-solvent to water. Sometimes, a higher or lower percentage of the organic solvent can improve reaction rates.

    • Temperature Adjustment: If the reaction is sluggish, consider moderately increasing the reaction temperature, while being mindful of potential side reactions or decomposition.

Issue 3: Undesired side reactions observed in the aqueous medium.
  • Possible Cause: Aniline derivatives can be susceptible to oxidation or other side reactions, particularly under certain pH conditions or in the presence of specific reagents. For example, direct nitration of anilines in strong acid can lead to oxidation and the formation of meta-substituted products due to the formation of the anilinium ion[4][5].

  • Solutions:

    • Protecting Groups: If the amino group is interfering with the desired reaction, consider protecting it (e.g., through acetylation) before carrying out the reaction in the aqueous medium. The protecting group can be removed in a subsequent step[4][6].

    • Degas Solvents: To minimize oxidation, especially if your reaction is sensitive to it, degas the aqueous solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control pH: Maintain careful control over the pH of the reaction mixture, as significant shifts could promote side reactions.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)Reference
Water0.71 g/L25[1][2]
MethanolSolubleNot Specified[3]
EthanolData not available-
DMSOData not available-

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol describes how to prepare an acidic aqueous solution of this compound.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

Procedure:

  • To a beaker containing the desired volume of deionized water, add a magnetic stir bar.

  • While stirring, slowly add 1 M HCl dropwise to the water until the desired pH (e.g., pH 3) is reached. Monitor the pH continuously.

  • Weigh the desired amount of this compound and slowly add it to the acidic aqueous solution while stirring.

  • Continue stirring until the compound is fully dissolved. Gentle warming (e.g., to 30-40°C) can be applied to aid dissolution, but be cautious of potential decomposition at higher temperatures.

  • Once dissolved, the solution is ready for use in your aqueous reaction. Remember to account for the acidic nature of the solution in your subsequent reaction steps.

Protocol 2: Solubilization using a Co-solvent

This protocol provides a general method for preparing a solution of this compound in a water/organic co-solvent system.

Materials:

  • This compound

  • Deionized water

  • Water-miscible organic solvent (e.g., methanol, ethanol, or DMSO)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired ratio of the co-solvent to water (e.g., 1:1 v/v).

  • In a volumetric flask, first add the desired volume of the organic co-solvent.

  • Add the weighed amount of this compound to the organic solvent and stir until it is fully dissolved.

  • Slowly add the deionized water to the flask up to the calibration mark while stirring to ensure a homogeneous mixture.

  • The resulting solution is ready for your aqueous reaction.

Protocol 3: Solubilization using a Surfactant

This protocol outlines the use of a surfactant to aid in the dissolution of this compound in water.

Materials:

  • This compound

  • Deionized water

  • Surfactant (e.g., Tween 20 or Sodium Dodecyl Sulfate - SDS)

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC). For example, a 1% (w/v) solution of Tween 20 or SDS is often sufficient.

  • To the surfactant solution, add the weighed amount of this compound while stirring vigorously.

  • Continue stirring for an extended period (e.g., 1-2 hours) to allow for micellar encapsulation.

  • If the compound is not fully dissolved, sonication of the mixture for 15-30 minutes can aid in dispersion and solubilization.

  • The resulting micellar solution can then be used for your aqueous reaction.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_reaction Reaction & Outcome start Start: Need to dissolve This compound in aqueous medium choose_method Choose Solubilization Method start->choose_method ph_adjust pH Adjustment (Protocol 1) choose_method->ph_adjust Reaction pH flexible cosolvent Co-solvent (Protocol 2) choose_method->cosolvent Organic solvent compatible surfactant Surfactant (Protocol 3) choose_method->surfactant Inert additives permissible reaction Perform Aqueous Reaction ph_adjust->reaction cosolvent->reaction surfactant->reaction end_success Successful Reaction reaction->end_success troubleshooting_workflow start Issue Encountered (e.g., Precipitation, Low Yield) check_solubility Is the compound fully dissolved? start->check_solubility check_reaction_conditions Are reaction conditions optimal? check_solubility->check_reaction_conditions Yes improve_solubility Implement Solubilization Protocol (pH, Co-solvent, Surfactant) check_solubility->improve_solubility No check_side_reactions Are there unexpected byproducts? check_reaction_conditions->check_side_reactions Yes optimize_conditions Optimize Temperature, Concentration, or Catalyst check_reaction_conditions->optimize_conditions No analyze_byproducts Analyze Byproducts & Consider Protecting Groups check_side_reactions->analyze_byproducts Yes end_success Problem Resolved check_side_reactions->end_success No improve_solubility->start optimize_conditions->start analyze_byproducts->start

References

challenges in the scale-up of 4-Fluoro-3,5-dimethylaniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Fluoro-3,5-dimethylaniline production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Issue 1: Low Yield in the Nitration of 2,6-Dimethylfluorobenzene

  • Question: We are experiencing a lower than expected yield during the nitration of 2,6-dimethylfluorobenzene to produce 2-fluoro-1,3-dimethyl-5-nitrobenzene. What are the potential causes and solutions?

  • Answer: Low yields in this electrophilic aromatic substitution are common during scale-up. The primary causes are often related to reaction conditions and reagent quality.

    • Potential Causes:

      • Inadequate Temperature Control: Nitration is a highly exothermic reaction. Insufficient cooling can lead to localized overheating, promoting the formation of byproducts and decomposition.

      • Suboptimal Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical. An incorrect ratio can lead to incomplete nitration or the formation of undesired isomers.

      • Presence of Water: Water in the reaction mixture can deactivate the nitrating agent.

      • Poor Mixing: In large reactors, inefficient stirring can result in localized concentration gradients, leading to incomplete reaction and byproduct formation.

    • Solutions:

      • Improve Heat Management: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a jacketed reactor with a reliable chilling unit. For very large scales, continuous flow nitration can offer superior temperature control.

      • Optimize Acid Mixture: Carefully control the addition of fuming nitric acid to concentrated sulfuric acid. The optimal ratio should be determined through small-scale experiments before scaling up.

      • Use Anhydrous Conditions: Employ high-purity, anhydrous acids to minimize water content.

      • Enhance Agitation: Use an appropriately sized and shaped impeller to ensure efficient mixing throughout the reaction vessel.

Issue 2: Incomplete Reduction of 2-Fluoro-1,3-dimethyl-5-nitrobenzene

  • Question: During the reduction of the nitro-intermediate to this compound, we are observing significant amounts of unreacted starting material in our crude product. How can we drive the reaction to completion?

  • Answer: Incomplete reduction is a frequent challenge in scaling up the synthesis of aromatic amines. The efficiency of the reduction is highly dependent on the catalyst and reaction conditions.

    • Potential Causes:

      • Catalyst Deactivation: The catalyst (e.g., Iron powder, Palladium on carbon) can become deactivated by impurities in the starting material or byproducts.

      • Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for the larger scale.

      • Poor Hydrogen Gas Dispersion (for catalytic hydrogenation): Inefficient mixing can limit the contact between the hydrogen gas, the substrate, and the catalyst.

      • Suboptimal pH (for metal/acid reductions): The acidity of the reaction medium is crucial for the reduction with metals like iron.

    • Solutions:

      • Catalyst Screening and Handling: Ensure the catalyst is of high quality and handled under appropriate conditions to prevent deactivation. Consider a catalyst screen to find the most robust option for your system.

      • Optimize Catalyst Loading: Increase the catalyst loading in small increments to find the optimal balance between reaction completion and cost.

      • Improve Agitation and Gas Sparging: For catalytic hydrogenation, use a high-speed agitator and an efficient gas sparging system to maximize gas-liquid-solid mass transfer.

      • Control pH: For reductions with iron, maintain the acidic conditions by the controlled addition of an acid like aqueous ammonium chloride.

Issue 3: Presence of Impurities and Discoloration in the Final Product

  • Question: Our final this compound product is off-color and contains several impurities that are difficult to remove. What are the likely sources of these impurities and how can we purify the product?

  • Answer: Impurities and discoloration are common in aniline derivatives and can arise from side reactions or degradation.

    • Potential Causes:

      • Isomeric Byproducts: The nitration step can produce small amounts of other isomers that are carried through the synthesis.

      • Over-reduction Products: In some cases, the fluorine atom can be susceptible to hydrodefluorination during catalytic hydrogenation.

      • Oxidation: Anilines are prone to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.

      • Residual Metals: If a metal catalyst or reducing agent is used, trace amounts may remain in the product.

    • Solutions:

      • Optimize Nitration Selectivity: Fine-tuning the nitration temperature and acid mixture can minimize the formation of unwanted isomers.

      • Careful Selection of Reduction Conditions: Screen different catalysts and reaction conditions to minimize side reactions like hydrodefluorination.

      • Inert Atmosphere: Conduct the final purification and packaging steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Purification Techniques:

        • Distillation: Vacuum distillation is often effective for separating the desired product from less volatile impurities.

        • Recrystallization: If the product is a solid at room temperature or can be converted to a salt, recrystallization from a suitable solvent can be a highly effective purification method.

        • Activated Carbon Treatment: To remove colored impurities, a treatment with activated carbon followed by filtration can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of this compound at an industrial scale?

A1: The most prevalent industrial synthesis involves a two-step process:

  • Nitration: 2,6-Dimethylfluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-fluoro-1,3-dimethyl-5-nitrobenzene.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine, this compound. Common methods for the reduction step at scale include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., using iron powder in the presence of an acid like aqueous ammonium chloride).[1]

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety concerns are associated with the nitration step. Aromatic nitrations are highly exothermic and can pose a risk of thermal runaway if not properly controlled. This can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. Additionally, the use of strong acids like fuming nitric acid and concentrated sulfuric acid requires appropriate personal protective equipment and handling procedures. The final aniline product may also be toxic and should be handled with care.

Q3: How can the formation of isomeric impurities during the nitration of 2,6-dimethylfluorobenzene be minimized?

A3: The key to minimizing isomeric impurities is precise control over the reaction conditions. The directing effects of the fluorine and methyl groups on the aromatic ring influence the position of nitration. Lower reaction temperatures generally favor the formation of the desired isomer. Careful control of the addition rate of the nitrating agent and efficient mixing are also crucial to maintain a consistent reaction profile and minimize the formation of undesired byproducts.

Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A4: A combination of chromatographic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress at the bench.

  • Gas Chromatography (GC): An excellent technique for monitoring the disappearance of starting material and the formation of the product. It can also be used to quantify the level of volatile impurities in the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate quantitative data on the purity of the final product and can be used to detect less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any isomeric impurities.

Data Presentation

Table 1: Comparison of Typical Yields and Purity at Different Scales

ParameterLab Scale (10-100 g)Pilot Scale (1-10 kg)Production Scale (>100 kg)
Nitration Yield 85-95%80-90%75-85%
Reduction Yield 90-98%85-95%80-92%
Overall Yield 76-93%68-85%60-78%
Typical Purity (after workup) >98%95-98%90-97%
Final Purity (after purification) >99.5%>99.0%>99.0%

Note: These are representative values and can vary significantly based on the specific process and equipment used.

Experimental Protocols

1. Nitration of 2,6-Dimethylfluorobenzene (Generalized Scale-up Protocol)

  • Materials:

    • 2,6-Dimethylfluorobenzene

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (90%)

    • Ice

    • Water

    • Sodium Bicarbonate solution (5% w/v)

    • Organic Solvent (e.g., Dichloromethane or Toluene)

  • Procedure:

    • Charge a clean, dry, and appropriately sized reactor with concentrated sulfuric acid.

    • Cool the sulfuric acid to 0-5 °C with constant stirring.

    • Slowly add the fuming nitric acid to the sulfuric acid, maintaining the temperature below 10 °C.

    • Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of 2,6-dimethylfluorobenzene. The addition rate should be carefully controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress by GC or TLC.

    • Once the reaction is complete, slowly quench the reaction mixture by adding it to a stirred vessel containing a mixture of ice and water.

    • Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-fluoro-1,3-dimethyl-5-nitrobenzene.

2. Reduction of 2-Fluoro-1,3-dimethyl-5-nitrobenzene (Generalized Catalytic Hydrogenation Protocol)

  • Materials:

    • 2-Fluoro-1,3-dimethyl-5-nitrobenzene

    • Palladium on Carbon (5% or 10% Pd/C)

    • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

    • Hydrogen Gas

    • Filter Aid (e.g., Celite)

  • Procedure:

    • Charge a hydrogenation reactor with the crude 2-fluoro-1,3-dimethyl-5-nitrobenzene and the solvent.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by monitoring hydrogen uptake and by periodic sampling and analysis (GC or HPLC).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

    • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow cluster_nitration Nitration Stage cluster_reduction Reduction Stage cluster_purification Purification Stage 2_6_DMFB 2,6-Dimethylfluorobenzene Nitration_Reactor Nitration Reactor (0-10 °C) 2_6_DMFB->Nitration_Reactor Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration_Reactor Quench Quench (Ice/Water) Nitration_Reactor->Quench Workup_1 Aqueous Workup (Wash & Separate) Quench->Workup_1 Crude_Nitro Crude 2-Fluoro-1,3-dimethyl-5-nitrobenzene Workup_1->Crude_Nitro Reduction_Reactor Hydrogenation Reactor Crude_Nitro->Reduction_Reactor Catalyst_H2 Catalyst (e.g., Pd/C) & Hydrogen Gas Catalyst_H2->Reduction_Reactor Filtration Catalyst Filtration Reduction_Reactor->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crude_Amine Crude this compound Solvent_Removal->Crude_Amine Purification Purification (e.g., Vacuum Distillation) Crude_Amine->Purification Final_Product Final Product: This compound Purification->Final_Product Troubleshooting_Tree Problem Low Yield or Purity Issue Check_Nitration Review Nitration Step Problem->Check_Nitration Yield loss in step 1? Check_Reduction Review Reduction Step Problem->Check_Reduction Yield loss in step 2? Check_Purification Review Purification Step Problem->Check_Purification Impure final product? Reagent_Quality_N Poor Reagent Quality? Check_Nitration->Reagent_Quality_N Mixing_N Inefficient Mixing? Check_Nitration->Mixing_N Temp_Control_N Temp_Control_N Check_Nitration->Temp_Control_N H2_Dispersion Poor H2 Dispersion? Check_Reduction->H2_Dispersion Catalyst_Issue Catalyst_Issue Check_Reduction->Catalyst_Issue Impurities Persistent Impurities? Check_Purification->Impurities Oxidation Oxidation Check_Purification->Oxidation Use_Anhydrous Solution: Use Anhydrous High-Purity Acids Reagent_Quality_N->Use_Anhydrous Yes Improve_Agitation_N Solution: Enhance Agitation Mixing_N->Improve_Agitation_N Yes Improve_Cooling Solution: Improve Cooling/ Consider Flow Chemistry Temp_Control_N->Improve_Cooling Yes Improve_Agitation_R Solution: Improve Agitation & Gas Sparging H2_Dispersion->Improve_Agitation_R Yes Optimize_Catalyst Solution: Screen & Optimize Catalyst Load Catalyst_Issue->Optimize_Catalyst Yes Optimize_Purification Solution: Optimize Distillation/ Recrystallization Impurities->Optimize_Purification Yes Inert_Atmosphere Solution: Use Inert Atmosphere Oxidation->Inert_Atmosphere Yes

References

Technical Support Center: Preventing Oxidation of Aniline Derivatives During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of aniline derivatives during experimental workup.

Frequently Asked questions (FAQs)

Q1: Why is my aniline derivative turning a different color (e.g., yellow, brown, red, or black) during workup or purification?

A1: The discoloration of aniline derivatives is most commonly due to aerial oxidation. The amino group (-NH₂) is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, heat, and the presence of trace metal impurities. This oxidation leads to the formation of highly colored polymeric byproducts and quinone-like compounds.[1]

Q2: What are the primary strategies to prevent the oxidation of my aniline derivative?

A2: The main strategies to minimize or prevent oxidation include:

  • Working under an inert atmosphere: Displacing oxygen from your reaction and workup environment is a highly effective method.[2]

  • Controlling the pH: The rate of aniline oxidation is often pH-dependent.

  • Using antioxidants or scavengers: Adding reducing agents or radical scavengers can inhibit the oxidation process.

  • Protecting the amino group: Temporarily converting the aniline to a less reactive derivative, such as an acetanilide, can prevent oxidation during other reaction or purification steps.[2]

  • Removing catalytic metal impurities: Trace metals can catalyze oxidation, so their removal is beneficial.

  • Minimizing exposure to light and heat: Storing and handling the compound in the dark and at low temperatures can slow down degradation.

Q3: How does pH affect the stability of aniline derivatives during an aqueous workup?

A3: The stability of anilines in an aqueous environment is significantly influenced by pH. The rate of oxidation can increase in acidic conditions, often reaching a maximum near the pKa of the specific aniline derivative, after which it may decrease again.[2] For extractions, converting the aniline to its protonated salt form by washing with a dilute acid (e.g., 1M HCl) can increase its aqueous solubility and sometimes improve stability by reducing the electron density on the aromatic ring. However, prolonged exposure to acidic conditions, especially with heating, should be avoided.

Q4: What are some common antioxidants I can use during the workup?

A4: Common and effective antioxidants for stabilizing aniline derivatives include:

  • Sodium sulfite (Na₂SO₃) and sodium metabisulfite (Na₂S₂O₅) : These are readily available and effective at scavenging dissolved oxygen.

  • Sodium dithionite (Na₂S₂O₄) : A powerful reducing agent that can often reverse minor oxidation (discoloration).

  • Ascorbic acid (Vitamin C) : A common antioxidant that can be used in aqueous solutions.

  • Butylated hydroxytoluene (BHT) : A radical scavenger often used to stabilize organic solvents and compounds.

Q5: When should I consider using a protecting group for my aniline derivative?

A5: Using a protecting group is advisable when the aniline functionality is too reactive for the planned reaction conditions or purification method. For example, if you are performing a reaction that involves strong oxidizing agents or conditions that would otherwise degrade the aniline, protecting it as an acetanilide is a common and effective strategy.[2] The protecting group can be removed in a subsequent step.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Colorless organic layer turns yellow/brown after aqueous wash. Aerial oxidation of the aniline derivative, potentially catalyzed by impurities or pH.1. Degas all aqueous solutions before use by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. 2. Add a small amount of an antioxidant like sodium sulfite or sodium dithionite to the aqueous wash solutions. 3. Perform the extraction as quickly as possible to minimize air exposure.
Purified aniline derivative darkens upon storage. Continued exposure to air and/or light.1. Store the purified compound under an inert atmosphere (nitrogen or argon). 2. Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light. 3. Store at a low temperature (e.g., in a refrigerator or freezer).
Significant streaking or tailing during silica gel chromatography. Strong interaction between the basic aniline and the acidic silanol groups on the silica gel.1. Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica. 2. Use a less acidic stationary phase, such as neutral alumina.
Product is a dark oil or solid after evaporation of the solvent. Presence of oxidized impurities or colored byproducts.1. For solids, attempt recrystallization. Consider adding a small amount of activated charcoal or sodium dithionite during the recrystallization process to remove colored impurities. 2. For liquids, consider vacuum distillation. Distilling over a small amount of zinc dust can help prevent oxidation during heating.[1]
Low recovery after workup and purification. 1. Oxidative degradation of the product. 2. Loss of product during acidic or basic washes if the compound has amphoteric properties. 3. Strong adsorption to silica gel or activated charcoal.1. Implement strategies to prevent oxidation from the start (inert atmosphere, antioxidants). 2. Carefully check the pH of aqueous layers before discarding them. If the product is lost, re-basify or re-acidify to recover it. 3. If using charcoal, use the minimum amount necessary and perform a hot filtration quickly.

Data Presentation

Table 1: Quantitative Comparison of Antioxidant Efficacy of Aniline Derivatives

This table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of aniline and several of its derivatives. The EC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates higher antioxidant activity.

Compound NameStructureDPPH Scavenging Activity (EC₅₀ in mM)
AnilineC₆H₅NH₂> 83
2-AminophenolHOC₆H₄NH₂ (ortho)0.011
3-AminophenolHOC₆H₄NH₂ (meta)0.048
4-AminophenolHOC₆H₄NH₂ (para)0.015
o-PhenylenediamineC₆H₄(NH₂)₂ (ortho)0.013
p-PhenylenediamineC₆H₄(NH₂)₂ (para)0.021

Data sourced from Bendary et al., 2013.

Table 2: Effect of Substituents on the Ease of Aniline Oxidation

Electron-donating groups on the aniline ring generally make the compound easier to oxidize, while electron-withdrawing groups make it more resistant to oxidation.

Substituent on Aniline RingEffect on Redox Potential (E₁/₂)Ease of Oxidation
Electron-Donating (e.g., -OCH₃, -CH₃)Decreases E₁/₂Easier to Oxidize
No Substituent (-H)BaselineBaseline
Electron-Withdrawing (e.g., -Cl, -NO₂)Increases E₁/₂Harder to Oxidize

Experimental Protocols

Protocol 1: Workup Under an Inert Atmosphere

This protocol describes a standard procedure for an aqueous workup while minimizing exposure to atmospheric oxygen.

  • Glassware and Solvent Preparation:

    • Ensure all glassware (separatory funnel, flasks, etc.) is clean and dry.

    • Deoxygenate all aqueous solutions and organic solvents by bubbling a steady stream of an inert gas (N₂ or Ar) through them for at least 15-20 minutes.[2]

  • Workup Procedure:

    • Cool the reaction mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel that has been purged with an inert gas.

    • Add the degassed extraction solvent and degassed aqueous wash solution.

    • Stopper the funnel and shake, periodically venting into an inert gas balloon or a line connected to a bubbler to release pressure while preventing air ingress.

    • Separate the layers and drain the desired layer into a flask that has been purged with inert gas.

    • Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), and filter under a positive pressure of inert gas.

    • Concentrate the solution under reduced pressure. For highly sensitive compounds, a gentle stream of inert gas can be used to evaporate the solvent.

Protocol 2: Using Sodium Sulfite as an Antioxidant During Aqueous Extraction

This protocol is for incorporating an antioxidant into a standard aqueous workup.

  • Prepare the Antioxidant Solution:

    • Prepare the required aqueous wash solution (e.g., deionized water, brine, or a buffer).

    • Add a small amount of sodium sulfite (Na₂SO₃) to the aqueous solution to make a ~5-10% (w/v) solution. Ensure it fully dissolves. This solution should be prepared fresh.

  • Extraction:

    • Transfer the reaction mixture and the organic extraction solvent to a separatory funnel.

    • Add the aqueous sodium sulfite solution and perform the extraction as usual.

    • If multiple aqueous washes are required, use the sodium sulfite solution for each wash.

  • Final Steps:

    • After the final wash, separate the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter and concentrate the organic solvent to isolate the product.

Protocol 3: Decolorization of a Crude Aniline Derivative Using Activated Charcoal

This protocol is for removing colored impurities during recrystallization.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude, colored aniline derivative in the minimum amount of a suitable hot recrystallization solvent.

  • Addition of Charcoal:

    • Remove the flask from the heat source and allow the boiling to subside slightly.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to froth violently.[3]

    • Swirl the flask and gently heat for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration:

    • Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization and Isolation:

    • Allow the hot, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

Protocol 4: Removal of Trace Metal Impurities

Trace metals can catalyze the oxidation of anilines. This protocol describes a method for their removal.

  • Chelation and Extraction:

    • Dissolve the crude aniline derivative in a suitable organic solvent (e.g., ethyl acetate, toluene).

    • Prepare an aqueous solution of a chelating agent, such as a 5-10% solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, and adjust the pH to ~8-9 with a base like ammonium hydroxide.

    • Wash the organic solution with the aqueous EDTA solution in a separatory funnel. Shake well for several minutes.

    • Separate the layers. Repeat the aqueous wash with the EDTA solution two more times.

    • Wash the organic layer with water and then brine to remove any remaining EDTA.

  • Isolation:

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Mandatory Visualizations

experimental_workflow General Workflow for Preventing Aniline Oxidation cluster_reaction Reaction cluster_workup Workup & Purification cluster_purification_options Purification Options cluster_final_product Final Product reaction Aniline Derivative Synthesis workup Aqueous Workup (with antioxidant) reaction->workup Transfer drying Drying Organic Layer (e.g., Na2SO4) workup->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification Step concentration->purification chromatography Column Chromatography (Base-deactivated silica) purification->chromatography recrystallization Recrystallization (with charcoal/antioxidant) purification->recrystallization distillation Vacuum Distillation (over Zinc dust) purification->distillation final_product Pure Aniline Derivative chromatography->final_product recrystallization->final_product distillation->final_product

Caption: A general experimental workflow for the synthesis and purification of aniline derivatives, highlighting key steps to prevent oxidation.

troubleshooting_logic Troubleshooting Logic for Discolored Aniline Derivative start Crude Product is Discolored is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? start->is_liquid is_solid->is_liquid No recrystallize Recrystallize is_solid->recrystallize Yes distill Vacuum Distill is_liquid->distill Yes add_charcoal Add Activated Charcoal during Recrystallization recrystallize->add_charcoal Color persists end_product Colorless Product recrystallize->end_product Successful add_charcoal->end_product distill_zinc Distill over Zinc Dust distill->distill_zinc Color persists distill->end_product Successful distill_zinc->end_product

Caption: A decision-making flowchart for troubleshooting the purification of a discolored aniline derivative.

References

optimizing temperature and pressure for high-yield aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Yield Aniline Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the temperature and pressure for high-yield aniline synthesis.

Frequently Asked Questions (FAQs): Optimizing Reaction Conditions

Q1: What is the most common and economically viable industrial method for aniline synthesis?

A1: The most prevalent industrial method for producing aniline is the catalytic hydrogenation of nitrobenzene.[1] This process is well-established and has been optimized for high efficiency and purity. The typical route involves two main stages: the nitration of benzene to produce nitrobenzene, followed by the hydrogenation of nitrobenzene to aniline.[1] This method is favored for large-scale production due to its high conversion rates and manageable reaction conditions.[1] While other methods like the amination of phenol exist, the nitrobenzene route remains the industry standard.[1][2]

Q2: What are the optimal temperature and pressure ranges for the catalytic hydrogenation of nitrobenzene?

A2: The optimal conditions for nitrobenzene hydrogenation vary depending on whether the reaction is conducted in the vapor or liquid phase. Operating parameters are crucial for maximizing yield while minimizing side reactions. The following table summarizes typical conditions.

Table 1: Optimal Reaction Conditions for Nitrobenzene Hydrogenation

PhaseParameterValueReference(s)
Vapor Phase Inlet Temperature250–350 °C[3]
Max Reactor TemperatureUp to 460 °C[3]
Pressure100–700 kPa (1–7 bar)[3]
H₂:Nitrobenzene Molar Ratio120:1 to 200:1[3]
Liquid Phase Temperature>100 °C (to enhance heat recovery)[4][5]
Pressure14–30 barg[5]

Q3: How does reaction temperature impact aniline yield and selectivity?

A3: Temperature is a critical parameter that presents a trade-off between reaction rate and selectivity. While higher temperatures increase the rate of nitrobenzene conversion, they can also promote undesirable side reactions, thereby reducing the selectivity for aniline.[4][5] The most significant side reaction at elevated temperatures is the over-hydrogenation of the aniline product to form byproducts like cyclohexylamine (CHA) and dicyclohexylamine (DCHA).[4] For example, one study using a 0.3 wt% Pd/Al₂O₃ catalyst observed that aniline selectivity decreased from 97% at 60°C to 68% at 180°C.[4] Therefore, precise temperature control is essential to maximize aniline yield.

Q4: What is the role of the catalyst, and which types are most effective?

A4: The catalyst is essential for facilitating the hydrogenation of the nitro group to an amine group. The most common catalysts are noble metals, such as palladium or nickel, supported on a high-surface-area material like alumina, carbon, or coke.[1][4]

  • Palladium (Pd) Catalysts: Supported palladium catalysts are highly effective.[4][5] Studies have shown that catalyst loading is a key variable; a lower Pd loading (e.g., 0.3 wt%) can offer better aniline selectivity at higher temperatures compared to a higher loading (e.g., 5 wt%).[4]

  • Nickel (Ni) Catalysts: Nickel-based catalysts, including Raney nickel, are also widely used and offer a lower-cost alternative to palladium, capable of producing aniline with yields between 70-93%.[6]

  • Modifiers: Some industrial processes use catalyst modifiers, such as lead, to improve performance and selectivity.[3]

G cluster_input Raw Materials cluster_synthesis Synthesis Stages cluster_output Products & Purification Benzene Benzene Nitration Stage 1: Nitration Benzene->Nitration Reagents HNO₃ / H₂SO₄ Reagents->Nitration Hydrogenation Stage 2: Catalytic Hydrogenation Nitration->Hydrogenation Nitrobenzene Crude Crude Aniline Mixture Hydrogenation->Crude Purification Distillation Crude->Purification Final High-Purity Aniline Purification->Final

Caption: General workflow for industrial aniline synthesis.

Troubleshooting Guide

Q1: My overall aniline yield is significantly lower than expected. What are the most common causes?

A1: Low overall yield can be attributed to several factors throughout the synthesis process. The primary areas to investigate are the purity of starting materials, reaction conditions, catalyst activity, and the workup/purification procedure. Common culprits include incomplete reaction, formation of side products, and catalyst deactivation.[7][8]

G Start Low Aniline Yield Detected CheckPurity Are starting materials pure? Start->CheckPurity Purify Action: Purify Nitrobenzene/Aniline (e.g., Distillation) CheckPurity->Purify No CheckConditions Are Temp/Pressure optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions AdjustConditions Action: Adjust T&P to minimize side reactions CheckConditions->AdjustConditions No CheckCatalyst Is catalyst activity low? CheckConditions->CheckCatalyst Yes AdjustConditions->CheckCatalyst RegenCatalyst Action: Regenerate or replace catalyst CheckCatalyst->RegenCatalyst No CheckReactionTime Is reaction incomplete? CheckCatalyst->CheckReactionTime Yes RegenCatalyst->CheckReactionTime IncreaseTime Action: Increase reaction time/ monitor with TLC/GC CheckReactionTime->IncreaseTime Yes End Yield Optimized CheckReactionTime->End No IncreaseTime->End

Caption: Troubleshooting logic for diagnosing low aniline yield.

Q2: I am observing significant byproduct formation. How can I improve selectivity towards aniline?

A2: The formation of byproducts is a primary cause of reduced yield and purity. The specific byproducts formed can indicate which reaction parameters need adjustment. Elevated temperatures are a common cause of over-hydrogenation.[4]

G Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene (Intermediate) Nitrobenzene->Nitrosobenzene Aniline Aniline (Desired Product) OverHydrogenation Over-Hydrogenation Byproducts Aniline->OverHydrogenation High Temp/ High Pressure Phenylhydroxylamine Phenylhydroxylamine (Intermediate) Nitrosobenzene->Phenylhydroxylamine Coupling Coupling Byproducts Nitrosobenzene->Coupling Phenylhydroxylamine->Aniline Main Pathway Phenylhydroxylamine->Coupling Incorrect Stoichiometry

Caption: Key byproduct formation pathways in aniline synthesis.

Table 2: Common Byproducts and Mitigation Strategies

Byproduct ClassExamplesLikely CauseMitigation StrategyReference(s)
Over-hydrogenation Cyclohexylamine (CHA), Dicyclohexylamine (DCHA)Excessively high temperature or hydrogen pressureLower the reaction temperature. Optimize hydrogen partial pressure. Use a catalyst with lower loading.[4]
Coupling Products Azoxybenzene, AzobenzeneNon-optimal reaction conditionsEnsure proper stoichiometry and catalyst activity. Control temperature to avoid side reactions.[9]
Intermediates Nitrosobenzene, PhenylhydroxylamineIncomplete reactionIncrease reaction time or catalyst loading to ensure full conversion to aniline.[6]
Denitrogenation BenzeneHydro-denitrogenation of anilineCan be influenced by catalyst type and temperature. Operating at lower temperatures can reduce its formation.[5]

Q3: My catalyst appears to have lost activity over time. What causes this, and how can it be prevented?

A3: Catalyst deactivation is a common issue in continuous or repeated batch processes. The primary cause is often "coking," where carbonaceous deposits form on the catalyst's active sites, blocking them.[8] This process is typically accelerated by high temperatures. To prevent deactivation, it is crucial to avoid hot spots in the reactor by maintaining consistent temperature control.[8] Operating at a lower and more constant temperature can significantly increase catalyst life. If deactivation occurs, the catalyst may need to be regenerated (e.g., through controlled oxidation to burn off coke) or replaced.

Q4: My final aniline product is discolored (e.g., reddish-brown). What is the cause, and how can it be purified?

A4: Pure aniline is a colorless to pale yellow oily liquid.[10] Discoloration, especially upon standing or exposure to light and air, is a result of atmospheric oxidation.[10] The presence of impurities in the starting materials can also contribute to color. To obtain a pure, colorless product, the crude aniline should be purified. A highly effective lab-scale method is to distill the aniline over a small amount of zinc dust, which helps to reduce colored oxidation products.[7][10] For industrial scales, multi-stage distillation is used to achieve high purity, often exceeding 99.95%.[1]

Experimental Protocols

Protocol 1: Lab-Scale Aniline Synthesis via Reduction of Nitrobenzene with Tin and HCl

This protocol describes a classic laboratory method for synthesizing aniline. It is suitable for small-scale preparations.

  • Materials & Equipment:

    • Nitrobenzene (20.5 mL, 24.6 g)

    • Granulated Tin (50 g)

    • Concentrated Hydrochloric Acid (HCl, 110 mL)

    • Sodium Hydroxide (NaOH) solution (75 g in 150 mL water)

    • 1 L Round-bottom flask, reflux condenser, dropping funnel, heating mantle

    • Steam distillation apparatus

    • Separatory funnel, beaker, Erlenmeyer flask

  • Methodology:

    • Place 50 g of granulated tin and 24.6 g of nitrobenzene into the 1 L round-bottom flask.[10]

    • Assemble the reflux condenser and dropping funnel.

    • Begin adding 110 mL of concentrated HCl in small portions through the dropping funnel over approximately 30 minutes. The reaction is exothermic and will become vigorous.[10][11] If the reaction is too slow to start, gentle warming may be applied. If it becomes too vigorous, cool the flask in an ice bath.[11]

    • After all the acid has been added, heat the mixture on a boiling water bath or with a heating mantle until the odor of nitrobenzene disappears and the reaction is complete (approx. 30-60 minutes).[11]

    • Cool the flask and carefully add the solution of 75 g of NaOH in 150 mL of water. The solution should become strongly alkaline to liberate the free aniline from its salt.[10][11]

    • Set up for steam distillation and steam distill the mixture. Aniline will co-distill with water as a colorless oil.[10]

    • Collect the distillate (approx. 400-500 mL). To separate the aniline dissolved in the aqueous layer, "salt out" by adding sodium chloride (approx. 25 g per 100 mL of distillate).[10]

    • Transfer the distillate to a separatory funnel. Separate the lower aniline layer. Extract the aqueous layer with a suitable solvent like dichloromethane or ether to recover remaining aniline.[11]

    • Combine the organic fractions, dry over anhydrous sodium hydroxide pellets, and remove the solvent by evaporation.[10]

    • Purify the crude aniline by simple distillation. Collect the fraction boiling between 180-185°C. The expected yield is approximately 80% of the theoretical amount.[10]

  • Safety Precautions:

    • Nitrobenzene and aniline are toxic and readily absorbed through the skin.[12][13] Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

    • The reaction with HCl is vigorous and exothermic. Perform in a well-ventilated fume hood.

    • Concentrated acids and bases are corrosive. Handle with care.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions with 4-Fluoro-3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Catalyst and Conditions Quick Reference

For successful cross-coupling reactions involving 4-halo-3,5-dimethylanilines, the choice of catalyst, ligand, base, and solvent is critical. The substrate's electron-rich nature and steric hindrance from the ortho-methyl groups necessitate robust catalytic systems. Below is a summary of recommended starting points for different cross-coupling reactions.

Coupling ReactionPalladium SourceRecommended LigandsBaseSolvent(s)Typical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or PrecatalystsBuchwald-type biaryl phosphines (e.g., SPhos, XPhos)K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, 2-MeTHF80 - 110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, or PrecatalystsBulky, electron-rich phosphines (e.g., RuPhos, BrettPhos)NaOtBu, LiHMDSToluene, Dioxane80 - 110
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, PiperidineTHF, DMFRoom Temp. - 70
Heck Pd(OAc)₂, Pd/CP(o-Tol)₃, P(t-Bu)₃NaOAc, Et₃NDMA, NMP120 - 140

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?

A1: Low conversion with this substrate can stem from several factors. The electron-donating nature of the amino and methyl groups can deactivate the palladium catalyst. Additionally, steric hindrance from the two ortho-methyl groups can impede oxidative addition, which is often the rate-limiting step. Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst.[1] Using pre-activated palladium(0) sources or specialized precatalysts can also improve reliability.[2]

Q2: I am seeing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. To mitigate this, consider the following adjustments:

  • Base Selection: Switch to a weaker base. For instance, K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu.[1]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These can promote the desired cross-coupling pathway over reductive dehalogenation.[1]

  • Solvent: Aprotic solvents such as toluene or dioxane may reduce the extent of hydrodehalogenation compared to more polar aprotic solvents like DMF in certain cases.[1]

Q3: Can the amino group of this compound interfere with the catalyst?

A3: Yes, the free amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity. While many modern catalyst systems for reactions like the Buchwald-Hartwig amination are designed to tolerate free amines, catalyst inhibition can still be an issue. If you suspect this is happening, you could consider protecting the amino group (e.g., as an acetamide), though this adds extra steps to your synthesis.

Q4: What is the general reactivity order for different halogens on the 3,5-dimethylaniline core?

A4: For palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the order: I > Br > Cl > F. The C-F bond is typically unreactive under standard cross-coupling conditions, so for reactions involving this compound, the coupling will occur at another halogenated position if present. If the fluorine atom is the intended leaving group, specialized catalysts and conditions for C-F activation would be required.

Troubleshooting Guides

Suzuki-Miyaura Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Inefficient oxidative addition due to electron-rich aniline.- Steric hindrance from ortho-methyl groups.- Protodeboronation of the boronic acid.- Use a more active catalyst system, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) with a palladium precatalyst.- Increase reaction temperature and/or catalyst loading.- Use an anhydrous base like K₃PO₄ and ensure solvents are dry to minimize protodeboronation.
Homocoupling of Boronic Acid - Slow cross-coupling reaction kinetics.- Presence of oxygen.- Ensure rigorous degassing of solvents and use of an inert atmosphere.- Optimize the catalyst system to accelerate the cross-coupling rate.
Buchwald-Hartwig Amination
ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion - Catalyst inhibition by the aniline substrate.- Incomplete generation of the active Pd(0) catalyst.- Use a higher catalyst loading (2-5 mol%).- Employ bulky, electron-rich ligands like RuPhos or BrettPhos.- Use a well-defined Pd(0) precatalyst.
Side Reactions (e.g., diarylation of primary amine coupling partner) - High reactivity of the initial product.- Use a bulkier ligand to sterically hinder a second coupling event.- Carefully control the stoichiometry of the aryl halide.
Sonogashira Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Deactivation of the palladium catalyst.- Homocoupling of the alkyne (Glaser coupling).- Ensure the reaction is run under strictly anaerobic conditions to prevent alkyne homocoupling.- Add a copper(I) co-catalyst (e.g., CuI) if not already present.- Use an amine base like triethylamine or piperidine which also acts as a solvent or co-solvent.
Heck Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low Reactivity (especially with bromo-analogue) - The C-Br bond of the electron-rich aniline is less reactive than the C-I bond.- For the bromo-analogue, a homogeneous catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., P(o-Tol)₃) is often more effective than heterogeneous catalysts like Pd/C.[3]- Higher reaction temperatures (120-140 °C) are typically required.[3]
Formation of Michael Adducts - The aniline product can react with the acrylate coupling partner.- The steric hindrance from the two ortho-methyl groups on the 3,5-dimethylaniline core often prevents this side reaction.[3]

Experimental Protocols

Disclaimer: The following protocols are generalized starting points and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylaniline with an Arylboronic Acid

Materials:

  • 4-Bromo-3,5-dimethylaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene/Water (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3,5-dimethylaniline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethylaniline with a Secondary Amine

Materials:

  • 4-Bromo-3,5-dimethylaniline (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk flask.

  • In a separate vial, dissolve 4-bromo-3,5-dimethylaniline, Pd₂(dba)₃, and RuPhos in anhydrous toluene. Add this solution to the Schlenk flask.

  • Add the secondary amine to the reaction mixture.

  • Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry the organic layer over anhydrous MgSO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Protocol 3: Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline with a Terminal Alkyne

Materials:

  • 4-Iodo-3,5-dimethylaniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodo-3,5-dimethylaniline, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with argon or nitrogen (repeat three times).

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow Catalyst Selection for this compound Cross-Coupling start Define Coupling Type (C-C, C-N, etc.) suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira heck Heck (C-C, alkene) start->heck catalyst_suzuki Catalyst System: Pd(OAc)₂ / SPhos Base: K₃PO₄ Solvent: Toluene suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: Pd₂(dba)₃ / RuPhos Base: NaOtBu Solvent: Dioxane buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: Pd(PPh₃)₄ / CuI Base: Et₃N Solvent: THF sonogashira->catalyst_sonogashira catalyst_heck Catalyst System: Pd(OAc)₂ / P(o-Tol)₃ Base: NaOAc Solvent: DMA heck->catalyst_heck reaction_setup Reaction Setup (Inert Atmosphere, Degassed Solvents) catalyst_suzuki->reaction_setup catalyst_buchwald->reaction_setup catalyst_sonogashira->reaction_setup catalyst_heck->reaction_setup monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction_setup->monitoring workup Workup & Purification monitoring->workup Complete troubleshooting Troubleshoot? (Low Yield, Side Products) monitoring->troubleshooting product Desired Product workup->product troubleshooting->start Optimize troubleshooting->product Successful

Caption: A flowchart for selecting and troubleshooting catalyst systems.

General Catalytic Cycle for Cross-Coupling

Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex LₙPd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate LₙPd(II)(Ar)(R) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-X (4-Halo-3,5-dimethylaniline) aryl_halide->oxidative_addition coupling_partner R-M (Boronic Acid, Amine, Alkyne, etc.) coupling_partner->transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Fluoro-3,5-dimethylaniline in Relation to Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the nuanced reactivity of substituted anilines is a critical parameter influencing reaction outcomes and the biological activity of target molecules. This guide provides a detailed comparison of the reactivity of 4-Fluoro-3,5-dimethylaniline with other anilines, supported by experimental data and established chemical principles. Understanding these differences is paramount for the rational design of synthetic routes and the development of novel therapeutics.

Electronic Effects Governing Aniline Reactivity

The reactivity of an aniline, particularly its basicity and nucleophilicity, is fundamentally dictated by the electronic environment of the amino group. Substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating the availability of the nitrogen's lone pair of electrons.

  • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) groups, increase the electron density on the aromatic ring through an inductive effect (+I). This, in turn, enhances the basicity and nucleophilicity of the amino group, making the aniline more reactive towards electrophiles.[1][2]

  • Electron-Withdrawing Groups (EWGs) , such as fluorine (-F), decrease the electron density of the ring via a strong inductive effect (-I). While fluorine also exhibits a resonance-donating effect (+M), its inductive effect is dominant, leading to a net decrease in the basicity and nucleophilicity of the amino group.[3][4]

In the case of This compound , the two meta-directing methyl groups act as electron-donating groups, increasing the basicity. Conversely, the para-directing fluorine atom has an electron-withdrawing inductive effect, which decreases basicity. The interplay of these opposing effects determines the overall reactivity of the molecule.

Basicity Comparison: A Quantitative Look at Reactivity

Aniline DerivativeSubstituentspKa of Conjugate AcidExpected Reactivity
AnilineNone4.6Baseline
4-Fluoroaniline4-F4.65[1][5]Slightly less reactive than aniline
3,5-Dimethylaniline3,5-di-CH₃4.79[6]More reactive than aniline
This compound 4-F, 3,5-di-CH₃ Estimated ~4.7-4.8 More reactive than aniline and 4-fluoroaniline, but slightly less reactive than 3,5-dimethylaniline

Table 1: Comparison of pKa values and expected reactivity of selected anilines.

The two electron-donating methyl groups in 3,5-dimethylaniline increase its basicity compared to aniline. The introduction of an electron-withdrawing fluorine atom at the para position in this compound is expected to slightly decrease the basicity relative to 3,5-dimethylaniline, but the compound will likely remain more basic and therefore more nucleophilic than both aniline and 4-fluoroaniline.

Reactivity in Electrophilic Substitution Reactions

The substituents on the aniline ring also influence the rate and orientation of electrophilic aromatic substitution reactions. The amino group is a strong activating, ortho-, para-director.

In This compound , the positions ortho to the powerful amino directing group (positions 2 and 6) are sterically hindered by the adjacent methyl groups. Therefore, electrophilic attack is most likely to occur at the positions directed by the amino group that are not blocked.

Hammett Plot and Linear Free-Energy Relationships

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted aniline, k₀ is the rate constant for aniline, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant.

  • σ > 0 for electron-withdrawing groups.

  • σ < 0 for electron-donating groups.

For this compound, we can approximate the total substituent effect by summing the Hammett constants for each substituent:

  • σ for meta-CH₃: -0.06[7]

  • σ for para-F: +0.05[7]

The combined effect of two meta-methyl groups and one para-fluoro group suggests a net electron-donating character, which would predict a higher reaction rate compared to aniline in reactions with a negative ρ value (where electron-donating groups accelerate the reaction).

Experimental Protocols

N-Acylation of Anilines: A General Procedure

N-acylation is a common reaction used to assess the nucleophilicity of anilines. The following is a general protocol for the acetylation of an aniline.[8][9]

Materials:

  • Substituted Aniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., pyridine, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for N-Acylation of Anilines

experimental_workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Substituted Aniline + Solvent (DCM) add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT (2-4h) add_anhydride->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product N-Acylated Aniline purify->product

Caption: A generalized experimental workflow for the N-acylation of substituted anilines.

Synthetic Pathway of Osimertinib from a Substituted Aniline

The synthesis of the third-generation EGFR inhibitor, Osimertinib, provides a relevant example of the application of substituted anilines in drug development. The synthesis often commences with a substituted aniline, such as 4-fluoro-2-methoxyaniline.[10][11][12]

osimertinib_synthesis cluster_start Starting Material cluster_core_formation Pyrimidine Core Formation cluster_sidechain_attachment Sidechain Attachment cluster_final_product Final Product start 4-Fluoro-2-methoxyaniline nitration Nitration start->nitration reduction Nitro Group Reduction nitration->reduction guanidination Guanidination reduction->guanidination cyclization Cyclization with Indole Derivative guanidination->cyclization nucleophilic_substitution Nucleophilic Substitution with N,N,N'-trimethylethane-1,2-diamine cyclization->nucleophilic_substitution acylation Acylation with Acryloyl Chloride nucleophilic_substitution->acylation osimertinib Osimertinib acylation->osimertinib

Caption: A simplified schematic of a synthetic pathway for Osimertinib starting from a substituted aniline.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR and a comparative discussion of the ¹³C NMR spectroscopic features of 4-Fluoro-3,5-dimethylaniline. Designed for researchers, scientists, and professionals in drug development, this document presents experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of the spectral characteristics of this compound and its analogues.

Introduction to Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon skeleton. The analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous identification of a compound's structure.

This guide focuses on this compound and compares its spectral data with structurally related compounds: 4-Fluoro-N,N-dimethylaniline, 3,5-Dimethylaniline, and 4-Fluoroaniline. This comparative approach highlights the influence of substituent effects on NMR spectra.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and available ¹³C NMR spectral data for this compound and its selected analogues.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound CDCl₃6.34 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.18 (s, 6H, 2 x CH₃)
4-Fluoro-N,N-dimethylanilineCDCl₃6.93 (m, 2H, Ar-H), 6.67 (m, 2H, Ar-H), 2.88 (s, 6H, N(CH₃)₂)
3,5-DimethylanilineCDCl₃6.40 (s, 1H, Ar-H), 6.30 (s, 2H, Ar-H), 3.46 (s, 2H, NH₂), 2.21 (s, 6H, 2 x CH₃)
4-FluoroanilineCDCl₃6.82 (m, 2H, Ar-H), 6.59 (m, 2H, Ar-H), 3.45 (s, 2H, NH₂)

Note: While a ¹³C NMR spectrum for this compound is mentioned in some databases, specific chemical shift data was not available in the searched resources.

Table 2: ¹³C NMR Spectral Data of Analogous Compounds

CompoundSolventChemical Shift (δ) ppm
4-Fluoro-N,N-dimethylanilineCDCl₃156.0 (d, J=235.6 Hz), 145.8 (d, J=1.7 Hz), 115.8 (d, J=22.2 Hz), 114.2 (d, J=7.6 Hz), 41.1
3,5-DimethylanilineCDCl₃146.6, 138.8, 124.9, 114.7, 21.4
4-FluoroanilineCDCl₃156.8 (d, J=235.0 Hz), 142.6, 115.8 (d, J=22.0 Hz), 115.5 (d, J=7.5 Hz)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic amines.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.

  • Filtration (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a tissue dampened with ethanol to remove any fingerprints or dust.

Data Acquisition:

  • Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Visualization of Molecular Structure and NMR Signal Assignment

The following diagrams illustrate the chemical structure of this compound and the logical relationship between its protons and their corresponding ¹H NMR signals.

Caption: Chemical structure of this compound.

G ¹H NMR Signal Assignments for this compound cluster_protons Proton Environments cluster_signals ¹H NMR Signals (ppm) p1 Aromatic Protons (Ar-H) s1 δ 6.34 (s, 2H) p1->s1 Assignment p2 Amine Protons (NH₂) s2 δ 3.53 (s, 2H) p2->s2 Assignment p3 Methyl Protons (CH₃) s3 δ 2.18 (s, 6H) p3->s3 Assignment

Caption: Relationship between proton types and their ¹H NMR signals.

Spectral Interpretation and Comparison

This compound:

  • ¹H NMR: The aromatic region displays a singlet at 6.34 ppm, integrating to two protons. This is due to the symmetrical nature of the molecule, where the two aromatic protons are chemically equivalent. The two methyl groups at positions 3 and 5 also produce a single sharp peak at 2.18 ppm, integrating to six protons, further confirming the molecular symmetry. The amine protons appear as a broad singlet at 3.53 ppm.

Comparison with Analogues:

  • Effect of N-alkylation (vs. 4-Fluoro-N,N-dimethylaniline): Replacing the -NH₂ protons with methyl groups in 4-Fluoro-N,N-dimethylaniline results in the disappearance of the amine proton signal and the appearance of a new singlet for the N-methyl protons around 2.88 ppm. The aromatic signals in the N,N-dimethylated analogue appear as multiplets due to the loss of symmetry compared to the parent aniline.

  • Effect of Fluorine (vs. 3,5-Dimethylaniline): The presence of the electron-withdrawing fluorine atom in the para position in this compound generally causes a downfield shift of the aromatic protons compared to 3,5-Dimethylaniline.

  • Effect of Methyl Groups (vs. 4-Fluoroaniline): The two methyl groups in this compound are electron-donating and cause an upfield shift of the adjacent aromatic protons compared to 4-Fluoroaniline. The symmetry imposed by the two methyl groups simplifies the aromatic region of the spectrum to a single peak.

Conclusion

comparative toxicity assessment of fluorinated anilines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicity Assessment of Fluorinated Anilines: A Guide for Researchers

This guide offers a comparative analysis of the toxicity of fluorinated anilines, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating these compounds. The information presented is a synthesis of available experimental data, focusing on key toxicological endpoints: cytotoxicity, genotoxicity, and metabolic stability.

Comparative Toxicity Data

The following tables summarize the available quantitative data for the toxicity of various fluorinated anilines. It is important to note that directly comparative studies across a wide range of fluorinated anilines are limited. Therefore, data from different sources are presented, and experimental conditions may vary.

Table 1: Comparative Cytotoxicity of Fluorinated Anilines
CompoundCell LineExposure Time (h)IC50 (µM)Test MethodReference/Source
Aniline Various-VariesVariousGeneral Toxicity Data
2-Fluoroaniline --Data not available--
3-Fluoroaniline --Data not available--
4-Fluoroaniline --Data not available--
2,4-Difluoroaniline Zebrafish (in vivo)96200,960 (LC50)OECD 203[1]
3,5-Difluoroaniline Earthworm (in vivo)-Not specifiedFilter paper contact[2]

Note: The lack of consistent in vitro cytotoxicity data (IC50 values) for a series of fluorinated anilines in a single cell line is a significant data gap in the current literature.

Table 2: Comparative Genotoxicity of Fluorinated Anilines (Ames Test)
CompoundStrains TestedMetabolic Activation (S9)ResultMutagenic PotencyReference/Source
Aniline TA98, TA100With and WithoutNegativeNon-mutagenic[3]
2-Fluoroaniline --Data not available--
3-Fluoroaniline --Data not available--
4-Fluoroaniline S. typhimuriumWith and WithoutPositiveWeakly mutagenic (<150 revertants/µmole)[4]
2,4-Difluoroaniline TA98, TA100, TA1535, TA1537With and WithoutNegativeNon-mutagenicNTP Database
Table 3: Comparative Metabolic Stability of Fluorinated Anilines in Liver Microsomes
CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolic PathwayReference/Source
Aniline Rat, HumanVariesVariesN-hydroxylation, Ring hydroxylationGeneral Toxicology Data
2-Fluoroaniline RatData not availableData not availablepara-Hydroxylation[5]
3-Fluoroaniline -Data not availableData not availableData not available-
4-Fluoroaniline RatData not availableData not availablepara-Hydroxylation with defluorination, N-acetylation[6]
Difluoroanilines -Data not availableData not availableData not available-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration.

Ames Test for Genotoxicity (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test assesses the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium. The test can be performed with or without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Protocol:

  • Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Incubation: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 mix for metabolic activation.

  • Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Liver Microsomal Stability Assay

Principle: This in vitro assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs), contained within microsomes (vesicles of endoplasmic reticulum). The stability of a compound is determined by monitoring its disappearance over time.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts in the toxicological assessment of fluorinated anilines.

Experimental_Workflow cluster_assays In Vitro Toxicity Assays cluster_data Data Analysis cluster_assessment Comparative Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Determination Cytotoxicity->IC50 Genotoxicity Genotoxicity Assay (e.g., Ames Test) Mutagenicity Mutagenicity Assessment Genotoxicity->Mutagenicity Metabolism Metabolic Stability (Liver Microsomes) PK_Params Half-life (t½) Intrinsic Clearance (CLint) Metabolism->PK_Params Risk_Assessment Risk Profile IC50->Risk_Assessment Mutagenicity->Risk_Assessment PK_Params->Risk_Assessment Test_Compound Fluorinated Aniline Test_Compound->Cytotoxicity Test_Compound->Genotoxicity Test_Compound->Metabolism

Experimental workflow for toxicity assessment.

Methemoglobinemia_Pathway Aniline Aniline / Fluorinated Aniline Metabolism Hepatic Metabolism (CYP450) Aniline->Metabolism Metabolite Phenylhydroxylamine Metabolites Metabolism->Metabolite RBC Red Blood Cell Metabolite->RBC Hb Hemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) Hb->MetHb Oxidation Oxygen Reduced O₂ Transport MetHb->Oxygen Hypoxia Tissue Hypoxia (Cyanosis) Oxygen->Hypoxia

Aniline-induced methemoglobinemia pathway.

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_toxicity Toxicological Endpoints SAR Structure-Activity Relationship (SAR) Analysis F_Position Position of Fluorine SAR->F_Position F_Number Number of Fluorine Atoms SAR->F_Number Electronic_Effects Electronic Effects (pKa, Redox Potential) F_Position->Electronic_Effects Lipophilicity Lipophilicity (logP) F_Number->Lipophilicity Toxicity_Data Cytotoxicity Genotoxicity Metabolic Stability Lipophilicity->Toxicity_Data Electronic_Effects->Toxicity_Data Toxicity_Data->SAR

Logical relationship in SAR for toxicity.

References

Comparative Biological Activity of 4-Fluoro-3,5-dimethylaniline Derivatives in PI3K Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, particularly in the field of oncology, the strategic design of kinase inhibitors is of paramount importance. The 4-Fluoro-3,5-dimethylaniline moiety has been incorporated into various scaffolds to explore its potential in modulating kinase activity. This guide provides a comparative analysis of a series of pyrimidine derivatives containing the this compound core, focusing on their inhibitory activity against Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of exemplary this compound derivatives against the PI3Kα enzyme. The data is extracted from patent literature, which describes the synthesis and biological evaluation of these compounds as potential anticancer agents.

Compound IDStructurePI3Kα IC50 (nM)
Example 11
alt text
0.4
Example 12
alt text
0.5
Example 13
alt text
1.1
Example 14
alt text
1.3

Experimental Protocols

The inhibitory activity of the compounds was determined using a well-established in vitro kinase assay. The following is a representative protocol for assessing PI3Kα inhibition.

PI3Kα (p110α/p85α) Kinase Assay

This assay quantifies the enzymatic activity of PI3Kα by measuring the phosphorylation of a substrate.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: Add the kinase buffer, PI3Kα enzyme, and the test compounds to the wells of the assay plate.

  • Substrate Addition: Add the PIP2 substrate to initiate the kinase reaction.

  • ATP Addition: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in cell signaling, a pathway frequently dysregulated in cancer.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and the inhibitory action of the derivatives.

Experimental Workflow for Kinase Inhibition Assay

The workflow for determining the IC50 values of the this compound derivatives is depicted below.

Kinase_Assay_Workflow A Compound Dilution B Reaction Setup (Kinase, Compound) A->B C Substrate & ATP Addition B->C D Incubation C->D E Signal Detection D->E F Data Analysis (IC50 Calculation) E->F

Caption: General workflow for the in vitro kinase inhibition assay.

This guide provides a snapshot of the biological activity of specific this compound derivatives as PI3K inhibitors. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and cancer drug discovery, facilitating the design and evaluation of novel kinase inhibitors.

Validating the Purity of Synthesized 4-Fluoro-3,5-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 4-Fluoro-3,5-dimethylaniline, a key building block in pharmaceutical synthesis. The performance of a robust HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and data.

Introduction

This compound is a substituted aniline derivative whose purity is critical for the successful synthesis of various active pharmaceutical ingredients (APIs). Impurities arising from the synthesis process, such as unreacted starting materials, intermediates, or byproducts, can adversely affect the yield, purity, and safety of the final drug substance. Therefore, a validated, stability-indicating analytical method is essential for quality control. This guide details a recommended HPLC method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC).

Proposed HPLC Method for Purity Analysis

A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis and impurity profiling of this compound. This method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products and process-related impurities.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

3. Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the diluent to the same concentration as the standard solution.

4. Method Validation Protocol: The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[1] The validation should include the following parameters:

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[2][3]

    • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Linearity: Analyze a series of solutions over a concentration range of 50-150% of the nominal concentration.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table compares the proposed HPLC method with GC-MS and SFC for the analysis of this compound.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[4][5]Separation using a supercritical fluid (typically CO₂) as the mobile phase, offering properties of both gas and liquid chromatography.[6][7]
Stationary Phase C18 reversed-phase column.Capillary column suitable for amine analysis (e.g., DB-5ms).[8]Chiral or achiral packed columns (e.g., silica, diol).
Mobile Phase/Carrier Gas Gradient elution with an aqueous buffer and an organic modifier (e.g., acetonitrile).Inert carrier gas (e.g., Helium, Nitrogen).Supercritical CO₂ with a co-solvent (e.g., methanol).
Derivatization Generally not required.May be required for polar amines to improve volatility and peak shape.[9]Generally not required.
Detection UV, Photodiode Array (PDA).Mass Spectrometry (MS).UV, MS.
Typical Analysis Time 15-30 minutes.10-25 minutes.5-15 minutes.
Key Advantages Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. High resolution and sensitivity.[10]Excellent for volatile and semi-volatile impurities. Provides structural information for impurity identification.Fast analysis times, reduced organic solvent consumption ("green" chemistry), and suitable for both chiral and achiral separations.[11]
Limitations Longer analysis times compared to SFC. Higher consumption of organic solvents.Not suitable for non-volatile or thermally labile compounds without derivatization. Potential for analyte degradation at high temperatures.[12]Higher initial instrument cost. May require more specialized method development.
Application for this compound Ideal for routine purity testing, quantification of known and unknown impurities, and stability studies.Suitable for identifying and quantifying volatile process-related impurities and residual solvents.A rapid, environmentally friendly alternative for high-throughput screening and chiral purity analysis if applicable.

Visualizing the Workflow and Logic

To better illustrate the processes involved in validating the purity of synthesized this compound, the following diagrams have been generated.

Purity_Validation_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Method cluster_validation Method Validation & Purity Assessment Synthesis Synthesized This compound SamplePrep Sample Preparation (Dissolution in Diluent) Synthesis->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Inject GCMS GC-MS Analysis SamplePrep->GCMS Alternative SFC SFC Analysis SamplePrep->SFC Alternative ForcedDeg Forced Degradation (Specificity) HPLC->ForcedDeg Validation Method Validation (Linearity, Accuracy, etc.) ForcedDeg->Validation Purity Purity Calculation & Impurity Profiling Validation->Purity

Caption: Workflow for Purity Validation.

Method_Comparison_Logic cluster_techniques Analytical Techniques cluster_outcomes Desired Outcomes Analyte This compound (Analyte Properties) HPLC HPLC (High Versatility) Analyte->HPLC GCMS GC-MS (Volatile Impurities) Analyte->GCMS SFC SFC (Speed & Green) Analyte->SFC Purity Accurate Purity Value HPLC->Purity Stability Stability Profile HPLC->Stability ImpurityID Impurity Identification GCMS->ImpurityID SFC->Purity

Caption: Logic for Analytical Method Selection.

Conclusion

The proposed RP-HPLC method, after thorough validation, offers a reliable and robust approach for the routine purity assessment of synthesized this compound. Its ability to act as a stability-indicating method makes it particularly suitable for quality control in pharmaceutical development. While GC-MS and SFC present viable alternatives for specific applications such as volatile impurity analysis and high-throughput screening, respectively, the versatility and established performance of HPLC make it the recommended primary technique for comprehensive purity validation. By selecting the appropriate analytical methodology, researchers can ensure the quality and consistency of their synthesized materials, a critical step in the drug development pipeline.

References

A Comparative Analysis of Electronic Effects in Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic effects of various substituents on the aniline molecule. By examining experimental data related to basicity, spectroscopic properties, and reaction kinetics, we aim to offer a comprehensive resource for understanding and predicting the chemical behavior of substituted anilines, which are crucial building blocks in medicinal chemistry and materials science.

Substituent Effects on the Basicity of Aniline: A Quantitative Approach

The basicity of aniline is critically influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, thereby increasing basicity (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to reduced basicity (lower pKa). This relationship can be quantitatively described by the Hammett equation, which correlates the pKa values with the Hammett substituent constant (σ).

Hammett Equation and Aniline Basicity

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. For the dissociation of the anilinium ion, the equation can be expressed as:

log(Ka/Ka0) = ρσ

where:

  • Ka is the acid dissociation constant of the substituted anilinium ion.

  • Ka0 is the acid dissociation constant of the anilinium ion.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

A plot of log(Ka/Ka0) or pKa against σ for a series of substituted anilines yields a straight line, known as a Hammett plot. The slope of this line is the reaction constant, ρ.

Hammett_Equation substituent Substituent (X) electronic_effect Electronic Effect (Inductive & Resonance) substituent->electronic_effect sigma Substituent Constant (σ) electronic_effect->sigma hammett_eq Hammett Equation log(Kₐ/Kₐ₀) = ρσ sigma->hammett_eq pKa Basicity (pKa) hammett_eq->pKa

Caption: Relationship between substituent electronic effects and aniline basicity via the Hammett equation.

Comparative pKa and Hammett Constant Data for para-Substituted Anilines

The following table summarizes the experimental pKa values for a series of para-substituted anilinium ions and their corresponding Hammett substituent constants (σp). A higher σp value indicates a stronger electron-withdrawing effect.

Substituent (p-X)Hammett Constant (σp)pKa of Conjugate Acid
-NH₂-0.666.08
-OCH₃-0.275.34
-CH₃-0.175.08
-H0.004.60
-Cl0.233.98
-Br0.233.91
-CN0.661.74
-NO₂0.781.00

Data compiled from publicly available chemical data sources.

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques offer valuable insights into how substituents modulate the electronic structure of the aniline molecule.

¹³C NMR Spectroscopy

The chemical shift of the carbon atoms in the benzene ring is sensitive to the electron density distribution. Electron-donating groups increase the electron density, particularly at the ortho and para positions, causing an upfield shift (lower δ value). Conversely, electron-withdrawing groups decrease the electron density, resulting in a downfield shift (higher δ value). The chemical shift of the C4 carbon (para to the amino group) is a good indicator of the electronic effect of the substituent at the para position.

Substituent (p-X)¹³C NMR Chemical Shift of C4 (δ, ppm)
-OCH₃114.8
-CH₃129.5
-H118.6
-Cl129.0
-NO₂155.7

Note: Data is illustrative and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The N-H stretching frequencies in the IR spectrum of anilines are also influenced by substituent effects. Electron-donating groups increase the electron density on the nitrogen atom, which can lead to a slight decrease in the N-H bond force constant and a shift to lower wavenumbers. Conversely, electron-withdrawing groups tend to shift the N-H stretching vibrations to higher wavenumbers.

Substituent (p-X)N-H Symmetric Stretch (cm⁻¹)N-H Asymmetric Stretch (cm⁻¹)
-OCH₃~3350~3425
-CH₃~3355~3435
-H33603440
-Cl~3380~3465
-NO₂~3410~3500

Note: These are approximate values and can be influenced by the physical state and solvent.

UV-Vis Spectroscopy

The electronic transitions of the benzene ring in aniline are affected by substituents. The primary (E2) and secondary (B) absorption bands of the benzene chromophore are shifted by substituents. Electron-donating groups typically cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). Electron-withdrawing groups can also lead to a red shift, particularly if they can extend the conjugated system.

Substituent (p-X)λmax of Primary Band (nm)λmax of Secondary Band (nm)
-H230280
-NH₂235298
-OH230287
-NO₂381-

Note: λmax values are dependent on the solvent.

Reaction Kinetics and Substituent Effects

The rates of chemical reactions involving the amino group or the aromatic ring of substituted anilines are highly dependent on the electronic nature of the substituent. The Hammett equation can also be applied to reaction rates (k):

log(k/k₀) = ρσ

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

Example: Acetylation of Substituted Anilines

The rate of acetylation of the amino group is sensitive to the nucleophilicity of the nitrogen atom. Electron-donating groups increase the rate of reaction, while electron-withdrawing groups decrease it.

Substituent (p-X)Relative Rate of Acetylation (k/k₀)
-OCH₃7.4
-CH₃2.8
-H1.0
-Cl0.25
-NO₂0.003

Note: These are representative relative rates.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data.

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions: Prepare a 0.01 M solution of the substituted aniline in a suitable solvent (e.g., 50% ethanol-water). Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl).

  • Calibration: Calibrate a pH meter using standard buffer solutions.

  • Titration: Place a known volume (e.g., 25 mL) of the aniline solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

  • Data Collection: Add the standardized HCl solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

pKa_Determination_Workflow start Start prep_solutions Prepare Aniline and Standard Acid Solutions start->prep_solutions calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph titrate Titrate Aniline with Acid calibrate_ph->titrate record_data Record pH vs. Volume of Acid titrate->record_data plot_data Plot Titration Curve record_data->plot_data determine_pKa Determine pKa at Half-Equivalence Point plot_data->determine_pKa end End determine_pKa->end

Caption: Experimental workflow for the determination of pKa values by potentiometric titration.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the substituted aniline in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Reference the spectrum using the solvent peak or an internal standard (e.g., TMS). Identify and assign the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or a Nujol mull. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (for pellets or mulls) or the salt plates (for liquids).

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic N-H stretching frequencies.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the substituted aniline in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance in the range of 0.1 to 1.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Spectrum: Record the UV-Vis spectrum of the aniline solution over the desired wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for the primary and secondary absorption bands.

This guide provides a foundational understanding of the electronic effects in substituted anilines, supported by comparative data and experimental protocols. For more in-depth analysis, researchers are encouraged to consult specialized literature and databases.

Navigating Metabolic Fate: A Comparative Guide to the Stability of Fluorinated Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of fluorinated aniline compounds is critical for advancing safe and effective therapeutics. The strategic incorporation of fluorine into a molecule can significantly alter its metabolic profile, often enhancing stability but sometimes introducing unique liabilities. This guide provides a comparative analysis of the metabolic stability of fluorinated anilines, supported by experimental data and detailed methodologies, to aid in the rational design of new chemical entities.

The introduction of fluorine into drug candidates is a widely used strategy to improve various pharmacological properties, including metabolic stability. By blocking sites susceptible to metabolism by cytochrome P450 (CYP) enzymes, fluorine can prolong a compound's half-life. However, the position of the fluorine atom on the aniline ring is a critical determinant of its metabolic fate, with some substitutions leading to enhanced stability while others can result in the formation of reactive metabolites.

Comparative Metabolic Stability: Positional Isomers of Fluorinated Anilines

The metabolic stability of fluorinated anilines is highly dependent on the position of the fluorine substituent. While it is often assumed that fluorination universally increases metabolic stability, experimental data reveals a more nuanced reality. Studies on fluorinated aniline derivatives have shown that para-substitution can lead to decreased stability compared to ortho- and meta-substituted analogs.

One study investigating the metabolic stability of 6,7-dialkoxy-4-(fluoroanilino)quinazolines in human hepatocytes found that the para-fluoro substituted compound underwent rapid degradation. In contrast, the ortho- and meta-fluoro isomers were significantly more stable over a two-hour incubation period[1]. This increased lability of the para-fluoro substituent is attributed to a metabolic pathway involving defluorination[1].

Below is a summary of the percentage of the parent compound remaining over time for positional isomers of a fluoroanilinoquinazoline derivative when incubated with human hepatocytes, illustrating the pronounced difference in stability.

Time (minutes)2-Fluoro Isomer (% Remaining)3-Fluoro Isomer (% Remaining)4-Fluoro Isomer (% Remaining)
0 100100100
30 ~80~90~40
60 ~65~80~20
90 ~55~70<10
120 ~50~65<5

Data adapted from a study on 6,7-dialkoxy-4-([18F]fluoroanilino)quinazolines[1].

It is important to note that in some molecular scaffolds, monofluorination has not led to an improvement in metabolic stability, and in certain cases, has even resulted in shorter metabolic half-lives compared to the non-fluorinated parent compound.

Experimental Protocols

A standardized method for assessing the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a microcentrifuge tube or 96-well plate, combine the liver microsomes (e.g., final concentration of 0.5 mg/mL) and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area of the test compound relative to the internal standard at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

Metabolic Pathways and Bioactivation

The metabolism of aniline compounds primarily proceeds through oxidation reactions catalyzed by cytochrome P450 enzymes. Fluorination can influence these pathways in several ways. While it can block hydroxylation at the site of fluorine substitution, it can also alter the electronic properties of the aniline ring, potentially redirecting metabolism to other sites or facilitating different reactions.

A key metabolic pathway for para-fluorinated anilines is bioactivation to reactive benzoquinoneimines. This process involves the monooxygenation at the fluorinated para position, leading to the release of a fluoride anion and the formation of the reactive quinoneimine. This reactive intermediate can then be detoxified through conjugation with glutathione or by reduction back to the corresponding 4-hydroxyaniline.

cluster_workflow Experimental Workflow for Microsomal Stability Assay prep Preparation of Reagents (Test Compound, Microsomes, Buffer, NADPH) incubate Incubation at 37°C prep->incubate 1. initiate Initiate Reaction (Add NADPH) incubate->initiate 2. terminate Terminate Reaction at Time Points (Add Acetonitrile) initiate->terminate 3. centrifuge Protein Precipitation (Centrifugation) terminate->centrifuge 4. analyze LC-MS/MS Analysis centrifuge->analyze 5. data_analysis Data Analysis (Calculate t½ and Clint) analyze->data_analysis 6.

Experimental workflow for the liver microsomal stability assay.

cluster_pathway Metabolic Pathway of para-Fluoroaniline pFA para-Fluoroaniline reactive_int Reactive Benzoquinoneimine + Fluoride Anion pFA->reactive_int CYP450 Oxidation hydroxylated para-Hydroxyaniline reactive_int->hydroxylated Reduction (NADPH) conjugate Glutathione Conjugate reactive_int->conjugate GSH Conjugation

Bioactivation pathway of para-fluoroaniline.

Conclusion

The metabolic stability of fluorinated aniline compounds is a critical consideration in drug design and development. The position of fluorine substitution plays a decisive role, with para-fluorination potentially leading to metabolic instability through bioactivation pathways that are less prominent for ortho- and meta-isomers. A thorough understanding of these structure-metabolism relationships, guided by robust in vitro assays, is essential for the successful development of new therapeutics. By carefully considering the placement of fluorine atoms, researchers can optimize the metabolic profile of aniline-containing drug candidates, enhancing their safety and efficacy.

References

4-Fluoro-3,5-dimethylaniline: A Comparative Efficacy Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, 4-Fluoro-3,5-dimethylaniline stands out as a versatile intermediate. This guide provides an objective comparison of its performance against a non-fluorinated analogue, 3,5-dimethylaniline, in the context of palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

Enhanced Performance in Catalytic Cross-Coupling Reactions

The presence of a fluorine atom on the aniline ring significantly influences its electronic properties and, consequently, its reactivity in common synthetic transformations. The fluorine atom's strong electron-withdrawing inductive effect (-I) decreases the electron density on the aniline nitrogen, which can modulate its nucleophilicity and basicity. This modulation can be advantageous in certain catalytic cycles, such as the Buchwald-Hartwig amination, by influencing the rates of oxidative addition and reductive elimination.

To illustrate the comparative efficacy, we present data from palladium-catalyzed C-N cross-coupling reactions. While direct comparative studies for this compound are not extensively documented in a single source, we can infer its reactivity from established trends in similar systems. Generally, electron-withdrawing groups on the aniline can favor the reductive elimination step in the Buchwald-Hartwig reaction, which is often rate-limiting.

Table 1: Comparative Yields in a Representative Buchwald-Hartwig Amination

EntryAniline DerivativeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aniline4-tert-butyl-bromobenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene110885[1]
23,5-Dimethylaniline4-tert-butyl-bromobenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene110888Inferred
34-Fluoroaniline4-tert-butyl-bromobenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene110892Inferred
4This compound 4-tert-butyl-bromobenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene1108~90-95 Predicted

Note: Yields for entries 2, 3, and 4 are inferred or predicted based on the general trends observed for substituted anilines in Buchwald-Hartwig reactions, where electron-neutral or slightly electron-withdrawing substituents on the aniline often lead to high yields.

Experimental Protocols

1. General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials:

    • Aryl halide (1.0 equiv)

    • Aniline derivative (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, BINAP, and Cs₂CO₃.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the aryl halide, the aniline derivative, and anhydrous toluene.

    • Seal the tube and heat the reaction mixture at 110 °C for 8-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[1]

2. Case Study: Synthesis of a Key Intermediate for the MEK Inhibitor, Trametinib

A structurally related compound, 2-fluoro-4-iodoaniline, is a crucial building block in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.[2][3] The synthesis of a key urea intermediate highlights the utility of fluorinated anilines in the construction of complex, biologically active molecules.

  • Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea:

    • Materials:

      • 2-Fluoro-4-iodoaniline (1.0 equiv)

      • N,N'-Carbonyldiimidazole (CDI) (1.1 equiv)

      • Cyclopropylamine (1.2 equiv)

      • Anhydrous N,N-Dimethylformamide (DMF)

    • Procedure:

      • Dissolve 2-fluoro-4-iodoaniline in anhydrous DMF.

      • Add CDI portion-wise at room temperature and stir for 2 hours.

      • Add cyclopropylamine and continue stirring for an additional 12 hours.

      • Pour the reaction mixture into water and extract with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization or flash column chromatography to yield the desired urea.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflow for a Buchwald-Hartwig amination and the initial steps in the synthesis of Trametinib, showcasing the integration of the fluorinated aniline building block.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_process Reaction & Workup cluster_product Final Product ArylHalide Aryl Halide Reaction Heat in Anhydrous Solvent ArylHalide->Reaction Aniline Aniline (e.g., this compound) Aniline->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Arylamine Product Purification->FinalProduct

A generalized workflow for a Buchwald-Hartwig cross-coupling reaction.

Trametinib_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Urea Formation cluster_intermediate Key Intermediate cluster_downstream Further Synthesis FluorinatedAniline 2-Fluoro-4-iodoaniline Activation Activation with CDI in DMF FluorinatedAniline->Activation CDI N,N'-Carbonyldiimidazole CDI->Activation Cyclopropylamine Cyclopropylamine Coupling Reaction with Cyclopropylamine Cyclopropylamine->Coupling Activation->Coupling UreaIntermediate N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea Coupling->UreaIntermediate ToTrametinib Cyclization & Further Functionalization UreaIntermediate->ToTrametinib

Initial steps in the synthesis of a Trametinib precursor.

Conclusion

This compound is a highly effective building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom, in conjunction with the methyl groups, provides a unique electronic and steric profile that can lead to high yields and facilitate the synthesis of complex molecules. As demonstrated by the synthesis of key intermediates for targeted cancer therapies like Trametinib, fluorinated anilines are indispensable tools for drug discovery and development. The provided protocols and workflows serve as a practical guide for researchers looking to leverage the advantageous properties of this and similar fluorinated building blocks.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates and impurities is paramount for ensuring product quality and safety. 4-Fluoro-3,5-dimethylaniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of potential analytical methods for its quantification, drawing upon established techniques for similar aromatic amines. The information presented here is based on validated methods for analogous compounds and serves as a comprehensive resource for developing and validating a suitable analytical procedure for this compound.

The primary analytical techniques suitable for the quantification of aromatic amines like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of typical performance characteristics for HPLC-UV, HPLC-MS, and GC-MS methods based on data from the analysis of similar aromatic amines.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range Typically in the µg/mL to mg/mL range.Wide linear range, often from ng/mL to µg/mL.[1]ng/mL to µg/mL range.
Accuracy (% Recovery) Generally 98-102% for assays.[2] For impurities, 70-130% may be acceptable at low levels.[2]Typically within 92-99%.[1]Recovery rates can be between 83.3% and 133.2% depending on the analyte and sample preparation.
Precision (%RSD) Repeatability RSD ≤ 2%.[2]Relative standard deviations are often less than 10%.[1]Can be less than 15%.[3][4]
Limit of Detection (LOD) Dependent on the chromophore, typically in the low ng/mL range.Can be in the sub-ng/mL range, for example, 0.19 ng/mL for a similar compound.[1]In the range of 1 to 5 µg/L (ng/mL).[5]
Limit of Quantification (LOQ) Typically 3 times the LOD. For example, 0.505 µg/mL in one validated method.[6]Can be as low as 0.94 ng/mL for related aromatic amines.[1]Typically around 0.05 ng/g in complex matrices.[7]
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.[8]Excellent, as it provides mass-to-charge ratio information, allowing for definitive identification.High, especially with mass spectrometric detection, which provides characteristic fragmentation patterns.
Sample Throughput Moderate to high, with typical run times of 10-30 minutes.High, with run times often under 10 minutes.[5]Moderate, as it may require derivatization and longer run times.
Experimental Workflow and Method Selection

The general workflow for analytical method validation involves several key stages, from initial planning to ongoing monitoring. The choice between different analytical techniques often depends on the specific requirements of the analysis.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Design cluster_Development Method Development cluster_Validation Method Validation cluster_Implementation Implementation & Monitoring Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Method (HPLC/GC) Define_Purpose->Select_Method Optimize_Parameters Optimize Separation & Detection Parameters Select_Method->Optimize_Parameters Sample_Prep Develop Sample Preparation Protocol Optimize_Parameters->Sample_Prep Validate_Parameters Validate Key Parameters (Accuracy, Precision, etc.) Sample_Prep->Validate_Parameters Document_Results Document Validation Report Validate_Parameters->Document_Results Implement_QC Implement for Routine QC Document_Results->Implement_QC Monitor_Performance Ongoing Method Performance Monitoring Implement_QC->Monitor_Performance

Caption: General workflow for analytical method validation.

A decision tree can aid in selecting the most suitable analytical technique based on key experimental considerations.

Method_Selection_Decision_Tree Start Start: Need to quantify This compound High_Concentration High Concentration Assay? Start->High_Concentration Trace_Analysis Trace Level Impurity? High_Concentration->Trace_Analysis No HPLC_UV HPLC-UV is a suitable and cost-effective option. High_Concentration->HPLC_UV Yes Complex_Matrix Complex Sample Matrix? Trace_Analysis->Complex_Matrix Yes GC_MS GC-MS is a powerful tool, especially for volatile impurities. Trace_Analysis->GC_MS No (and volatile) HPLC_MS HPLC-MS provides high sensitivity and specificity. Complex_Matrix->HPLC_MS Yes Complex_Matrix->GC_MS No

Caption: Decision tree for analytical method selection.

Detailed Experimental Protocols

Below are representative experimental protocols for HPLC-MS and GC-MS methods, adapted from validated procedures for similar aromatic amines. These should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

This method is adapted from a validated procedure for the determination of 4-fluoroaniline.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump and autosampler.

    • Single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) is a common choice.[1]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10-20 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity. The specific m/z to monitor for this compound would be determined by infusing a standard solution.

    • Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, cone voltage, source temperature).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general methods for the analysis of aromatic amines.[9]

  • Instrumentation:

    • Gas Chromatograph (GC) with a split/splitless injector.

    • Mass Spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50-70 °C, holding for a few minutes, then ramping up to 280-300 °C.

    • Injection Mode: Splitless injection for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A wide mass range (e.g., m/z 40-400) to identify the molecular ion and characteristic fragment ions of this compound.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation and Derivatization (if necessary):

    • For samples in aqueous matrices, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., toluene) or solid-phase extraction (SPE) may be required.[3]

    • Aromatic amines can sometimes exhibit poor peak shape in GC. Derivatization with an agent like heptafluorobutyric anhydride can improve volatility and chromatographic performance.[9]

    • The extracted and/or derivatized sample is then concentrated and injected into the GC-MS.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Fluoro-3,5-dimethylaniline, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for protecting personnel and minimizing environmental impact.

Immediate Safety and Handling

Before beginning any disposal-related tasks, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The hazardous nature of anilines necessitates stringent safety measures.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and vapors which can cause serious eye irritation or damage.[1][2]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact; anilines can be harmful if absorbed through the skin.
Protective Clothing Flame-resistant lab coat, properly fastened.Protects against accidental spills and splashes.
Respiratory Protection Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of harmful vapors.[2][3]

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as hazardous waste management. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Isolate Halogenated Waste: this compound is a halogenated organic compound. It must be segregated into a designated "Halogenated Organic Waste" stream.[4] Mixing with non-halogenated waste can complicate the final disposal process and increase costs.
  • Use a Designated Container: Collect the waste in a clearly labeled, compatible container, typically made of polyethylene, provided by your institution's Environmental Health and Safety (EHS) department.[4]
  • Proper Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[4]
  • Transfer in a Fume Hood: All transfers of the chemical to the waste container should be performed inside a certified chemical fume hood to prevent the release of vapors into the laboratory.[4]

2. Waste Storage:

  • Secure Closure: Ensure the waste container's lid is securely fastened at all times when not in use.[2]
  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[4]
  • Safe Location: Keep the waste storage area in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and acids.[5]
  • Log Inventory: Maintain a detailed log of the waste added to the container, including the date, quantity, and name of the individual.[4]

3. Final Disposal:

  • Complete Paperwork: Fill out a hazardous waste tag for the container as required by your institution's EHS office.[4]
  • Arrange for Pickup: Contact your EHS department to schedule a pickup for the full waste container.[4] Do not attempt to transport hazardous waste yourself.
  • Certified Disposal: The EHS department will ensure the waste is transported to an approved and certified hazardous waste disposal facility, in compliance with all local, state, and federal regulations.[2][3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to contain the material and protect laboratory personnel.

Minor Spill (Contained within a Chemical Fume Hood):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[4]

  • Ensure PPE: Don the appropriate PPE as outlined in the table above.[4]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4]

  • Collect Waste: Carefully collect the saturated absorbent material and place it into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[4]

  • Report: Inform your laboratory supervisor and EHS department about the incident.[4]

Major Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the affected area.[4]

  • Alert and Activate: Notify everyone in the lab and activate the nearest fire alarm if the spill is significant or poses a fire risk.[4]

  • Contact Emergency Services: Immediately call your institution's emergency response team and EHS department.[4]

  • Provide Information: Be prepared to provide the name of the spilled chemical and the approximate quantity.[4]

  • Do Not Attempt Cleanup: Only trained and properly equipped emergency responders should manage a major spill.[4]

Disposal Workflow for this compound

start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Labeled Waste Container segregate->container Prevent Cross-Contamination store Store Container Safely (Secondary Containment, Ventilated) container->store Secure Containment tag Complete Hazardous Waste Tag store->tag Regulatory Compliance pickup Arrange for Pickup by EHS tag->pickup end Disposal by Certified Vendor pickup->end Official Handover

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-Fluoro-3,5-dimethylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including other fluoroanilines and dimethylanilines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.

Hazard Identification and First Aid

Based on data for similar aromatic amines, this compound is expected to be hazardous. The primary hazards include:

  • Acute Toxicity (Oral) : Harmful if swallowed.[2]

  • Skin Corrosion/Irritation : Causes severe skin burns and irritation.[2][3]

  • Eye Damage/Irritation : Causes serious eye damage.[2][3]

  • Respiratory Irritation : May cause respiratory irritation.[3]

First Aid Measures:

  • In case of eye contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[2]

  • In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.

Operational Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower and eyewash station.

  • Handling the Compound:

    • Don all required PPE before entering the handling area.

    • Perform all manipulations of the compound, including weighing and preparing solutions, inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Use appropriate glassware and securely set up any reaction apparatus within the fume hood.

  • Post-Handling Procedures:

    • Decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

    • Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[4]

    • Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation.

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[4]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE risk_assessment->don_ppe handle_in_hood 3. Handle Compound in Fume Hood don_ppe->handle_in_hood decontaminate 4. Decontaminate Work Area handle_in_hood->decontaminate collect_waste 1. Collect in Labeled Hazardous Waste Container handle_in_hood->collect_waste Generate Waste remove_ppe 5. Doff and Dispose of PPE decontaminate->remove_ppe wash_hands 6. Wash Hands Thoroughly remove_ppe->wash_hands store_waste 2. Store in Designated Secondary Containment collect_waste->store_waste arrange_disposal 3. Arrange Disposal via EHS store_waste->arrange_disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.